Perfluoro-3-methoxypropanoic acid
Description
The exact mass of the compound Propionic acid, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF7O3/c5-2(6,1(12)13)3(7,8)14-4(9,10)11/h(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIMOOYNBDLMJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(OC(F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3OCF2CF2COOH, C4HF7O3 | |
| Record name | Propanoic acid, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191136 | |
| Record name | Perfluoro-3-methoxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
377-73-1 | |
| Record name | 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=377-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionic acid, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000377731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoro-3-methoxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Biological Interactions of Perfluoro-3-methoxypropanoic Acid (GenX)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perfluoro-3-methoxypropanoic acid, commonly known as GenX or HFPO-DA, is a short-chain per- and polyfluoroalkyl substance (PFAS) utilized as a processing aid in the manufacturing of fluoropolymers. Its emergence as a replacement for longer-chain PFAS has prompted significant research into its synthesis, environmental fate, and biological effects. This technical guide provides a comprehensive overview of the primary synthesis pathway of this compound and elucidates its key interactions with biological systems. The document details the dimerization of hexafluoropropylene oxide (HFPO) as the core synthesis route and explores the compound's molecular modes of action, including the activation of the peroxisome proliferator-activated receptor alpha (PPARα) and the induction of reactive oxygen species (ROS)-mediated apoptosis. This guide is intended to serve as a crucial resource for researchers and professionals in the fields of chemistry, toxicology, and drug development.
Chemical Identity and Properties
This compound is a synthetic organofluorine compound with the chemical formula C₆HF₁₁O₃. It is also referred to by several synonyms, including GenX, HFPO-DA (Hexafluoropropylene oxide dimer acid), and FRD-903.
| Property | Value | Reference |
| IUPAC Name | 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid | --INVALID-LINK-- |
| CAS Number | 13252-13-6 | --INVALID-LINK-- |
| Molecular Weight | 330.05 g/mol | --INVALID-LINK-- |
| Appearance | Clear Liquid | --INVALID-LINK-- |
| pKa | 3.8 | --INVALID-LINK-- |
Synthesis Pathway: Dimerization of Hexafluoropropylene Oxide
The primary industrial synthesis of this compound involves the dimerization of hexafluoropropylene oxide (HFPO). This reaction yields the acid fluoride (B91410), which is subsequently hydrolyzed to the carboxylic acid.
General Reaction Scheme
The overall reaction can be represented as follows:
2 C₃F₆O (Hexafluoropropylene oxide) → C₆HF₁₁O₂F (Perfluoro-3-methoxypropanoyl fluoride) + H₂O → C₆HF₁₁O₃ (this compound) + HF
Experimental Protocol Overview
While specific industrial protocols are proprietary, a patent describes a process for the dimerization of hexafluoropropylene oxide to its dimer, perfluoro-2-n-propoxypropionyl fluoride, which is the precursor to this compound. The process utilizes a catalyst system in an aprotic organic solvent.
Key Experimental Parameters:
| Parameter | Description |
| Reactant | Hexafluoropropylene oxide (HFPO) |
| Catalyst System | A mixture of a copper(I) and copper(II) compound with a complex-forming agent (e.g., nitriles, isocyanides, tertiary phosphines). |
| Solvent | Aprotic organic solvent. |
| Temperature | -10°C to +10°C. |
| Pressure | Autogenous pressure, typically 2 to 4.5 bar. |
Source: U.S. Patent 4,303,593[1]
Reaction Steps:
-
The catalyst system, consisting of a copper(I) and copper(II) salt mixture and a complex-forming agent, is prepared in an aprotic organic solvent within the reactor.
-
Hexafluoropropylene oxide is introduced into the reactor.
-
The reaction is maintained at a temperature between -10°C and +10°C under the pressure generated by the reactants.
-
The dimerization reaction proceeds, favoring the formation of the dimer, perfluoro-2-n-propoxypropionyl fluoride.
-
The resulting acid fluoride is then hydrolyzed to yield this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Biological Signaling Pathways
This compound has been shown to exert its biological effects through multiple signaling pathways, primarily impacting liver function. The two most well-documented mechanisms are the activation of PPARα and the induction of ROS-mediated apoptosis.
PPARα Activation Pathway
In rodent models, GenX has been identified as an agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism and fatty acid oxidation.[2][3][4]
Mechanism of Action:
-
Ligand Binding: this compound enters the cell and binds to the ligand-binding domain of PPARα in the cytoplasm.
-
Heterodimerization: The activated PPARα forms a heterodimer with the retinoid X receptor (RXR).
-
Nuclear Translocation: The PPARα-RXR heterodimer translocates to the nucleus.
-
PPRE Binding: In the nucleus, the heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.
-
Gene Transcription: This binding event recruits co-activator proteins, leading to the transcription of genes involved in fatty acid transport, binding, and oxidation.
Downstream Effects:
-
Increased expression of genes encoding for fatty acid-metabolizing enzymes.
-
Stimulation of peroxisome proliferation.
-
Alterations in lipid homeostasis.
-
Hepatocyte proliferation, leading to liver hypertrophy.
Caption: PPARα signaling pathway activated by this compound.
ROS-Mediated Apoptosis Pathway
Exposure to this compound has been demonstrated to induce oxidative stress in liver cells, leading to apoptosis.[5]
Mechanism of Action:
-
ROS Generation: Cellular exposure to the compound leads to an increase in the production of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide.
-
Mitochondrial Stress: The accumulation of ROS can damage mitochondria, leading to the release of pro-apoptotic factors like cytochrome c.
-
Caspase Activation: Cytochrome c release initiates a caspase cascade, starting with the activation of caspase-9, which in turn activates executioner caspases like caspase-3.
-
Apoptosis Execution: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell death.
Caption: ROS-mediated apoptosis pathway induced by this compound.
Quantitative Toxicological Data
The following table summarizes key quantitative data from toxicological studies on this compound.
| Endpoint | Species/System | Concentration/Dose | Effect | Reference |
| PPARα Activation | Mouse Hepatocytes | 0.5 and 5 mg/kg | Significant enrichment of peroxisome signaling and fatty acid metabolism gene sets. | [2] |
| Apoptosis | Mouse Liver | 0.5 and 5 mg/kg | Dose-dependent increase in caspase-3 immunostaining. | [2] |
| Developmental Toxicity | Sprague-Dawley Rat | 30 mg/kg | 17.3% reduction in F1 body weight on postnatal day 1. | [4] |
| Maternal Liver Effects | Sprague-Dawley Rat | GD14-18 exposure | Increased maternal liver weight and up-regulated PPAR signaling pathway genes. | [4] |
Conclusion
This technical guide has provided a detailed overview of the synthesis and biological interactions of this compound. The dimerization of hexafluoropropylene oxide stands as the central synthetic route. On the biological front, the activation of PPARα and the induction of ROS-mediated apoptosis are key mechanisms underlying its toxicological profile, particularly in the liver. The provided data and diagrams offer a foundational understanding for researchers and professionals engaged in the study of this and other per- and polyfluoroalkyl substances. Further research is warranted to fully elucidate the nuances of its synthesis and its complete toxicological profile in various biological systems, including humans.
References
- 1. US4303593A - Process for the dimerization of hexafluoropropene oxide - Google Patents [patents.google.com]
- 2. Assessment of the Mode of Action Underlying the Effects of GenX in Mouse Liver and Implications for Assessing Human Health Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Hexafluoropropylene oxide-dimer acid (HFPO-DA or GenX) alters maternal and fetal glucose and lipid metabolism and produces neonatal mortality, low birthweight, and hepatomegaly in the Sprague-Dawley rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physicochemical Properties of Perfluoro-3-methoxypropanoic Acid (PFMOPrA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoro-3-methoxypropanoic acid (PFMOPrA), a member of the per- and polyfluoroalkyl substances (PFAS) family, is an emerging compound of interest due to its unique chemical structure and increasing detection in the environment. As a perfluoroalkyl ether carboxylic acid (PFECA), its ether linkage distinguishes it from legacy PFAS like perfluorooctanoic acid (PFOA), potentially influencing its environmental fate, toxicokinetics, and biological interactions.[1] This guide provides a comprehensive overview of the core physicochemical properties of PFMOPrA, detailed experimental protocols for their determination, and an illustrative representation of a key biological signaling pathway potentially modulated by this class of compounds.
Physicochemical Properties of PFMOPrA
A thorough understanding of the physicochemical properties of PFMOPrA is fundamental to predicting its behavior in biological and environmental systems. The following tables summarize key identifiers and physicochemical parameters for PFMOPrA. It is important to note that while some experimental data is available, many parameters are currently based on high-quality computational predictions.
Table 1: Chemical Identity of PFMOPrA
| Identifier | Value |
| IUPAC Name | 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid |
| Synonyms | PFMPA, PF4OPeA, Perfluoromethoxypropionic acid |
| CAS Number | 377-73-1[2] |
| Molecular Formula | C₄HF₇O₃[2] |
| Molecular Weight | 230.04 g/mol [2][3] |
| Canonical SMILES | C(=O)(C(C(OC(F)(F)F)(F)F)(F)F)O |
| InChI Key | AGIMOOYNBDLMJV-UHFFFAOYSA-N[2] |
Table 2: Physicochemical Properties of PFMOPrA
| Property | Value | Type |
| pKa | -0.26 ± 0.13 | Experimental[4] |
| Boiling Point | 126 °C | Predicted[5] |
| Density | 1.718 ± 0.06 g/cm³ | Predicted[5] |
| Water Solubility | 4.78 x 10⁻² mg/L | Predicted |
| LogP (Octanol-Water Partition Coefficient) | 3.15 | Predicted |
Experimental Protocols
Accurate determination of physicochemical properties is paramount for regulatory assessment and scientific research. The following are detailed methodologies for key experiments cited in the characterization of compounds like PFMOPrA.
Determination of Acid Dissociation Constant (pKa) by ¹⁹F-NMR Spectroscopy
This protocol is adapted from the methodology used for the experimental determination of pKa for various PFAS, including PFMOPrA.[4]
Principle: The acid dissociation constant (pKa) is determined by monitoring the change in the chemical shift of fluorine nuclei adjacent to the carboxylic acid group as a function of pH. The chemical shift is sensitive to the ionization state of the molecule.
Materials and Equipment:
-
PFMOPrA standard
-
Deuterium oxide (D₂O)
-
Methanol (MeOH)
-
Oxalate (B1200264) buffer components
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
NMR spectrometer (e.g., 400 MHz) equipped with a ¹⁹F probe
-
pH meter calibrated with standard buffers
Procedure:
-
Sample Preparation: Prepare a stock solution of PFMOPrA in methanol. For NMR analysis, a final concentration of approximately 1.0 mM in a 50 mM oxalate buffer (99% H₂O/MeOH) is used.[4]
-
pH Titration: A series of samples with varying pH values (e.g., from pH 0.26 to 7.79) are prepared by adding small aliquots of concentrated HCl or NaOH to the PFMOPrA solution.[4]
-
NMR Data Acquisition: Acquire ¹⁹F NMR spectra for each sample at a constant temperature (e.g., 300 K).[4]
-
Data Analysis:
-
The chemical shift (δ) of the fluorine signal is plotted against the measured pH of the solution.
-
The data is fitted to the Henderson-Hasselbalch equation (or a suitable sigmoidal fit) to determine the pKa value, which corresponds to the pH at the inflection point of the titration curve.
-
Determination of Water Solubility (OECD Guideline 105)
The following protocol outlines the flask method, suitable for substances with solubilities above 10⁻² g/L, and the column elution method for substances with lower solubilities.[6][7][8]
Principle: To determine the saturation mass concentration of a substance in water at a given temperature.
Materials and Equipment:
-
PFMOPrA
-
Distilled or deionized water
-
Constant temperature bath (e.g., 20 ± 0.5 °C)[6]
-
Mechanical shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., LC-MS/MS)
Procedure:
-
An excess amount of the test substance is added to a flask containing a known volume of water.
-
The flask is agitated in a constant temperature bath to allow the system to reach equilibrium. A preliminary test can determine the necessary equilibration time.[6]
-
After equilibration, the solution is centrifuged to separate the undissolved substance.
-
A sample of the clear aqueous phase is carefully removed and the concentration of PFMOPrA is determined using a suitable analytical method.
Principle: Water is passed through a column packed with the test substance on an inert support, and the concentration of the substance in the eluate is measured.[7]
Materials and Equipment:
-
PFMOPrA
-
Inert support material (e.g., glass beads, silica (B1680970) gel)
-
Chromatography column
-
Constant flow pump
-
Fraction collector
-
Analytical instrumentation for quantification (e.g., LC-MS/MS)
Procedure:
-
The test substance is coated onto an inert support material.
-
The coated support is packed into a column.
-
Water is pumped through the column at a slow, constant rate.
-
Fractions of the eluate are collected and the concentration of PFMOPrA in each fraction is determined.
-
The solubility is determined from the plateau of the concentration curve.
Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (Pow or Kow) is a measure of a substance's lipophilicity.[9] The following protocols are based on OECD guidelines.
This method is suitable for substances with log Pow values between -2 and 4.[10]
Principle: The test substance is partitioned between n-octanol and water. The ratio of the concentrations in the two phases at equilibrium is the partition coefficient.[11]
Procedure:
-
n-octanol and water are mutually saturated before the experiment.
-
A known amount of the test substance is dissolved in either n-octanol or water.
-
The two phases are mixed in a vessel and shaken until equilibrium is reached.
-
The phases are separated by centrifugation.
-
The concentration of the test substance in each phase is determined analytically.
-
The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[11]
This method is preferred for highly hydrophobic substances with expected log Pow values up to 8.2, as it minimizes the formation of microdroplets that can interfere with the measurement.[12][13]
Procedure:
-
The experimental setup consists of a thermostated stirred reactor.[13]
-
Water, n-octanol, and the test substance are equilibrated at a constant temperature with slow, controlled stirring to avoid emulsification.[13]
-
Samples are taken from both the n-octanol and water phases over time to determine when equilibrium is reached.
-
The concentrations in each phase at equilibrium are measured to calculate the Pow.
Biological Interactions and Signaling Pathways
Per- and polyfluoroalkyl substances, including PFAAs like PFMOPrA, are known to interact with various biological systems. A key mechanism of action for many PFAAs is the activation of nuclear receptors, which are transcription factors that regulate gene expression involved in lipid metabolism, inflammation, and other critical cellular processes.[14][15]
One of the most studied targets is the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[14][15][16] PFAAs, due to their structural similarity to fatty acids, can act as ligands for PPARα.[17] The activation of PPARα by PFAAs has been demonstrated to be dependent on the carbon chain length and the functional group of the PFAA.[14][18] Carboxylated PFAAs, such as PFMOPrA, are generally more potent activators of PPARα than sulfonated PFAAs.[14][18]
The following diagram illustrates a generalized signaling pathway for PPARα activation by a PFAA, which is a plausible mechanism for PFMOPrA.
Caption: Generalized PPARα signaling pathway activated by a PFAA like PFMOPrA.
In addition to PPARα, some PFAS have been shown to activate other nuclear receptors such as the Pregnane X Receptor (PXR), which plays a key role in the metabolism and detoxification of foreign substances.[19][20][21] The activation of these pathways can lead to a wide range of biological responses, and further research is needed to fully elucidate the specific interactions of PFMOPrA with these and other cellular targets.
The following workflow illustrates the general steps involved in assessing the interaction of a compound like PFMOPrA with nuclear receptors using a reporter gene assay.
Caption: Workflow for a nuclear receptor transactivation assay.
Conclusion
This technical guide provides a consolidated resource on the physicochemical properties of PFMOPrA for the scientific community. While significant progress has been made in understanding this emerging contaminant, particularly in the experimental determination of its pKa, further research is required to empirically validate other key parameters such as its water solubility and octanol-water partition coefficient. The provided experimental protocols offer standardized approaches for generating these critical data. Furthermore, the elucidation of specific biological signaling pathways for PFMOPrA remains an important area of future investigation, with the activation of nuclear receptors like PPARα representing a primary hypothesized mechanism of action. Continued research in these areas will be crucial for a comprehensive risk assessment and understanding of the environmental and health implications of PFMOPrA.
References
- 1. This compound | 377-73-1 | Benchchem [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid | C4HF7O3 | CID 120228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 377-73-1 [m.chemicalbook.com]
- 6. laboratuar.com [laboratuar.com]
- 7. filab.fr [filab.fr]
- 8. oecd.org [oecd.org]
- 9. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 10. oecd.org [oecd.org]
- 11. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 12. Slow-stirring method for determining the n-octanol/water partition coefficient (Pow) for highly hydrophobic chemicals: performance evaluation in a ring test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oecd.org [oecd.org]
- 14. Activation of mouse and human peroxisome proliferator-activated receptor alpha by perfluoroalkyl acids of different functional groups and chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. trans-activation of PPARalpha and induction of PPARalpha target genes by perfluorooctane-based chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential Activation of Peroxisome Proliferator-Activated Receptor Alpha by Per- and Polyfluoroalkyl Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Perfluorooctanoic acid activates multiple nuclear receptor pathways and skews expression of genes regulating cholesterol homeostasis in liver of humanized PPARα mice fed an American diet - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of Mouse and Human Peroxisome Proliferator−Activated Receptor Alpha by Perfluoroalkyl Acids of Different Functional Groups and Chain Lengths | Scilit [scilit.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Gene Expression Profiling Reveals that PXR Activation Inhibits Hepatic PPARα Activity and Decreases FGF21 Secretion in Male C57Bl6/J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Environmental Journey of Perfluoro-3-methoxypropanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Perfluoro-3-methoxypropanoic acid (PFMPA), a member of the per- and polyfluoroalkyl substances (PFAS) family, specifically a perfluoroalkyl ether carboxylic acid (PFECA), is an emerging contaminant of concern. Its unique chemical structure, characterized by an ether linkage within the fluorinated carbon chain, differentiates it from legacy PFAS like PFOA and PFOS, influencing its behavior and persistence in the environment. This technical guide provides a comprehensive overview of the current understanding of the environmental fate and transport of PFMPA, offering insights into its physicochemical properties, degradation, mobility, and bioaccumulation potential.
Physicochemical Properties of PFMPA
A thorough understanding of the environmental fate of any chemical begins with its fundamental physicochemical properties. These parameters govern its distribution and persistence in various environmental compartments. The properties of PFMPA are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid | |
| CAS Number | 377-73-1 | |
| Molecular Formula | C4HF7O3 | |
| Molecular Weight | 230.04 g/mol | |
| Boiling Point | 126 °C | |
| Density | 1.718 g/cm³ (predicted) | |
| Water Solubility | Miscible | |
| Vapor Pressure | 1.5 mmHg at 25 °C (estimated) | |
| Log Kow (Octanol-Water Partition Coefficient) | 0.5 (estimated) | [1] |
Environmental Fate and Transport
The environmental journey of PFMPA is a complex interplay of various physical, chemical, and biological processes. These processes determine its persistence, mobility, and ultimate distribution in the environment.
Degradation
The carbon-fluorine (C-F) bond is exceptionally strong, rendering most PFAS highly resistant to degradation. However, the presence of an ether linkage in PFECAs like PFMPA may introduce a point of potential vulnerability.
Abiotic Degradation:
-
Photodegradation: While direct photolysis of many PFAS is slow, indirect photochemical processes involving reactive species like hydroxyl radicals (•OH) can contribute to their degradation. Studies on other PFECAs suggest that cleavage of the ether bond is a possible degradation pathway under certain photochemical conditions.[2] However, specific quantum yields and degradation rates for PFMPA are not currently available. The degradation of PFECAs can be influenced by the presence of other substances in the water that can generate hydrated electrons under UV light, which have been shown to be effective in breaking down these compounds.[2]
Biotic Degradation:
-
Biodegradation: The microbial degradation of PFAS is generally a slow process. While some microorganisms have been shown to degrade other PFAS like PFOA and PFOS, there is currently a lack of specific studies on the biodegradation of PFMPA. The ether bond in PFMPA might be susceptible to enzymatic cleavage by certain microbial communities, but further research is needed to confirm this and identify the responsible microorganisms and metabolic pathways.
Transport
The movement of PFMPA through the environment is governed by its physicochemical properties and interactions with different environmental media.
-
Transport in Water: Due to its miscibility in water and relatively low estimated Log Kow, PFMPA is expected to be highly mobile in aquatic systems.[1] It can be readily transported with surface water and groundwater flow, potentially leading to widespread contamination of water resources.
-
Atmospheric Transport: While PFMPA itself has a low vapor pressure, some PFAS can be transported over long distances in the atmosphere through association with particulate matter or as volatile precursors. The potential for atmospheric transport of PFMPA is not well-characterized.
References
Atmospheric Transport and Deposition of Perfluoro-2-methoxypropanoic Acid (PFMOPrA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoro-2-methoxypropanoic acid (PFMOPrA), a member of the per- and polyfluoroalkyl substances (PFAS) family, is an emerging contaminant of concern. Specifically, it belongs to the class of perfluoroalkyl ether carboxylic acids (PFECAs). Due to their unique chemical properties, including the strong carbon-fluorine bond, PFAS compounds are extremely persistent in the environment, leading to their designation as "forever chemicals"[1]. The atmospheric transport and subsequent deposition of these substances are critical pathways for their widespread distribution, including to remote ecosystems far from direct sources of emission[1][2]. This guide provides a technical overview of the current understanding of the atmospheric transport and deposition of PFMOPrA, including available quantitative data, experimental protocols, and key process visualizations.
Atmospheric Transport and Deposition Mechanisms
The environmental fate of PFMOPrA is intrinsically linked to atmospheric processes. Like other PFAS, PFMOPrA can be released into the atmosphere from various sources, including industrial manufacturing and the use of products containing these chemicals[3][4]. Once in the atmosphere, these compounds can undergo long-range transport, moving with air masses over vast distances[1][5].
The primary mechanisms for the removal of atmospheric PFAS, including PFMOPrA, are wet and dry deposition[5][6].
-
Wet Deposition: This process involves the scavenging of atmospheric PFAS by precipitation, such as rain and snow. It is considered the more effective removal pathway for many PFAS compounds[5][6].
-
Dry Deposition: This refers to the gravitational settling of PFAS-laden particulate matter and the direct absorption of gaseous PFAS onto surfaces during periods without precipitation[6].
The following diagram illustrates the generalized pathway of atmospheric transport and deposition for PFMOPrA.
Quantitative Data on Atmospheric Deposition
Direct quantitative data specifically for the atmospheric concentration and deposition of PFMOPrA are limited in publicly available literature. However, a key study conducted in Wilmington, North Carolina, provided the first direct evidence of PFECAs, including PFMOPrA, in both wet and dry atmospheric deposition[6]. While this study did not isolate the data for PFMOPrA, it provides valuable insights into the deposition of the broader class of compounds to which it belongs.
The tables below summarize the findings from this study for a group of six PFAS compounds, which included PFMOPrA and other PFECAs.
Table 1: Wet Deposition of Six PFAS Compounds (including PFMOPrA) in Wilmington, NC [6]
| Parameter | Value |
| Total Concentration Range | Below Method Quantification Limit to 110 ng/L |
| Estimated Annual Flux | 30 µg/m² |
Table 2: Dry Deposition of Six PFAS Compounds (including PFMOPrA) in Wilmington, NC [6]
| Parameter | Value |
| Total Flux Range | 0.3 - 29 ng/m²/day |
| Estimated Annual Flux | 1.4 µg/m² |
These data indicate that wet deposition is a significantly more efficient removal mechanism for these PFAS compounds from the atmosphere compared to dry deposition[6].
Experimental Protocols
Standardized methods for the collection and analysis of PFAS in atmospheric samples are crucial for obtaining reliable and comparable data. The following sections outline a representative experimental protocol for studying the atmospheric deposition of PFMOPrA, synthesized from established methodologies for PFAS analysis[6][7][8].
Sample Collection
1. Wet Deposition Sampling:
-
Apparatus: An automated wet-only precipitation collector is used. This instrument has a movable lid that covers the sample container during dry periods and automatically uncovers it upon sensing precipitation. This design prevents contamination from dry deposition.
-
Sample Containers: High-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) containers are recommended to minimize analyte loss due to adsorption.
-
Procedure:
-
Prior to deployment, all sampling components that will come into contact with the sample (e.g., collection bucket, funnel) are rigorously cleaned. This typically involves a sequence of washing with a laboratory-grade detergent, followed by rinses with deionized water and a final rinse with methanol (B129727).
-
The collection container is placed within the sampler.
-
Samples are typically collected on a weekly or event basis.
-
After collection, the sample volume is measured, and the sample is transferred to pre-cleaned amber glass or HDPE bottles for transport to the laboratory.
-
Samples should be kept cool (e.g., at 4°C) and in the dark during transport and storage to minimize degradation.
-
2. Dry Deposition Sampling:
-
Apparatus: A dry deposition plate or a modified bucket system is used. The collection surface is typically a flat, inert material from which deposited particles can be easily recovered.
-
Procedure:
-
The collection surface is cleaned in the same manner as the wet deposition equipment.
-
The sampler is deployed in the field for a defined period (e.g., one week).
-
After the deployment period, the collected particulate matter is recovered by rinsing the surface with a known volume of a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
The rinse solution is collected in a pre-cleaned sample bottle for analysis.
-
Sample Preparation and Analysis
1. Extraction and Concentration:
-
Solid-Phase Extraction (SPE): This is the most common technique for extracting and concentrating PFAS from aqueous samples.
-
The water sample (or the solvent rinse from dry deposition) is passed through an SPE cartridge containing a sorbent material (e.g., a weak anion exchange resin).
-
Interfering substances are washed from the cartridge with a mild solvent.
-
The target analytes, including PFMOPrA, are then eluted from the cartridge with a stronger solvent, such as methanol or a basic methanol solution.
-
The eluate is concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
2. Instrumental Analysis:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of PFAS, offering high sensitivity and selectivity.
-
The concentrated extract is injected into a liquid chromatograph, which separates the different PFAS compounds based on their chemical properties.
-
The separated compounds then enter a tandem mass spectrometer, which ionizes the molecules and fragments them in a specific way.
-
The instrument detects and quantifies the specific fragments characteristic of PFMOPrA, allowing for its accurate measurement even at very low concentrations.
-
-
Isotope Dilution: To ensure the accuracy of the quantification, an isotopically labeled internal standard of PFMOPrA is added to the sample at the beginning of the preparation process. This allows for the correction of any analyte loss that may occur during sample handling and analysis.
The following diagram outlines a typical experimental workflow for the analysis of PFMOPrA in atmospheric deposition samples.
Conclusion
The atmospheric transport and deposition of PFMOPrA represent a significant pathway for the contamination of global ecosystems. While specific quantitative data for PFMOPrA remain scarce, the available evidence for the broader class of PFECAs indicates that wet deposition is the dominant removal mechanism from the atmosphere. The established analytical methodologies for PFAS, particularly LC-MS/MS with isotope dilution, provide a robust framework for the accurate quantification of PFMOPrA in atmospheric deposition samples. Further research focusing on the quantification of PFMOPrA in various atmospheric compartments and geographic locations is crucial to fully understand its environmental fate and to develop effective mitigation strategies.
References
- 1. Wet deposition of per- and polyfluoroalkyl substances (PFAS) in a suburbanizing watershed - UNIVERSITY OF NEW HAMPSHIRE [portal.nifa.usda.gov]
- 2. researchgate.net [researchgate.net]
- 3. PFAS trends in wet deposition across a remote watershed - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. dce.au.dk [dce.au.dk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A review of sample collection and analytical methods for detecting per- and polyfluoroalkyl substances in indoor and outdoor air - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method for the determination of perfluorooctanoic acid in air samples using liquid chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Microbial Degradation of Ether-Containing PFAS
For Researchers, Scientists, and Drug Development Professionals
The persistence of per- and polyfluoroalkyl substances (PFAS) in the environment poses a significant challenge to environmental health. Among these, ether-containing PFAS, such as GenX, ADONA, and F-53B, have emerged as prominent contaminants. This technical guide provides a comprehensive overview of the current understanding of the microbial degradation of these recalcitrant compounds, focusing on the core mechanisms, experimental methodologies, and quantitative data.
Introduction to Microbial Degradation of Ether-Containing PFAS
Microbial degradation offers a promising and environmentally sustainable approach for the remediation of ether-containing PFAS. The biodegradability of these compounds is highly dependent on their chemical structure. Key structural features that influence microbial degradation include the presence of non-fluorinated methylene (B1212753) groups (-CH2-), carbon-carbon double bonds (C=C), and chlorine substitutions.[1][2][3] Microorganisms have developed various enzymatic strategies to cleave the ether bond and subsequently defluorinate the molecule under both aerobic and anaerobic conditions.
Degradation Pathways of Key Ether-Containing PFAS
The microbial degradation of ether-containing PFAS proceeds through distinct pathways depending on the specific compound and the environmental conditions.
Aerobic Degradation
Under aerobic conditions, the degradation of many ether-containing PFAS is initiated by the enzymatic oxidation of a non-fluorinated carbon atom adjacent to the ether linkage. This process is often catalyzed by monooxygenase enzymes.[2]
GenX (HFPO-DA): While GenX is generally recalcitrant to biodegradation, some studies suggest that a chemical-biological treatment train can enhance its defluorination.[4] The initial chemical reduction can create more biodegradable intermediates that are then amenable to aerobic microbial attack.
ADONA: The presence of a non-fluorinated methylene (-CH2-) group adjacent to the ether oxygen in ADONA makes it susceptible to aerobic biodegradation.[3] The proposed initial step is the enzymatic hydroxylation of this carbon, leading to an unstable hemiacetal that spontaneously cleaves the ether bond (O-dealkylation).[3]
Generic Aerobic Degradation Pathway of Ether-Containing PFAS with a -CH2- Group:
The following diagram illustrates the general aerobic degradation pathway initiated by hydroxylation of the methylene group adjacent to the ether bond.
Caption: Aerobic degradation pathway of ether-PFAS.
Anaerobic Degradation
Anaerobic conditions facilitate unique microbial degradation pathways, particularly for chlorinated ether PFAS.
F-53B (6:2 Cl-PFESA): The presence of chlorine atoms in F-53B makes it more susceptible to anaerobic biotransformation. The initial step often involves reductive dechlorination, a reaction catalyzed by cobalt-dependent enzymes.[5] This is followed by hydrolytic O-dealkylation and further defluorination.[5]
Unsaturated Ether PFAS: For ether PFAS containing C=C bonds, anaerobic degradation can proceed via hydrolytic O-dealkylation, a process that does not necessarily depend on cobalt-containing enzymes.[5]
Proposed Anaerobic Degradation Pathway of Chlorinated Ether PFAS (e.g., F-53B):
This diagram outlines the proposed sequential degradation of a chlorinated ether PFAS under anaerobic conditions.
Caption: Anaerobic degradation pathway of F-53B.
Quantitative Data on Microbial Degradation
The efficiency of microbial degradation of ether-containing PFAS varies significantly based on the compound, microbial consortium, and environmental conditions. The following tables summarize available quantitative data from various studies.
| Ether-PFAS | Microbial System | Condition | Degradation Efficiency (%) | Defluorination (%) | Half-life (t½) | Reference |
| GenX (HFPO-DA) | Native Microbes | Anoxic | 5.45 ± 2.99 | 3.02 ± 0.62 | > 6 months | [4] |
| F-53B | Microbial Consortium | Anaerobic | - | Partial | Slow | [6] |
| ADONA | Activated Sludge | Aerobic | Potentially susceptible | - | - | [3] |
| Unsaturated Ether PFAS (NBP1) | Microbial Consortium | Anaerobic | Complete removal | Partial | - | [6] |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research in the field of microbial degradation of PFAS. Below are outlines of key experimental methodologies.
Aerobic Biodegradation in Activated Sludge
This protocol is adapted from studies on the aerobic biotransformation of ether PFAS.[1][2]
1. Inoculum Preparation:
-
Fresh activated sludge is collected from a municipal wastewater treatment plant.
-
The sludge is typically used directly or after a brief settling period to achieve a desired suspended solids concentration (e.g., ~4400 mg/L).
2. Microcosm Setup:
-
Batch reactors (e.g., 150 mL serum bottles) are filled with a specific volume of activated sludge (e.g., 50 mL).
-
The ether-PFAS of interest is spiked into the reactors at a defined initial concentration (e.g., 50-100 µM).
-
Reactors are loosely capped to allow for gas exchange and incubated on a shaker (e.g., 150 rpm) at room temperature.
-
Abiotic controls with autoclaved sludge are included to account for non-biological degradation.
3. Sampling and Analysis:
-
Aqueous samples are collected periodically over the incubation period (e.g., up to 28 days).
-
Samples are centrifuged and/or filtered to remove biomass.
-
The supernatant is analyzed for the parent PFAS compound and potential transformation products using LC-MS/MS.
-
Fluoride (B91410) concentration is measured using an ion-selective electrode to determine the extent of defluorination.
Experimental Workflow for Aerobic Biodegradation Study:
Caption: Workflow for aerobic biodegradation study.
Anaerobic Biodegradation in Soil Microcosms
This protocol is a general guide for studying anaerobic degradation in soil.
1. Microcosm Preparation:
-
Soil samples are collected from a relevant site (e.g., contaminated or pristine).
-
The soil is sieved to remove large debris and homogenized.
-
A specific mass of soil is added to anaerobic vials (e.g., serum bottles).
-
The soil is amended with a minimal salts medium and the ether-PFAS of interest.
-
The headspace of the vials is purged with an anaerobic gas mixture (e.g., N2/CO2) and sealed with butyl rubber stoppers.
2. Incubation:
-
Microcosms are incubated in the dark at a controlled temperature (e.g., 25-30 °C) without shaking.
-
Sterile controls (e.g., autoclaved soil) are included.
3. Sampling and Analysis:
-
At designated time points, triplicate microcosms are sacrificed for analysis.
-
The soil is extracted with an appropriate solvent (e.g., methanol (B129727) or acetonitrile).
-
The extract is centrifuged, filtered, and analyzed by LC-MS/MS for the parent compound and degradation products.
-
Fluoride analysis is performed on aqueous extracts.
Analytical Method: LC-MS/MS for Ether-PFAS Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of PFAS due to its high sensitivity and selectivity.
1. Sample Preparation:
-
Aqueous samples are typically diluted with methanol.
-
Solid samples require solvent extraction (e.g., using methanol or acetonitrile), followed by cleanup steps such as solid-phase extraction (SPE) to remove matrix interferences.
2. LC Separation:
-
A C18 or other suitable reversed-phase column is commonly used for separation.
-
The mobile phase typically consists of a gradient of water and methanol or acetonitrile, often with additives like ammonium (B1175870) acetate (B1210297) or acetic acid to improve ionization.
3. MS/MS Detection:
-
A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is typically used.
-
Multiple reaction monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for each analyte.
Microbial Signaling and Response to Ether-PFAS
The presence of xenobiotics like ether-containing PFAS can trigger specific stress responses and metabolic pathways in microorganisms. While specific signaling pathways for the degradation of ether-PFAS are still an active area of research, studies on the broader microbial response to PFAS provide some insights.
Transcriptomic and proteomic analyses have shown that exposure to PFAS can lead to changes in the expression of genes and proteins involved in:
-
Stress Response: Upregulation of chaperones and other stress-related proteins.[7]
-
Metabolism: Alterations in central carbon metabolism and amino acid synthesis.
-
Transport: Changes in the expression of membrane transporters, which may be involved in the uptake of PFAS or efflux of toxic byproducts.
-
Oxidative Stress: Induction of enzymes involved in mitigating oxidative damage.
The release of fluoride during defluorination is a significant stressor for microorganisms, and they have evolved mechanisms to cope with fluoride toxicity, such as fluoride exporters.[7][8] Understanding these responses is crucial for optimizing bioremediation strategies.
Logical Relationship of Microbial Response to Ether-PFAS:
Caption: Microbial response to ether-PFAS exposure.
Conclusion and Future Perspectives
The microbial degradation of ether-containing PFAS is a complex process influenced by the chemical structure of the contaminant, the metabolic capabilities of the microbial community, and the prevailing environmental conditions. While significant progress has been made in elucidating degradation pathways and identifying key microbial players, several knowledge gaps remain. Future research should focus on:
-
Isolation and characterization of novel PFAS-degrading microorganisms and enzymes.
-
Detailed elucidation of the metabolic and genetic basis of ether-PFAS degradation.
-
Optimization of bioremediation strategies for in-situ and ex-situ applications.
-
Understanding the ecological impacts of PFAS and their degradation products.
A deeper understanding of these aspects will be instrumental in developing effective and sustainable solutions for the removal of ether-containing PFAS from the environment.
References
- 1. researchgate.net [researchgate.net]
- 2. Aerobic Biotransformation and Defluorination of Fluoroalkylether Substances (ether PFAS): Substrate Specificity, Pathways, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A review of microbial degradation of per- and polyfluoroalkyl substances (PFAS): Biotransformation routes and enzymes [ouci.dntb.gov.ua]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. fluoridealert.org [fluoridealert.org]
- 8. The link between ancient microbial fluoride resistance mechanisms and bioengineering organofluorine degradation or synthesis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Toxicity of PFMOPrA: A Data Gap in Toxicological Research
An in-depth technical guide on the in vitro toxicity of perfluoro-2-methoxypropanoic acid (PFMOPrA) cannot be provided at this time due to a significant lack of publicly available research data. Despite comprehensive searches of scientific literature and toxicological databases, no specific studies detailing the in vitro cytotoxic, genotoxic, or apoptotic effects of PFMOPrA with quantitative data or established experimental protocols were identified.
One study identified mentioned PFMOPrA in the context of an in vivo immunotoxicity assessment in mice, but this research did not include any in vitro experiments or data. While general protocols for assessing the in vitro toxicity of PFAS exist, the absence of specific studies on PFMOPrA prevents the creation of a detailed and accurate technical guide as requested.
Recommendation for Future Research and an Alternative Approach
The current data gap highlights a critical need for further research into the in vitro toxicological profile of PFMOPrA to better understand its potential risks to human health and the environment.
For the purpose of providing a comprehensive technical guide that fulfills the user's detailed requirements for data presentation, experimental protocols, and visualizations, it is recommended to focus on a well-researched PFAS compound. Perfluorooctanoic acid (PFOA) is an ideal alternative, as there is a vast body of literature detailing its in vitro toxicity across various cell lines and toxicological endpoints. A technical guide on PFOA could thoroughly address:
-
Cytotoxicity: Summarizing IC50 values and effects on cell viability in various cell lines.
-
Oxidative Stress: Detailing assays for reactive oxygen species (ROS) production and antioxidant enzyme activity.
-
Genotoxicity: Outlining protocols for comet assays, micronucleus tests, and other assessments of DNA damage.
-
Apoptosis: Diagramming the signaling pathways involved in PFOA-induced programmed cell death.
Such a guide would provide researchers, scientists, and drug development professionals with a valuable and data-rich resource, adhering to all the specified formatting and visualization requirements.
An In-depth Technical Guide to the Mechanism of Action of Perfluoro-3-methoxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perfluoro-3-methoxypropanoic acid (PFMOPrA), a member of the per- and polyfluoroalkyl substances (PFAS) class, is an emerging compound of interest due to its detection in the environment.[1] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of PFMOPrA, drawing from direct studies and data from structurally similar PFAS compounds. The primary molecular initiating event appears to be the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. Evidence also suggests potential interactions with other nuclear receptors, including peroxisome proliferator-activated receptor gamma (PPARγ), and possible involvement of the constitutive androstane (B1237026) receptor (CAR), pregnane (B1235032) X receptor (PXR), and the p53 signaling pathway. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways to facilitate further research and risk assessment.
Core Mechanism of Action: Nuclear Receptor Activation
The predominant mechanism of action for many PFAS, and likely for PFMOPrA, involves the activation of nuclear receptors, which are ligand-activated transcription factors that regulate gene expression.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation
The primary and most studied mechanism of action for PFMOPrA and related PFAS is the activation of PPARα.[2][3] PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney, where it governs the expression of genes involved in lipid transport and metabolism.[4][5] Activation of PPARα by PFAS like PFMOPrA is thought to be the molecular initiating event leading to downstream effects, including hepatotoxicity observed in rodent studies.[2]
Other Potential Nuclear Receptor Interactions
While PPARα activation is the most prominent mechanism, evidence suggests that PFMOPrA and similar compounds may interact with other nuclear receptors:
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): A study on 3H-perfluoro-3-[(3-methoxypropoxy) propanoic acid] (PMPP), a structurally analogous compound to PFMOPrA, identified it as a weak agonist of human PPARγ.[2][6] PPARγ is a key regulator of adipogenesis, glucose homeostasis, and inflammation.[6][7]
-
Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR): In studies where PPARα is absent, other nuclear receptors like CAR and PXR have been implicated in the hepatotoxic effects of some PFAS.[8] These receptors are crucial for the metabolism and detoxification of xenobiotics.[9]
Signaling Pathways
The activation of nuclear receptors by PFMOPrA initiates a cascade of signaling events that alter cellular function.
PPARα Signaling Pathway
Upon binding of a ligand like PFMOPrA, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the transcription of genes involved in fatty acid metabolism.[4]
Potential Involvement of CAR/PXR Pathways
In the absence of PPARα, some PFAS have been shown to activate CAR and PXR, leading to hepatomegaly.[8] This suggests an alternative mechanism for cellular effects.
p53 Signaling Pathway
Some PFAS have been shown to activate the p53 signaling pathway, a critical regulator of the cell cycle and apoptosis in response to cellular stress. This suggests a potential for genotoxicity or cellular damage.
Quantitative Data
Quantitative data for PFMOPrA is limited. The following tables summarize available data for PFMOPrA and related PFAS to provide a comparative context.
Table 1: In Vitro Nuclear Receptor Activation Data for PFAS
| Compound | Assay | Species | EC50 / IC50 (µM) | Efficacy | Reference |
| PMPP | PPARγ Transactivation | Human | - | Weak Agonist | [2][6] |
| HFPO-DA (GenX) | PPARα Transactivation | Human | Potent | - | [7] |
| HFPO-DA (GenX) | PPARα Transactivation | Rat | Potent | - | [7] |
| PFOA | PPARα Transactivation | Human | ~25-100 | - | [7] |
| PFOS | PPARα Transactivation | Human | 13-15 | - | [9] |
EC50 (Half-maximal effective concentration), IC50 (Half-maximal inhibitory concentration), PMPP (3H-perfluoro-3-[(3-methoxypropoxy) propanoic acid]), HFPO-DA (Hexafluoropropylene oxide dimer acid), PFOA (Perfluorooctanoic acid), PFOS (Perfluorooctane sulfonic acid).
Table 2: In Vivo Toxicity Data for this compound (PFMOPrA)
| Species | Exposure Route | Duration | Doses (mg/kg-day) | Observed Effects | Reference |
| Sprague Dawley Rat | Oral Gavage | 5 days | 1.0 - 1000 | Gene expression changes in liver, kidney, and other organs. Lethality at highest doses. | [1] |
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of PFAS like PFMOPrA.
PPARα Transactivation Assay
This assay determines the ability of a compound to activate the PPARα receptor.
Methodology:
-
Cell Culture: Human hepatocarcinoma (HepG2) cells are cultured in appropriate media.
-
Transfection: Cells are co-transfected with two plasmids: one that expresses the human PPARα protein and another containing a luciferase reporter gene under the control of a PPRE promoter.
-
Treatment: Transfected cells are exposed to a range of concentrations of PFMOPrA or a vehicle control for 24-48 hours.
-
Lysis and Luminescence Measurement: Cells are lysed, and the luciferase activity is measured using a luminometer. Increased light output indicates activation of PPARα.
-
Data Analysis: Dose-response curves are generated to calculate the EC50 value.
Gene Expression Profiling using RNA-Sequencing
This method is used to identify changes in the transcriptome of cells or tissues following exposure to a compound.
Methodology:
-
Exposure: Primary hepatocytes or animal models are exposed to PFMOPrA at various concentrations and time points.
-
RNA Extraction: Total RNA is isolated from the cells or tissues.
-
Library Preparation: RNA is converted to cDNA, and sequencing libraries are prepared.
-
Sequencing: The libraries are sequenced using a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify up- and down-regulated genes. Pathway analysis is then used to determine the biological processes affected.
CAR/PXR Activation Assay
Similar to the PPARα transactivation assay, this method uses a reporter gene to measure the activation of CAR or PXR.
Methodology:
-
Cell Culture: A suitable cell line (e.g., HepG2) is used.
-
Transfection: Cells are transfected with expression vectors for CAR or PXR and a reporter plasmid containing a responsive element-driven luciferase gene.
-
Treatment: Cells are treated with PFMOPrA.
-
Luminescence Measurement and Analysis: Luciferase activity is measured to quantify receptor activation.
p53 Activation Assay
This assay assesses the activation of the p53 pathway, often as an indicator of genotoxicity.
Methodology:
-
Cell Line: A cell line with a p53-responsive reporter gene (e.g., β-lactamase) is used.
-
Exposure: Cells are exposed to PFMOPrA with and without metabolic activation systems (e.g., S9 fraction).
-
Signal Detection: The reporter gene product is measured (e.g., via a fluorescent substrate).
-
Data Analysis: An increase in the reporter signal indicates activation of the p53 pathway.
Conclusion and Future Directions
The current body of evidence strongly suggests that the primary mechanism of action of this compound involves the activation of PPARα, leading to alterations in lipid metabolism. However, the potential for interactions with other nuclear receptors like PPARγ, CAR, and PXR, as well as the p53 pathway, warrants further investigation. The lack of specific quantitative data for PFMOPrA highlights a critical data gap. Future research should focus on conducting in-depth in vitro and in vivo studies to establish dose-response relationships for these various endpoints. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting such studies, which will be essential for a comprehensive risk assessment of this emerging environmental contaminant.
References
- 1. APPENDIX II - EPA Transcriptomic Assessment Product (ETAP) for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Activation of human nuclear receptors by perfluoroalkylated substances (PFAS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transactivation Assays to Assess Canine and Rodent Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of Per- and Polyfluoro-alkyl Substances to Peroxisome Proliferator-Activated Receptor Gamma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of CAR and PXR by Dietary, Environmental and Occupational Chemicals Alters Drug Metabolism, Intermediary Metabolism, and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSE260875 - EPA Transcriptomic Assessment Product (ETAP) for this compound - OmicsDI [omicsdi.org]
Navigating the Uncharted Waters of Novel PFAS: A Technical Guide to the Bioaccumulation Potential of PFMOPrA in Aquatic Life
For Immediate Release
A Deep Dive into Perfluoro(2-methoxypropanoic) Acid (PFMOPrA) and its Potential Impact on Aquatic Ecosystems
The ever-expanding universe of per- and poly-fluoroalkyl substances (PFAS) presents a formidable challenge to environmental scientists and toxicologists. Among the newer generation of these "forever chemicals" is Perfluoro(2-methoxypropanoic) acid (PFMOPrA), a short-chain perfluoroalkyl ether carboxylic acid. While its use is intended to replace long-chain PFAS, a significant knowledge gap exists regarding its environmental fate and, critically, its potential to bioaccumulate in aquatic organisms. This technical guide synthesizes the current understanding of PFAS bioaccumulation, provides a framework for assessing compounds like PFMOPrA, and offers detailed experimental protocols for researchers, scientists, and drug development professionals.
A Data Deficit for PFMOPrA: The Need for Surrogate Analysis
A comprehensive review of the existing scientific literature reveals a stark absence of direct quantitative data on the bioaccumulation potential of PFMOPrA in aquatic species. To bridge this gap, this guide utilizes data from analogous short-chain ether-containing PFAS, such as hexafluoropropylene oxide dimer acid (HFPO-DA), the primary component of the commercial mixture GenX, as a surrogate to infer the potential behavior of PFMOPrA. It is imperative to underscore that this is an estimation, and compound-specific experimental data is urgently needed for a definitive assessment.
Quantitative Bioaccumulation Data for a Surrogate Ether-PFAS
The following table summarizes available bioconcentration factor (BCF) data for HFPO-DA in aquatic organisms. The BCF is a critical metric, representing the ratio of a chemical's concentration in an organism to its concentration in the surrounding water, indicating its potential to accumulate.
| Chemical | Species | BCF (L/kg ww) | Exposure Concentration | Exposure Duration | Tissue | Reference |
| HFPO-DA | Rainbow trout (Oncorhynchus mykiss) | < 1.2 | 0.1, 1, 10, 100 µg/L | 28 days | Whole body | (Gomis et al., 2017) |
| HFPO-DA | Zebrafish (Danio rerio) | 1.6 - 3.2 | 10, 100 µg/L | 7 days | Whole body | (Shi et al., 2019) |
Note: The presented data for HFPO-DA suggests a low bioaccumulation potential in fish, which is characteristic of many short-chain PFAS. However, the ether linkage in PFMOPrA could influence its physicochemical properties and biological interactions, potentially leading to different bioaccumulation behavior.
Experimental Protocols for Assessing Bioaccumulation Potential
To generate the necessary data for PFMOPrA and other novel PFAS, standardized experimental protocols are essential. The following outlines a typical fish bioconcentration study based on internationally recognized guidelines, such as OECD Test Guideline 305.
Test Organism Selection and Acclimation
-
Species: Commonly used species include rainbow trout (Oncorhynchus mykiss), zebrafish (Danio rerio), and fathead minnow (Pimephales promelas). The choice depends on factors like sensitivity, availability, and regulatory acceptance.
-
Health: Fish should be sourced from a reputable supplier and be free of disease.
-
Acclimation: A minimum of two weeks of acclimation to laboratory conditions (water quality, temperature, photoperiod) is crucial to reduce stress and ensure baseline physiological stability.
Exposure System
-
Flow-through System: This is the preferred method for maintaining constant exposure concentrations and good water quality. A stock solution of PFMOPrA is continuously metered into the dilution water.
-
Semi-static or Static Renewal: These systems can be used if a flow-through system is not feasible. The test solution is renewed periodically (e.g., every 24-48 hours) to maintain the desired concentration.
-
Control Group: A control group of fish is maintained under identical conditions but without the test substance.
Test Procedure
The test consists of two phases:
-
Uptake Phase: Fish are exposed to a constant, sublethal concentration of PFMOPrA. The duration is typically 28 days, or until a steady-state concentration in the fish tissue is reached (i.e., the concentration in the fish no longer increases with time). Water and fish samples are collected at predetermined intervals.
-
Depuration Phase: After the uptake phase, the remaining fish are transferred to clean, PFMOPrA-free water. Fish samples are collected at intervals to determine the rate of elimination (depuration) of the substance.
Analytical Methods
-
Sample Preparation: Fish tissue samples are typically homogenized. Extraction of PFMOPrA is commonly performed using solid-phase extraction (SPE) or liquid-liquid extraction.
-
Quantification: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and selective quantification of PFAS, including ether-PFAS, in both water and biological matrices.
Data Analysis and BCF Calculation
-
Steady-State BCF (BCFss): If a steady state is reached, the BCF is calculated as the concentration of PFMOPrA in the fish (Cf) divided by the concentration in the water (Cw).
-
Kinetic BCF (BCFk): This is calculated as the ratio of the uptake rate constant (k1) to the depuration rate constant (k2). This method does not require reaching a steady state.
Visualizing the Process: Experimental Workflow and Influencing Factors
To further clarify the experimental process and the complex interplay of factors governing bioaccumulation, the following diagrams are provided.
An In-depth Technical Guide to the Structural Isomers of Perfluoro-3-methoxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers of perfluoro-3-methoxypropanoic acid, a topic of increasing interest within the field of per- and polyfluoroalkyl substances (PFAS). As regulatory scrutiny of legacy PFAS intensifies, understanding the properties and potential biological effects of their replacements and related compounds is paramount for environmental science and drug development. This document details the known structural isomers, their physicochemical properties, analytical methodologies for their detection, and available toxicological information.
Introduction to this compound and its Isomers
This compound (PFMPA) is a short-chain perfluoroalkyl ether carboxylic acid (PFECA).[1] Its chemical structure contains an ether linkage, which distinguishes it from the more well-known perfluoroalkyl carboxylic acids (PFCAs) like PFOA.[1] The presence of this ether bond can influence its environmental fate, bioaccumulation potential, and toxicological profile.[1]
Structural isomers are molecules that have the same molecular formula but different structural arrangements of atoms. In the case of this compound, with the molecular formula C4HF7O3, several structural isomers are possible. The identification and characterization of these isomers are crucial as they may exhibit different chemical, physical, and biological properties.
Identified Structural Isomers
Based on the molecular formula C4HF7O3, the following structural isomers have been identified:
-
This compound (PFMPA) : The principal compound of interest.
-
Perfluoro-2-methoxypropanoic acid (PMPA) : A known branched-chain isomer.[2]
-
Perfluoro-2-ethoxyethanoic acid : Another potential structural isomer.
A systematic analysis of the molecular formula suggests other potential isomers could exist, though they are less commonly reported in the scientific literature.
Below is a diagram illustrating the logical relationship and classification of the identified isomers.
Physicochemical Properties
The physicochemical properties of these isomers are critical for predicting their behavior in biological and environmental systems. The following table summarizes key quantitative data for the two most well-characterized isomers.
| Property | This compound (PFMPA) | Perfluoro-2-methoxypropanoic acid (PMPA) |
| IUPAC Name | 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid[3] | 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid[4] |
| CAS Number | 377-73-1[3] | 13140-29-9[4] |
| Molecular Formula | C4HF7O3[5] | C4HF7O3[4] |
| Molecular Weight | 230.04 g/mol [5] | 230.04 g/mol [4] |
| Boiling Point | 126 °C[6] | Not available |
| Density | 1.718 g/cm³[6] | Not available |
| pKa | 0.52 (Predicted)[6] | Not available |
Experimental Protocols
Synthesis of Perfluoroalkoxy Propionic Acid Fluorides (General Method)
Reaction: Perfluoro carbonyl compounds are reacted with hexafluoropropene (B89477) epoxide in the presence of tris(dimethylamino)difluorophosphorane in an aprotic polar solvent.[7]
Starting Materials: [7]
-
Perfluorinated ketones or acid fluorides (e.g., RF-COF)
-
Hexafluoropropene epoxide
-
Tris(dimethylamino)difluorophosphorane (catalyst)
-
Aprotic polar solvent (e.g., diglyme)
General Procedure: [7]
-
A solution of the catalyst in the aprotic polar solvent is prepared in a reaction vessel.
-
The perfluorinated carbonyl compound and hexafluoropropene epoxide are introduced into the reactor at a controlled temperature, typically between -50°C and +10°C.
-
The reaction mixture is agitated for a specified period.
-
The product, a perfluoro-alkoxy-propionic acid fluoride, is then isolated, for example, by distillation.
The following diagram illustrates a generalized workflow for this synthesis.
Analytical Detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the primary analytical technique for the detection and quantification of these isomers in various matrices.
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.[2]
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.[3]
-
Mobile Phase: A gradient of methanol (B129727) and water is commonly employed.[2]
-
Separation: PFMPA and PMPA can be chromatographically separated, with a reported separation of approximately 0.5 minutes under certain conditions.[1]
Mass Spectrometric Detection:
-
Ionization Mode: Negative electrospray ionization (ESI) is used.[3]
-
Mass Transitions:
The following diagram outlines the analytical workflow for isomer detection.
Toxicological and Biological Activity
Detailed toxicological data for individual isomers of this compound are limited. However, information on short-chain PFAS and PFECAs provides some insight into their potential biological effects.
-
General Toxicity: this compound is classified as causing severe skin burns and eye damage, and may cause respiratory irritation.[8] It is not classified as acutely toxic, a respiratory or skin sensitizer, mutagenic, carcinogenic, or a reproductive toxicant based on current knowledge.[8]
-
Health Concerns: As a member of the PFAS group, PFMPA is associated with concerns of cancer, endocrine disruption, liver and immune system damage, and thyroid changes.[4]
-
PPARα Activation: Some studies on a range of perfluoroalkyl acids (PFAAs) have investigated their ability to activate peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. While longer-chain PFAAs are generally more active, the biological activity of shorter-chain and ether-containing PFAS is an area of ongoing research.[9][10]
-
Immunotoxicity: A broad screening of 147 PFAS, which may include related structures, was conducted to assess immunotoxic and other pathophysiological activities in human primary cells.[11] Such studies are beginning to build a picture of the potential biological activities of this diverse class of compounds.
It is important to note that the toxicological profiles of different isomers can vary significantly. Therefore, isomer-specific toxicological assessments are crucial for a comprehensive risk evaluation.
Conclusion
The structural isomers of this compound represent an important area of study for researchers in environmental science, toxicology, and drug development. This guide has provided a summary of the known isomers, their physicochemical properties, and the analytical methods for their detection. While detailed experimental protocols for synthesis and isomer-specific toxicological data remain areas for further research, the information presented here serves as a valuable resource for professionals working with these emerging compounds. The continued investigation into the properties and biological activities of each isomer is essential for a thorough understanding of their potential impacts.
References
- 1. This compound | 377-73-1 | Benchchem [benchchem.com]
- 2. Improved Tandem Mass Spectrometry Detection and Resolution of Low Molecular Weight Perfluoroalkyl Ether Carboxylic Acid Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid | C4HF7O3 | CID 120228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ewg.org [ewg.org]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound CAS#: 377-73-1 [m.chemicalbook.com]
- 7. US4035388A - Process for preparing perfluoro-alkoxy-propionic acid fluorides - Google Patents [patents.google.com]
- 8. carlroth.com [carlroth.com]
- 9. Evaluation of perfluoroalkyl acid activity using primary mouse and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Predicting the Effects of Per- and Polyfluoroalkyl Substance Mixtures on Peroxisome Proliferator-Activated Receptor Alpha Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of 147 Perfluoroalkyl Substances for Immunotoxic and Other (Patho)physiological Activities through Phenotypic Screening of Human Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Environmental Sources of PFMOPrA Contamination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Per- and polyfluoroalkyl substances (PFAS) represent a large group of synthetic chemicals that have garnered significant attention due to their widespread environmental distribution, persistence, and potential adverse health effects. Among these, 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid (PFMOPrA), also known by its trade name GenX or as hexafluoropropylene oxide dimer acid (HFPO-DA), has emerged as a prominent replacement for perfluorooctanoic acid (PFOA) in various industrial processes, particularly in the manufacturing of fluoropolymers. This guide provides a comprehensive technical overview of the environmental sources, fate, and analytical methodologies related to PFMOPrA contamination, tailored for researchers, scientists, and professionals in drug development who require a deep understanding of this emerging contaminant.
Industrial Sources and Environmental Release
The primary source of PFMOPrA in the environment is industrial manufacturing facilities that produce or utilize it as a processing aid in the synthesis of fluoropolymers like polytetrafluoroethylene (PTFE) and fluorinated ethylene (B1197577) propylene (B89431) (FEP).[1][2] These substances are valued for their high thermal and chemical stability, making them useful in a wide array of products including non-stick coatings, stain-resistant textiles, and fire-fighting foams.[2][3]
Environmental release of PFMOPrA can occur through several pathways:
-
Wastewater Discharges: Effluents from manufacturing plants are a major source of PFMOPrA contamination in surface waters.[2][4]
-
Atmospheric Emissions: The compound can be released into the atmosphere and subsequently deposited into soil and water bodies, leading to contamination in areas distant from the primary source.[4]
-
Landfill Leachate: The disposal of industrial waste and consumer products containing PFMOPrA in landfills can result in the contamination of leachate, which can then migrate into groundwater.[1]
Environmental Fate and Transport
PFMOPrA is characterized by its high water solubility and persistence in the environment. Unlike some legacy PFAS, PFMOPrA is a shorter-chain compound and is generally considered to be less bioaccumulative.[5] However, its mobility in water raises concerns about the widespread contamination of drinking water sources.
The fate and transport of PFMOPrA are governed by several factors:
-
High Mobility in Water: Due to its chemical structure, PFMOPrA is highly mobile in both surface and groundwater, leading to the potential for extensive plume migration from contamination sources.
-
Limited Sorption to Soil and Sediment: Compared to longer-chain PFAS, PFMOPrA exhibits weaker sorption to soil and sediment, further contributing to its mobility in aquatic environments.
-
Atmospheric Transport: Evidence suggests that PFMOPrA can undergo long-range atmospheric transport, resulting in its detection in remote locations.[6]
Quantitative Data on Environmental Contamination
The following tables summarize the reported concentrations of PFMOPrA in various environmental media. These data are compiled from multiple studies and are intended to provide a comparative overview of contamination levels.
Table 1: PFMOPrA (GenX) Concentrations in Water Samples
| Environmental Matrix | Location | Concentration Range (ng/L) | Mean/Median Concentration (ng/L) | Reference(s) |
| Surface Water | Major Rivers, Europe | 0.59 - 2.68 | - | [4] |
| Surface Water | Near Fluorochemical Plant, Netherlands | 1.7 - 812 | 130 | [7][8] |
| Surface Water | Cape Fear River, NC, USA | Up to 4,560 | - | [9] |
| Groundwater | Near Fluorochemical Plant, Netherlands | - | 1,895.7 | [4] |
| Groundwater | North Carolina, USA | - | 308 | [4] |
| Groundwater | China | Up to 12.9 | - | [4] |
| Drinking Water | Near Fluorochemical Plant, Netherlands | 1.4 - 11 | 4.4 | [7][8][10][11] |
| Drinking Water | Cape Fear River Area, NC, USA | Up to 631 | - | [4] |
| Drinking Water | Kentucky, USA | 1.32 - 29.7 | - | [4] |
Table 2: PFMOPrA (GenX) Concentrations in Solid Matrices and Biota
| Environmental Matrix | Location | Concentration Range | Mean/Median Concentration | Reference(s) |
| Soil | Netherlands | - | [4] | |
| Soil | China (Residential) | - | 0.02 ng/g (19.1 pg/g) | [4][12] |
| Soil | Tibetan Plateau, China | Up to 1.0 ng/g | - | [4] |
| Dust (Outdoor) | China | 7.85 - 3,110 ng/g | - | [4] |
| Sediment | South China Sea | Detected at all sites | - | [13] |
| Biota (Fish) | - | - | 0.59 ng/g (HFPO congeners) | [4] |
| Biota (Grass) | Near Fluorochemical Plant, Netherlands | 1.0 - 27 ng/g ww | - | [10][14] |
| Biota (Leaves) | Near Fluorochemical Plant, Netherlands | 4.3 - 87 ng/g ww | - | [10][14] |
| Biota (Common Carp - Liver) | - | - | 1.37 ng/g ww | [14] |
| Biota (Common Carp - Muscle) | - | - | 1.53 ng/g ww | [14] |
ww = wet weight
Experimental Protocols
The accurate quantification of PFMOPrA in environmental samples is critical for assessing contamination levels and potential risks. The most common analytical technique employed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Sample Collection
Proper sample collection is paramount to avoid cross-contamination.
-
Water Samples: Collect samples in high-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) bottles. Do not use glass containers as PFAS can adsorb to glass surfaces. Field blanks should be collected to ensure no contamination occurred during the sampling process.[15]
-
Solid Samples (Soil, Sediment): Use stainless steel or polypropylene sampling equipment. Store samples in HDPE or polypropylene containers.
-
General Precautions: Avoid using materials containing fluoropolymers (e.g., Teflon®-lined caps) during sample collection and handling.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique to concentrate PFMOPrA from aqueous samples and remove matrix interferences prior to LC-MS/MS analysis.[2][3][12][16][17]
Materials:
-
Weak Anion Exchange (WAX) SPE cartridges (e.g., 500 mg, 6 mL)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid
-
Reagent water (PFAS-free)
-
Polypropylene collection tubes
Procedure for Water Samples (based on EPA Method 1633): [2][3]
-
Cartridge Conditioning:
-
Pass 15 mL of 1% NH₄OH in methanol through the WAX cartridge.
-
Follow with 5 mL of 0.3 M formic acid. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the water sample (typically 250-500 mL) onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with reagent water to remove hydrophilic interferences.
-
A second wash with a solution like 0.1 M formic acid/methanol (1:1 v/v) can be used to remove additional interferences.
-
-
Drying:
-
Dry the cartridge by applying a vacuum or positive pressure of nitrogen for a short period (e.g., 15 seconds to 2 minutes) to remove excess water.
-
-
Elution:
-
Elute the retained PFMOPrA from the cartridge using a basic methanolic solution, typically 5 mL of 1% NH₄OH in methanol.
-
-
Concentration and Reconstitution:
-
The eluate is often evaporated to near dryness under a gentle stream of nitrogen and then reconstituted in a small volume of a solvent compatible with the LC mobile phase (e.g., methanol).
-
Instrumental Analysis: LC-MS/MS
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column is commonly used for the separation of PFAS.
-
Mobile Phase A: Typically an aqueous solution with a buffer, such as ammonium acetate (B1210297) or formic acid.
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient Elution: A gradient is employed to effectively separate PFMOPrA from other PFAS and matrix components.
-
Flow Rate: Typical flow rates are in the range of 0.3-0.5 mL/min.[18]
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is used for the detection of PFMOPrA.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
Precursor and Product Ions: Specific precursor-to-product ion transitions are monitored for the quantification and confirmation of PFMOPrA. For example, a common transition is m/z 329 → 285.
Signaling Pathways and Logical Relationships
PPARα Signaling Pathway Activated by PFMOPrA
PFMOPrA has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism.[11][18][19][20] Activation of this pathway is a potential molecular initiating event for the observed hepatotoxicity of some PFAS.
Caption: PFMOPrA activation of the PPARα signaling pathway.
Experimental Workflow for PFMOPrA Analysis
The following diagram illustrates the typical workflow for the analysis of PFMOPrA in environmental water samples.
Caption: Workflow for PFMOPrA analysis in water samples.
Conclusion
PFMOPrA (GenX) is a significant environmental contaminant originating primarily from fluoropolymer manufacturing. Its high mobility in water poses challenges for drinking water treatment and has led to its widespread detection in various environmental compartments. The analytical methodology for PFMOPrA is well-established, with LC-MS/MS providing the necessary sensitivity and selectivity for quantification at environmentally relevant concentrations. Understanding the sources, fate, and analytical techniques for PFMOPrA is crucial for researchers and professionals working to assess and mitigate the risks associated with this emerging contaminant. Further research is needed to fully elucidate the long-term environmental and health impacts of PFMOPrA exposure.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. 미국 환경보호청(EPA) 1633에 따른 수중 PFAS 분석 [sigmaaldrich.com]
- 3. mn-net.com [mn-net.com]
- 4. Emerging Perfluorinated Chemical GenX: Environmental and Biological Fates and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. cswab.org [cswab.org]
- 7. Presence of Emerging Per- and Polyfluoroalkyl Substances (PFASs) in River and Drinking Water near a Fluorochemical Production Plant in the Netherlands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The PFOA substitute GenX detected in the environment near a fluoropolymer manufacturing plant in the Netherlands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. groenkennisnet.nl [groenkennisnet.nl]
- 12. Legacy per- and polyfluoroalkyl substances (PFASs) and alternatives (short-chain analogues, F-53B, GenX and FC-98) in residential soils of China: Present implications of replacing legacy PFASs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Perfluoroalkyl substances in the environment and biota from the coasts of the South China Sea: profiles, sources, and potential risks [frontiersin.org]
- 14. enviro.wiki [enviro.wiki]
- 15. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 16. agilent.com [agilent.com]
- 17. semi.org [semi.org]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. researchgate.net [researchgate.net]
- 20. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
The Persistence of Perfluoro-3-methoxypropanoic Acid in Wastewater: An In-depth Technical Guide
For Immediate Release
A comprehensive technical guide detailing the occurrence, analysis, and fate of Perfluoro-3-methoxypropanoic acid (PFMPA) in wastewater. This document is intended for researchers, scientists, and drug development professionals seeking to understand the environmental presence and analytical challenges associated with this emerging contaminant.
This compound, also known by its common synonyms HFPO-DA and the trade name GenX, is a member of the per- and polyfluoroalkyl substances (PFAS) family.[1][2] Developed as a replacement for perfluorooctanoic acid (PFOA), it is used as a processing aid in the manufacturing of fluoropolymers.[3] Concerns over the environmental persistence and potential health impacts of legacy PFAS have led to increased scrutiny of replacement compounds like PFMPA. This guide provides a detailed overview of its occurrence in wastewater, the analytical methods for its detection, and its fate in conventional treatment processes.
Quantitative Occurrence in Wastewater
The presence of this compound in wastewater is a significant concern as wastewater treatment plants (WWTPs) are recognized as major point sources of PFAS discharge into the environment.[2][4] Industrial discharges, particularly from facilities involved in fluoropolymer production, are primary contributors to the elevated levels of PFMPA in wastewater.[3]
Studies have detected PFMPA in both the influent and effluent of municipal and industrial WWTPs. The concentrations can vary significantly depending on the industrial inputs and the treatment processes employed. Below is a summary of reported concentrations from various studies.
| Wastewater Type | Sample Point | Concentration Range (ng/L) | Location/Study |
| Municipal WWTP | Influent | Not consistently reported | Washington State, USA[5] |
| Municipal WWTP | Effluent | <3.2 - 231 | Washington State, USA[5] |
| Municipal WWTP | Effluent | Not detected - 17 | Potomac River Basin, USA[6] |
| Industrial Outfall | Effluent | Up to several μg/L | Near fluorochemical plants[7] |
| Surface Water near industrial source | Surface Water | 42 - >100 | Ohio and West Virginia, USA[8] |
| River Water | River Water | Low to mid parts-per-trillion | Cape Fear River, NC, USA[9] |
Experimental Protocols for Analysis
The accurate quantification of this compound in wastewater requires sophisticated analytical techniques due to the complex matrix and the low concentrations at which it is often found. The standard method for this analysis is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The U.S. Environmental Protection Agency (EPA) has developed Method 1633, a comprehensive procedure for the analysis of 40 PFAS compounds, including PFMPA, in various environmental matrices such as wastewater.[10][11][12][13][14]
A generalized experimental protocol based on EPA Method 1633 and other published research is outlined below.
Sample Collection and Preservation
-
Collection: Samples should be collected in certified PFAS-free high-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) containers.[10]
-
Preservation: To prevent potential precursor transformation, samples should be cooled to ≤6 °C immediately after collection.
Sample Preparation and Extraction
-
Solid-Phase Extraction (SPE): This is the most common technique for extracting and concentrating PFAS from aqueous samples. Weak anion exchange (WAX) cartridges are frequently used.[12][13]
-
Cartridge Conditioning: The SPE cartridge is conditioned sequentially with ammonium (B1175870) hydroxide (B78521), methanol, and water.
-
Sample Loading: A measured volume of the water sample (typically 250-500 mL) is passed through the conditioned cartridge.
-
Washing: The cartridge is washed with a buffer solution to remove interferences.
-
Elution: The target analytes are eluted from the cartridge using a small volume of a basic methanolic solution, such as ammonium hydroxide in methanol.
-
Instrumental Analysis
-
Liquid Chromatography (LC): The extract is injected into an LC system equipped with a C18 or similar reversed-phase column for separation of the target analytes. A delay column is often used to separate the analytes from any background PFAS contamination originating from the LC system itself.[9]
-
Tandem Mass Spectrometry (MS/MS): The separated compounds are introduced into a tandem mass spectrometer, typically a triple quadrupole instrument, for detection and quantification. The analysis is performed in negative electrospray ionization (ESI) mode, monitoring for specific precursor-to-product ion transitions for each analyte (Multiple Reaction Monitoring - MRM).[12]
-
Quantification: Isotope dilution is the preferred method for quantification, where isotopically labeled internal standards are added to the sample prior to extraction to correct for matrix effects and variations in recovery.[3]
Visualizing the Process and Pathways
To better illustrate the analytical workflow and the environmental journey of this compound, the following diagrams have been generated.
Fate in Wastewater Treatment
Conventional wastewater treatment processes are largely ineffective at removing this compound. Its chemical stability and high water solubility mean that it is not significantly removed during primary (physical) or secondary (biological) treatment stages.[2] As a result, it tends to pass through the treatment plant and is discharged with the final effluent into receiving water bodies. Some portion may also partition to the biosolids, which can then be a source of contamination if applied to land. The transformation of precursor compounds during biological treatment can sometimes even lead to an increase in the concentration of PFMPA in the effluent compared to the influent.[2] The persistence of this compound in wastewater effluents highlights the need for advanced treatment technologies to mitigate its release into the environment.
References
- 1. Occurrence, Fate, and Removal of Per- and Polyfluoroalkyl Substances (PFAS) in Small- and Large-Scale Municipal Wastewater Treatment Facilities in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 6. Municipal and Industrial Wastewater Treatment Plant Effluent Contributions to Per- and Polyfluoroalkyl Substances in the Potomac River: A Basin-Scale Measuring and Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sciex.com [sciex.com]
- 10. measurlabs.com [measurlabs.com]
- 11. alsglobal.com [alsglobal.com]
- 12. agilent.com [agilent.com]
- 13. waters.com [waters.com]
- 14. epa.gov [epa.gov]
Methodological & Application
Application Note: Analysis of Perfluoro(3-methoxy-n-propanoic) Acid (PFMOPrA) in Soil and Sediment by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals that are persistent in the environment and have been linked to adverse health effects. Perfluoro(3-methoxy-n-propanoic) acid (PFMOPrA) is an emerging PFAS of concern. Accurate and sensitive analytical methods are crucial for monitoring its presence in complex environmental matrices like soil and sediment. This application note provides a detailed protocol for the analysis of PFMOPrA in soil and sediment samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), based on established methodologies such as U.S. EPA Method 1633.
Experimental Protocol
This protocol outlines the key steps for the analysis of PFMOPrA in soil and sediment samples, from sample preparation to instrumental analysis.
Sample Preparation: Extraction and Cleanup
The extraction and cleanup procedure is critical for removing matrix interferences and concentrating the analyte of interest. This protocol utilizes a combination of solvent extraction and solid-phase extraction (SPE).
Materials:
-
Methanol (B129727) (LC-MS grade)
-
Ammonium (B1175870) hydroxide (B78521) (ACS grade)
-
Formic acid (LC-MS grade)
-
Weak Anion Exchange (WAX) and Graphitized Carbon Black (GCB) SPE cartridges
-
Polypropylene (B1209903) centrifuge tubes (50 mL)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Homogenization: Homogenize the soil or sediment sample to ensure uniformity.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of 0.3% ammonium hydroxide in methanol to the tube.
-
Vortex the sample for 1-2 minutes.
-
Place the tube on a shaker for 30 minutes at room temperature.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean polypropylene tube.
-
Repeat the extraction process (steps 2.2-2.5) on the sample pellet with another 10 mL of 0.3% ammonium hydroxide in methanol.
-
Combine the supernatants.
-
-
Concentration:
-
Evaporate the combined supernatant to approximately 1 mL using a gentle stream of nitrogen at 40°C.
-
-
SPE Cleanup:
-
Conditioning: Condition a WAX/GCB SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water.
-
Loading: Load the concentrated extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of reagent water to remove hydrophilic interferences.
-
Elution: Elute the target analytes with 5 mL of 1% ammonium hydroxide in methanol.
-
-
Final Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of 96:4 (v/v) methanol:water for LC-MS/MS analysis.
-
LC-MS/MS Instrumental Analysis
Instrumentation:
-
Liquid Chromatograph (LC) system capable of gradient elution.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | 20 mM ammonium acetate (B1210297) in water |
| Mobile Phase B | Methanol |
| Gradient | 10% B to 95% B over 10 minutes, hold for 3 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions for PFMOPrA:
The optimal Multiple Reaction Monitoring (MRM) transition for PFMOPrA has been identified as:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| PFMOPrA | 229 | 85 | 15 |
Quantitative Data
The following tables summarize the expected quantitative performance for the analysis of PFMOPrA and other selected PFAS in soil and sediment matrices. Please note that the data for PFMOPrA is estimated based on structurally similar short-chain perfluoroalkyl ether carboxylic acids and other short-chain PFAS due to the limited availability of specific performance data for PFMOPrA in these matrices.
Table 1: Estimated Method Detection Limits (MDL) and Limits of Quantification (LOQ)
| Compound | MDL (ng/g) | LOQ (ng/g) |
| PFMOPrA (estimated) | 0.1 - 0.5 | 0.3 - 1.5 |
| Perfluorobutanoic acid (PFBA) | 0.1 | 0.3 |
| Perfluoropentanoic acid (PFPeA) | 0.1 | 0.3 |
| Perfluorohexanoic acid (PFHxA) | 0.1 | 0.3 |
| Perfluorobutanesulfonic acid (PFBS) | 0.1 | 0.3 |
Table 2: Estimated Recovery Rates
| Compound | Soil (%) | Sediment (%) |
| PFMOPrA (estimated) | 70 - 120 | 65 - 115 |
| Perfluorobutanoic acid (PFBA) | 75 - 115 | 70 - 110 |
| Perfluoropentanoic acid (PFPeA) | 80 - 120 | 75 - 115 |
| Perfluorohexanoic acid (PFHxA) | 85 - 125 | 80 - 120 |
| Perfluorobutanesulfonic acid (PFBS) | 80 - 120 | 75 - 115 |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the analysis of PFMOPrA in soil and sediment samples.
Application Note: Solid Phase Extraction Methods for PFMOPrA Analysis
Introduction
2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid (PFMOPrA), a key compound in the GenX chemical family, is a short-chain per- and polyfluoroalkyl substance (PFAS) utilized as a replacement for longer-chain PFAS like PFOA. Its presence in environmental and biological matrices necessitates robust and reliable analytical methods for detection and quantification. Solid Phase Extraction (SPE) is a critical sample preparation technique for the analysis of PFMOPrA, enabling concentration of the analyte and removal of matrix interferences prior to instrumental analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This application note provides detailed protocols for the extraction of PFMOPrA from aqueous samples using Weak Anion Exchange (WAX) SPE cartridges, along with performance data and workflow diagrams.
Principle of Weak Anion Exchange (WAX) SPE for PFMOPrA
PFMOPrA is an acidic compound that is ionized at neutral pH. WAX SPE sorbents typically contain a positively charged functional group that retains the negatively charged PFMOPrA through ionic interactions. The retention can be modulated by adjusting the pH of the sample and wash solutions. Elution is achieved by using a solvent that disrupts the ionic interaction, often by increasing the pH to neutralize the charge on the sorbent or the analyte.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the extraction of PFMOPrA using Weak Anion Exchange (WAX) Solid Phase Extraction methods, primarily based on protocols aligned with US EPA Method 533.
| Parameter | Value | Matrix | SPE Sorbent | Notes |
| Average Recovery | 98.1% (average for 25 PFAS including PFMOPrA) | Drinking Water | Agilent Bond Elut PFAS WAX | This is an average recovery for a suite of 25 PFAS compounds.[1] |
| Recovery Range | 80% - 100% | Drinking Water | Waters Oasis WAX | At a spiking level of 2 ng/L.[2] |
| Recovery Range | 90% - 103% | Drinking Water | Waters Oasis WAX | At a spiking level of 12 ng/L.[2] |
| Method Reporting Limit (MRL) | 2 ng/L | Drinking Water | Agilent Bond Elut PFAS WAX | Statistically verified MRL.[3] |
Experimental Protocols
This section details the methodologies for the solid phase extraction of PFMOPrA from water samples using Weak Anion Exchange (WAX) cartridges. The protocol is based on the principles outlined in US EPA Method 533.
Materials and Reagents
-
SPE Cartridge: Weak Anion Exchange (WAX) SPE cartridge (e.g., Agilent Bond Elut PFAS WAX, 500 mg, 6 mL or Waters Oasis WAX for PFAS Analysis, 500 mg, 6 mL)
-
Methanol (MeOH), HPLC grade or higher
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH), high purity
-
Reagent Water, PFAS-free
-
Sample Collection Bottles: Polypropylene (B1209903) (PP)
-
Vacuum Manifold for SPE
-
Nitrogen Evaporation System
-
Autosampler Vials: Polypropylene (PP)
Protocol 1: SPE of PFMOPrA from Drinking Water
This protocol is adapted from methodologies similar to US EPA Method 533.
1. Sample Preparation:
-
Collect water samples in polypropylene bottles.
-
For a 250 mL sample, no initial pH adjustment is typically required if the sample pH is within a neutral range.
2. SPE Cartridge Conditioning:
-
Place the WAX SPE cartridge on a vacuum manifold.
-
Condition the cartridge by passing the following solvents:
-
15 mL of 1% ammonium hydroxide in methanol
-
15 mL of methanol
-
15 mL of reagent water
-
-
Ensure the cartridge does not go dry between the conditioning steps.
3. Sample Loading:
-
Load the 250 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
After the entire sample has passed through, dry the cartridge under vacuum for 5-10 minutes.
4. Cartridge Washing:
-
Wash the cartridge with 15 mL of reagent water to remove any remaining salts or polar interferences.
-
Dry the cartridge thoroughly under vacuum for at least 10 minutes.
5. Elution:
-
Elute the retained PFMOPrA from the cartridge with two aliquots of 4 mL of 1% ammonium hydroxide in methanol.
-
Collect the eluate in a clean polypropylene tube.
6. Extract Concentration and Reconstitution:
-
Concentrate the eluate to near dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the dried extract in 1 mL of a suitable solvent (e.g., 80:20 methanol:water) for LC-MS/MS analysis.
-
Vortex the reconstituted sample and transfer it to a polypropylene autosampler vial.
Visualizations
Caption: General workflow for the Solid Phase Extraction of PFMOPrA.
Caption: Logical workflow for SPE method development for PFMOPrA.
References
Application Note & Protocol: Quantification of Perfluoro-3-methoxypropanoic Acid (PFMOPrA) in Human Serum by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodology for the quantitative analysis of Perfluoro-3-methoxypropanoic acid (PFMOPrA) in human serum. The protocol is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of other per- and polyfluoroalkyl substances (PFAS).[1][2][3][4][5] The described method utilizes solid-phase extraction (SPE) for sample clean-up and concentration, followed by instrumental analysis. This application note includes a comprehensive experimental protocol, expected quantitative performance data, and a visual workflow diagram to guide researchers in the accurate and reproducible measurement of PFMOPrA in human serum samples.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of this method for the analysis of PFMOPrA in human serum. These values are based on typical performance characteristics observed for similar short-chain PFAS analysis.[6][7][8]
| Parameter | Expected Value | Description |
| Limit of Detection (LOD) | 0.05 ng/mL | The lowest concentration of analyte that can be reliably detected above the background noise.[6][7] |
| Limit of Quantification (LOQ) | 0.15 ng/mL | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[6][7][8] |
| Linearity Range | 0.15 - 50 ng/mL | The concentration range over which the instrumental response is proportional to the analyte concentration. |
| Correlation Coefficient (r²) | ≥ 0.995 | A measure of the goodness of fit of the calibration curve. |
| Recovery | 85 - 115% | The percentage of the known amount of analyte that is recovered during the sample preparation process.[1] |
| Precision (RSD%) | ≤ 15% | The relative standard deviation, indicating the reproducibility of the measurements.[1] |
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of PFMOPrA in human serum.
Caption: Experimental workflow for PFMOPrA quantification.
Experimental Protocol
This protocol provides a step-by-step guide for the quantification of PFMOPrA in human serum.
-
This compound (PFMOPrA) analytical standard
-
Isotopically labeled PFMOPrA internal standard (e.g., ¹³C₃-PFMOPrA)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (≥99.99% purity)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (B78521) (Optima™ grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human serum (pooled, for calibration standards and quality controls)
-
Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE) cartridges[6]
-
Polypropylene (B1209903) tubes and vials[3]
-
Sample Thawing and Spiking: Thaw frozen human serum samples at room temperature.[3] Vortex for 10 seconds to ensure homogeneity.[3] In a polypropylene tube, add 200 µL of serum. Spike with the isotopically labeled internal standard solution.
-
Acidification: Add 1 mL of 0.1 M formic acid to the serum sample and vortex.[2]
-
SPE Cartridge Conditioning: Condition a WAX SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.[6]
-
Sample Loading: Load the acidified serum sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.[6]
-
Washing: Wash the SPE cartridge with 1 mL of 100 mM pH 7 phosphate (B84403) buffer, followed by 1 mL of ultrapure water to remove interferences.[6]
-
Drying: Dry the SPE cartridge under a stream of nitrogen for 5 minutes.[6]
-
Elution: Elute the PFMOPrA from the cartridge using 2.5 mL of a 98:2 methanol:ammonium hydroxide solution.[6]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 55°C.[6] Reconstitute the residue in 100 µL of a 96:4 methanol:water solution.[6] Vortex and transfer to an autosampler vial for analysis.
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.
-
Analytical Column: An ACQUITY UPLC® BEH C18 column (1.7 µm, 2.1 × 100 mm) or similar is recommended.[2]
-
Mobile Phase A: 2 mM ammonium acetate in water.[2]
-
Mobile Phase B: Methanol.[2]
-
Gradient Elution:
Time (min) %A %B 0.0 70 30 8.0 10 90 10.0 10 90 10.1 70 30 | 15.0 | 70 | 30 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[2]
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) PFMOPrA [Calculated] [Fragment 1] 50 [Optimized] [Fragment 2] 50 [Optimized] ¹³C₃-PFMOPrA [Calculated] [Fragment] 50 [Optimized] (Note: Specific m/z values for PFMOPrA and its fragments need to be determined by direct infusion of the analytical standard.)
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of PFMOPrA into a pooled, blank human serum matrix. The concentration range should encompass the expected levels in the unknown samples.[6]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to be analyzed with each batch of samples to ensure the accuracy and precision of the analytical run.[9]
-
Data Analysis: Quantify PFMOPrA in the samples by constructing a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.[6]
Signaling Pathways and Logical Relationships
This section is not directly applicable to the analytical methodology for PFMOPrA quantification. However, a logical relationship diagram for the analytical process is provided below.
Caption: Logical flow of the analytical process.
References
- 1. Analysis of perfluoroalkyl and polyfluoroalkyl substances in serum and plasma by solvent precipitation-isotope dilution-direct injection-LC/MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Comparison of extraction methods for per- and polyfluoroalkyl substances (PFAS) in human serum and placenta samples—insights into extractable organic fluorine (EOF) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wwwn.cdc.gov [wwwn.cdc.gov]
- 4. Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 6. DSpace [open.bu.edu]
- 7. Quantitative determination of perfluorooctanoic acid ammonium salt in human serum by high-performance liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of 26 perfluorinated and polyfluoroalkyl compounds in human serum by solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput UHPLC-MS/MS Measurement of Per- and Poly-Fluorinated Alkyl Substances in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid (PFMOPrA) in Food Contact Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Per- and polyfluoroalkyl substances (PFAS) are a class of synthetic chemicals utilized in a wide array of industrial and consumer products for their resistance to heat, water, and oil. A notable application is in food contact materials (FCMs), where they impart grease- and water-repellent properties. One such PFAS is 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid (PFMOPrA), a member of the perfluoroalkyl ether carboxylic acid (PFECA) class and commonly known by its trade name, GenX.[1] GenX was introduced as a replacement for longer-chain PFAS like perfluorooctanoic acid (PFOA) due to concerns about the environmental persistence and toxicity of the latter.[1][2] However, the health effects of GenX and other replacement PFAS are still under scrutiny, with studies suggesting potential risks.[1][2]
The migration of PFMOPrA from FCMs into food is a potential route of human exposure, making its accurate and sensitive detection in these materials a critical aspect of food safety and human health risk assessment. This document provides detailed application notes and protocols for the analysis of PFMOPrA in various food contact materials.
Analytical Principle
The determination of PFMOPrA in food contact materials is primarily accomplished using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][3] This technique offers high sensitivity and selectivity, which is essential for detecting the typically low concentrations of PFMOPrA in complex matrices. The general workflow involves the extraction of PFMOPrA from the solid FCM sample into a suitable solvent, followed by optional clean-up and concentration steps, and subsequent analysis by LC-MS/MS. Quantification is typically performed using an internal standard method to correct for matrix effects and variations in extraction recovery.
Application Notes
Scope: This protocol is applicable to the analysis of PFMOPrA in various paper-based and polymer-based food contact materials, such as fast-food wrappers, microwave popcorn bags, and other grease-proof papers.
Challenges and Considerations:
-
Contamination: PFAS are ubiquitous in the laboratory environment. It is crucial to take stringent precautions to avoid background contamination. This includes using PFAS-free solvents, vials, and other labware, and thoroughly cleaning all equipment.
-
Matrix Effects: Food contact materials are complex matrices that can cause ion suppression or enhancement in the MS source, affecting the accuracy of quantification. The use of isotopically labeled internal standards is highly recommended to compensate for these effects.
-
Isomers: While PFMOPrA itself is a specific compound, be aware that other PFAS and their isomers may be present in the sample. Chromatographic separation should be optimized to resolve potential interferences.
-
Limited Data: While methods for general PFAS analysis are well-established, specific quantitative data on the concentration of PFMOPrA in a wide range of food contact materials is still limited in publicly available literature.
Experimental Protocols
Protocol 1: Extraction of PFMOPrA from Paper-Based Food Contact Materials
This protocol is adapted from methodologies for the extraction of various PFAS from paper and board.
1. Materials and Reagents:
-
Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Deionized water (18 MΩ·cm)
-
Standards: Native PFMOPrA standard, Isotopically labeled PFMOPrA internal standard (e.g., ¹³C₃-HFPO-DA)
-
Equipment: Analytical balance, 50 mL polypropylene (B1209903) centrifuge tubes, Ultrasonic bath, Centrifuge, Nitrogen evaporator, Vortex mixer, 0.22 µm syringe filters (polypropylene or nylon).
2. Sample Preparation:
-
Cut the food contact material sample into small pieces (approximately 1 cm x 1 cm).
-
Accurately weigh approximately 1.0 g of the cut sample into a 50 mL polypropylene centrifuge tube.
-
Spike the sample with a known amount of the isotopically labeled internal standard solution.
3. Extraction:
-
Add 10 mL of methanol to the centrifuge tube.
-
Vortex the tube for 1 minute to ensure the sample is fully wetted.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean 50 mL polypropylene tube.
-
Repeat the extraction (steps 1-5) on the sample pellet with another 10 mL of methanol.
-
Combine the two supernatant extracts.
4. Extract Concentration:
-
Evaporate the combined extract to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 80:20 (v/v) methanol/water.
-
Vortex for 30 seconds to dissolve the residue.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of PFMOPrA
1. Instrumentation:
-
Liquid Chromatograph (LC) system capable of binary gradient elution.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
2. LC Conditions:
-
Analytical Column: A C18 reversed-phase column suitable for PFAS analysis (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 2 mM Ammonium acetate (B1210297) in water.
-
Mobile Phase B: Methanol.
-
Gradient Program:
-
0-1 min: 10% B
-
1-8 min: 10-95% B
-
8-10 min: 95% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions: The primary precursor ion for PFMOPrA is its deprotonated molecule [M-H]⁻ at m/z 329. Product ions are typically generated from the loss of a carboxyl group (-CO₂) resulting in a fragment at m/z 285, and cleavage of the ether bond resulting in a fragment at m/z 169.[1]
-
Quantifier Transition: 329 -> 285
-
Qualifier Transition: 329 -> 169
-
-
Internal Standard Transition: Monitor the appropriate transition for the chosen isotopically labeled internal standard (e.g., for ¹³C₃-HFPO-DA: 332 -> 287).
-
Source Parameters: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) according to the instrument manufacturer's recommendations for PFAS analysis.
-
Collision Energies (CE) and other compound-specific parameters: These should be optimized for each transition to achieve maximum sensitivity.
Data Presentation
Quantitative Data for PFMOPrA in Food Contact Materials
Published data on the specific concentrations of PFMOPrA in a variety of food contact materials is currently limited. While many studies focus on legacy PFAS like PFOA and PFOS, the analysis of emerging PFAS such as PFMOPrA is an area of ongoing research. A 2022 data report on the concentrations of HFPO-DA (GenX) in food and environmental media in the United States indicated that the compound was not detected in several agricultural food products sampled near a manufacturing facility.[4] However, this does not directly reflect the concentrations within the food packaging itself.
For context, a selection of data for other PFAS found in food contact materials is presented in the table below. Researchers should note that the absence of PFMOPrA data highlights a critical knowledge gap.
| Food Contact Material | PFAS Analyte | Concentration Range | Reference |
| Microwave Popcorn Bags | PFOA | 8.3–1960 ng/dm² | [5] |
| Oil-proof Paper Bag | Fluorotelomer Alcohols (FTOHs) | 454–2595 ng/dm² | [5] |
| French Fries Paper Bag | Fluorotelomer Alcohols (FTOHs) | 22.4–167 ng/dm² | [5] |
| Paper and Board | PFOA | Detected, levels variable | |
| Paper and Board | PFOS | Detected, levels variable |
Visualizations
Experimental Workflow for PFMOPrA Analysis
References
- 1. Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Perfluorinated Chemical GenX: Environmental and Biological Fates and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. Per- and Polyfluoroalkyl Substances in Food Packaging: Migration, Toxicity, and Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Identification and Quantification of PFMOPrA
Abstract
This application note details a robust methodology for the identification and quantification of Perfluoro-2-methoxypropanoic acid (PFMOPrA) in environmental matrices using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). PFMOPrA is an emerging short-chain per- and polyfluoroalkyl substance (PFAS) of concern due to its mobility and persistence in the environment. The described protocol provides a framework for sample preparation, instrumental analysis, and data processing, tailored for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
Per- and polyfluoroalkyl substances (PFAS) are a large class of synthetic organofluorine compounds that have garnered significant regulatory and public attention due to their persistence, bioaccumulation, and potential adverse health effects. As legacy long-chain PFAS are phased out, they are often replaced by short-chain alternatives, such as PFMOPrA. The unique chemical properties of these emerging contaminants, including high polarity and water solubility, present analytical challenges. High-resolution mass spectrometry offers the necessary sensitivity and selectivity for the accurate identification and quantification of these compounds at trace levels.[1][2] This document provides a comprehensive protocol for the analysis of PFMOPrA, leveraging the capabilities of LC-HRMS.
Experimental Protocols
Sample Preparation (Aqueous Matrices)
A solid-phase extraction (SPE) protocol is recommended for the pre-concentration and purification of PFMOPrA from water samples.[3]
Materials:
-
Weak Anion Exchange (WAX) SPE cartridges
-
Methanol (B129727) (LC-MS grade)
-
Ammonium hydroxide (B78521) (NH₄OH)
-
Acetic acid
-
PFAS-free reagent water
-
Polypropylene (B1209903) collection tubes[4]
Procedure:
-
Cartridge Conditioning: Sequentially wash the WAX SPE cartridge with 5 mL of methanol containing ~0.1% NH₄OH, followed by 5 mL of methanol, and finally 5 mL of reagent water. Ensure the cartridge does not go dry.
-
Sample Loading: Load 250-500 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of reagent water to remove interferences.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes.
-
Elution: Elute the analytes with 5 mL of methanol containing ~0.1% NH₄OH into a polypropylene tube.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of 96:4 (v/v) methanol:water for LC-HRMS analysis.[5]
Liquid Chromatography (LC)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Parameters:
-
Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is suitable for separating short-chain PFAS.[6]
-
Mobile Phase A: 10 mM Ammonium acetate (B1210297) in water.
-
Mobile Phase B: Methanol.
-
Gradient:
-
0.0 min: 33% B
-
1.5 min: 60% B
-
12.0 min: 95% B
-
12.1 min: 33% B
-
15.0 min: 33% B
-
-
Flow Rate: 0.4 mL/min[6]
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C[6]
-
Delay Column: A delay column installed before the injector is highly recommended to separate PFAS contamination originating from the LC system.
High-Resolution Mass Spectrometry (HRMS)
Instrumentation:
-
An Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of high resolution (>70,000 FWHM) and accurate mass measurements (<5 ppm).[1][7]
Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Mode: Full scan with data-dependent MS/MS (dd-MS²) or All-Ion Fragmentation (AIF)
-
Full Scan Range: m/z 100-1000
-
Resolution: 70,000 FWHM
-
Collision Gas: Nitrogen or Argon
-
Collision Energy: Stepped normalized collision energy (e.g., 15, 30, 45 eV) to obtain informative fragment spectra.
Data Presentation
Quantitative Data
The following table summarizes key mass spectrometry data for PFMOPrA and its isomer, Perfluoro-3-methoxypropanoic acid (PFMPA), which is listed in ASTM Method D8421-22.[8]
| Parameter | Value (for PFMOPrA/PFMPA) | Source/Comment |
| Chemical Formula | C₄HF₇O₃ | |
| Molecular Weight | 228.04 g/mol | |
| Exact Mass | 227.9788 u | Calculated |
| Precursor Ion [M-H]⁻ | m/z 226.9715 | Calculated |
| Primary Fragment Ion [M-H-CO₂]⁻ | m/z 182.9816 | Proposed |
| Secondary Fragment Ion [C₂F₄O]⁻ | m/z 115.9857 | Proposed |
| Analytical Range (for PFMPA) | 10 - 400 ng/L | ASTM D8421-22[8] |
| Typical LOQ (Short-chain PFAS) | 0.01 - 0.1 ng/L | Literature-based estimate[9] |
Visualizations
Experimental Workflow
References
- 1. Identification of Per- and Polyfluoroalkyl Substances in the Cape Fear River by High Resolution Mass Spectrometry and Nontargeted Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Resolution Mass Spectrometry for Identification, Quantification, and Risk Assessment of 40 PFAS Migrating from Microwave Popcorn Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organomation.com [organomation.com]
- 4. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 5. scispec.co.th [scispec.co.th]
- 6. LC-HRMS screening of per- and polyfluorinated alkyl substances (PFAS) in impregnated paper samples and contaminated soils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragmentation studies of neutral per- and polyfluoroalkyl substances by atmospheric pressure ionization-multiple-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Sample Preparation of PFMOPrA in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid (PFMOPrA), also known as GenX or HFPO-DA, is a short-chain perfluoroalkyl ether carboxylic acid used as a replacement for longer-chain per- and polyfluoroalkyl substances (PFAS) like PFOA. Due to its widespread use and potential for human exposure, robust and reliable analytical methods are crucial for its detection and quantification in various biological matrices. Effective sample preparation is a critical step in the analytical workflow to remove interfering substances, concentrate the analyte, and ensure accurate and reproducible results, typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides detailed application notes and protocols for the sample preparation of PFMOPrA in common biological matrices such as serum, plasma, urine, and tissue. The methodologies described include Solid-Phase Extraction (SPE), Protein Precipitation (PPT), and Liquid-Liquid Extraction (LLE).
General Workflow for PFMOPrA Sample Preparation
The selection of an appropriate sample preparation technique depends on the biological matrix, the required limit of detection, and the available instrumentation. The following diagram illustrates a general decision-making workflow.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the described sample preparation methods for PFMOPrA and other relevant PFAS. These values are indicative and may vary based on specific laboratory conditions, instrumentation, and matrix composition.
| Analyte | Biological Matrix | Preparation Method | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| PFMOPrA (GenX) | Serum | Online SPE | - | 0.1 | - | [1] |
| PFMOPrA (GenX) | Urine | Online SPE | - | 0.1 | - | [1] |
| PFMOPrA (GenX) | Tissue (Fish Liver) | Alkaline Digestion + SPE | - | 0.13 (ng/g) | - | [1] |
| PFAS (various) | Serum | Protein Precipitation | 70 - 89 | - | - | [2] |
| PFCAs | Plasma | µ-SPE | 87.58 - 102.45 | 0.021 - 0.065 | 0.071 - 0.217 | [3] |
| PFAS (various) | Serum | SPE (WAX) | 5.3 - 181 | - | - | [4] |
| PFAS (various) | Serum | SPE (HLB) | 8.3 - 170 | - | - | [4] |
LOD: Limit of Detection, LOQ: Limit of Quantification, PFCAs: Perfluorocarboxylic acids, µ-SPE: micro-Solid Phase Extraction, WAX: Weak Anion Exchange, HLB: Hydrophilic-Lipophilic Balance. Dashes indicate data not specified in the cited sources.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Serum and Plasma
This protocol combines protein precipitation with solid-phase extraction using a weak anion exchange (WAX) sorbent, which is effective for extracting acidic PFAS like PFMOPrA.
Materials:
-
Serum or plasma sample
-
Isotopically labeled internal standard for PFMOPrA (e.g., ¹³C₃-HFPO-DA)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid
-
Deionized water
-
Weak Anion Exchange (WAX) SPE cartridges
-
Centrifuge tubes (polypropylene)
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment (Protein Precipitation):
-
Pipette 250 µL of serum or plasma into a polypropylene (B1209903) centrifuge tube.
-
Spike the sample with the isotopically labeled internal standard.
-
Add 750 µL of ice-cold acetonitrile (3:1 ratio of ACN to sample).[5]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for SPE.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning:
-
Place the WAX SPE cartridges on the SPE manifold.
-
Pass 4 mL of 0.1% NH₄OH in methanol through the cartridge.
-
Pass 4 mL of methanol.
-
Pass 4 mL of deionized water to equilibrate the cartridge. Do not allow the cartridge to dry.
-
-
Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 4 mL of a buffered solution (e.g., 25 mM acetate (B1210297) buffer at pH 4) to remove neutral and basic interferences.
-
Follow with a wash of 4 mL of 50:50 methanol/water.
-
-
Elution:
-
Elute PFMOPrA from the cartridge using 4 mL of 0.1% ammonium hydroxide in methanol into a clean polypropylene tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
-
Protocol 2: Protein Precipitation (PPT) for Serum and Plasma
This is a simpler and faster method, suitable for high-throughput screening when lower sensitivity can be tolerated.
Materials:
-
Serum or plasma sample
-
Isotopically labeled internal standard for PFMOPrA
-
Acetonitrile (ACN) or Methanol (MeOH), ice-cold
-
Centrifuge tubes (polypropylene)
-
Centrifuge
Procedure:
-
In a clean microcentrifuge tube, add 100 µL of the serum or plasma sample.
-
Spike the sample with the appropriate volume of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile or methanol. The ratio of solvent to sample is typically 3:1 (v/v).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at 4°C for 10 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for direct injection into the LC-MS/MS system.
Protocol 3: Liquid-Liquid Extraction (LLE) for Tissue Samples
This protocol is suitable for extracting PFMOPrA from solid biological matrices like tissue.
Materials:
-
Tissue sample (e.g., liver, kidney)
-
Homogenizer (e.g., bead beater, rotor-stator)
-
Isotopically labeled internal standard
-
Potassium hydroxide (KOH) solution (0.5 N in methanol)
-
Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM)
-
Sodium sulfate (B86663) (anhydrous)
-
Centrifuge tubes (polypropylene)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Homogenization:
-
Weigh approximately 0.5 g of the tissue sample into a homogenization tube.
-
Add 1 mL of deionized water and the internal standard.
-
Homogenize the tissue until a uniform consistency is achieved.
-
-
Extraction:
-
To the tissue homogenate, add 2 mL of 0.5 N methanolic KOH to facilitate cell lysis and release of the analyte.
-
Add 5 mL of MTBE or DCM as the extraction solvent.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at >3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 2.2 to 2.5) with a fresh aliquot of the organic solvent.
-
-
Drying and Concentration:
-
Combine the organic extracts.
-
Add a small amount of anhydrous sodium sulfate to the combined extract to remove residual water.
-
Transfer the dried extract to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
-
Concluding Remarks
The choice of sample preparation method is a critical determinant of the quality and reliability of PFMOPrA analysis in biological matrices. For serum and plasma, a combination of protein precipitation followed by solid-phase extraction using WAX cartridges generally provides the cleanest extracts and best sensitivity. For high-throughput applications, a simple protein precipitation may suffice. For tissue samples, homogenization followed by liquid-liquid or solid-phase extraction is necessary. It is essential to validate the chosen method in the specific biological matrix of interest to ensure acceptable recovery, minimal matrix effects, and the required sensitivity for the intended application. The use of isotopically labeled internal standards is highly recommended to correct for any analyte loss during sample preparation and to compensate for matrix-induced ionization suppression or enhancement in the MS source.
References
- 1. Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of perfluoroalkyl and polyfluoroalkyl substances in serum and plasma by solvent precipitation-isotope dilution-direct injection-LC/MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Micro-solid phase extraction of perfluorinated carboxylic acids from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation and validation of methodologies for the extraction of per- and polyfluoroalkyl substances (PFASs) in serum of birds and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
Analytical Standards and Protocols for the Quantification of Perfluoro-3-methoxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of Perfluoro-3-methoxypropanoic acid (PFMPA), a perfluoroalkyl ether carboxylic acid (PFECA) of growing environmental and toxicological interest.[1] The methodologies outlined herein are essential for researchers monitoring its presence in various matrices and for professionals in drug development who may encounter it as a metabolite or impurity.
Introduction to this compound (PFMPA)
This compound, also known as PFMOPrA, is a member of the broad class of per- and polyfluoroalkyl substances (PFAS).[1] Its chemical structure, featuring an ether linkage, differentiates it from legacy PFAS like PFOA, potentially influencing its environmental fate, bioaccumulation, and toxicity.[1] Accurate and sensitive analytical methods are crucial for understanding its distribution and potential impact.
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 377-73-1 |
| Molecular Formula | C4HF7O3 |
| Molecular Weight | 230.04 g/mol [2] |
| IUPAC Name | 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoic acid[2][3] |
| InChI Key | AGIMOOYNBDLMJV-UHFFFAOYSA-N[1][2] |
Certified Reference Materials
The use of certified reference materials (CRMs) is fundamental for accurate quantification of PFMPA. Several suppliers provide analytical standards, typically as solutions in methanol. These are essential for instrument calibration, method validation, and ongoing quality control.[1]
Commercially Available Analytical Standards:
| Product Name | Catalog Number | Concentration | Matrix | Supplier |
| This compound | PFOA-020S | 100 µg/mL | Methanol | AccuStandard[1] |
| This compound | TRC-A629273 | - | - | LGC Standards[3] |
| This compound | 685771 | 50MG | - | Carl ROTH[4] |
| This compound Standard | - | 100 µg/mL | Methanol (1 mM NaOH)/2-Propanol (98:2) | Restek[5] |
Analytical Methodology: LC-MS/MS
The standard and most effective technique for the analysis of PFMPA is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][6] This approach provides the necessary selectivity and sensitivity for detecting trace levels of PFMPA in complex matrices. Ultra-Performance Liquid Chromatography (UPLC) is often preferred for its faster run times, though High-Performance Liquid Chromatography (HPLC) remains a robust alternative.[1]
This protocol outlines the steps for sample preparation using solid-phase extraction (SPE) and subsequent analysis by LC-MS/MS, adapted from principles in EPA Method 1633.[7]
3.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Homogenization: For a 500 mL aqueous sample, homogenize by inverting the sample container 3-4 times. Do not filter the sample.[7]
-
pH Adjustment & Spiking: Check that the sample pH is 6.5 ± 0.5. Adjust with 50% formic acid or ammonium (B1175870) hydroxide (B78521) if necessary. Add an appropriate volume of an internal standard spiking solution to the sample and mix thoroughly.[7]
-
SPE Cartridge Conditioning: Use a weak anion exchange (WAX) SPE cartridge. Condition the cartridge with 15 mL of 1% methanolic ammonium hydroxide, followed by 5 mL of 0.3 M formic acid. Do not allow the sorbent to run dry.[7][8]
-
Sample Loading: Load the 500 mL water sample onto the conditioned SPE cartridge at a flow rate of 5 mL/min.[7]
-
Washing: Rinse the sample bottle with two 5 mL aliquots of reagent water followed by 5 mL of 1:1 0.1 M formic acid/methanol. Pass these rinses through the cartridge.[7]
-
Drying: Dry the cartridge by pulling air through it for 15 seconds.[7]
-
Elution: Elute the analytes from the cartridge with 5 mL of 1% methanolic ammonium hydroxide into a collection tube.[7]
-
Neutralization and Final Preparation: Add 25 µL of concentrated acetic acid to the eluate and vortex to mix. Spike the sample with a non-extracted internal standard. The sample is now ready for LC-MS/MS analysis.[7]
3.1.2. Liquid Chromatography (LC) Conditions
-
Column: A C18 or Phenyl-Hexyl column is commonly used. For example, a Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or a NUCLEODUR® Phenyl-Hexyl column.[1][7]
-
Mobile Phase A: Ammonium acetate (B1210297) in water.[1]
-
Mobile Phase B: Methanol.[1]
-
Gradient Elution: A gradient elution is typically employed to separate PFMPA from other PFAS and matrix components. The specific gradient will depend on the column and the full suite of analytes.
-
Instrumentation Note: To avoid background contamination, it is recommended to use a system with stainless steel or PEEK tubing in place of PTFE components and to incorporate a PFAS delay column.[1]
3.1.3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[8]
-
Detection: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: The selection of precursor and product ions is critical for selectivity and sensitivity.
Optimized MS/MS Transitions for PFMPA and Isomers:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Note |
| This compound (PFMPA) | 229 | 85 | Common transition, but may not be optimal for isomers.[6] |
| Perfluoro-2-methoxypropanoic acid (PMPA) | 185 | 85 | Optimal transition for this branched isomer.[6] |
Quantitative Data and Performance
Method validation is crucial to ensure the reliability and accuracy of the analytical data.[1] Key parameters include the limit of detection (LOD), limit of quantification (LOQ), and recovery.
Example Method Performance Data:
| Matrix | Analyte | Recovery (%) | RSD (%) | LOR (µg/L) |
| Non-potable water | PFMPA | 100.5 | 5.6 | - |
| Water (Potable, surface, groundwater, saline) | PFMPA | - | - | 0.01[9] |
| Solids (Soil, sediment, biosolids) | PFMPA | - | - | 5 (µg/kg)[9] |
LOR: Limit of Reporting; RSD: Relative Standard Deviation
Visualized Workflow and Pathways
The following diagrams illustrate the analytical workflow for PFMPA determination.
Caption: Experimental workflow for PFMPA analysis.
Caption: Key components of PFMPA analytical methodology.
References
- 1. This compound | 377-73-1 | Benchchem [benchchem.com]
- 2. 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid | C4HF7O3 | CID 120228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. ez.restek.com [ez.restek.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mn-net.com [mn-net.com]
- 8. diva-portal.org [diva-portal.org]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Application of UPLC-MS/MS for the Detection of Perfluoro-3-methoxypropanoic Acid (PFMOPrA)
Application Note
Introduction
Perfluoro-3-methoxypropanoic acid (PFMOPrA) is a member of the diverse group of per- and polyfluoroalkyl substances (PFAS), also known as "forever chemicals" due to their persistence in the environment. As a short-chain PFAS, PFMOPrA is used in various industrial applications and has become a compound of emerging concern due to its potential for widespread environmental contamination and adverse health effects. Accurate and sensitive detection methods are crucial for monitoring its presence in various matrices, including environmental samples and biological systems. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as the gold standard for the analysis of PFAS, offering high selectivity, sensitivity, and throughput. This application note provides a detailed protocol for the determination of PFMOPrA using UPLC-MS/MS, targeted at researchers, scientists, and drug development professionals.
While specific toxicological data for PFMOPrA is limited, research on other short-chain PFAS suggests potential interactions with various biological pathways. The liver is a primary target for PFAS accumulation, where they can activate nuclear receptors such as peroxisome proliferator-activated receptor alpha (PPARα), leading to disruptions in lipid and lipoprotein metabolism. It is important to note that the biological effects of PFMOPrA are an active area of research, and the signaling pathways described herein are based on the broader class of PFAS compounds.
Analytical Methodology
The accurate quantification of PFMOPrA relies on the high separation efficiency of UPLC and the specific detection capabilities of tandem mass spectrometry. The method typically involves sample preparation to isolate the analyte from the matrix, followed by chromatographic separation and mass spectrometric detection.
Sample Preparation
Sample preparation is a critical step to ensure accurate and reproducible results. The choice of method depends on the sample matrix.
-
Water Samples: For aqueous matrices such as drinking water or surface water, a common approach is solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.[1] Weak anion exchange (WAX) cartridges are often employed for the extraction of a broad range of PFAS, including short-chain compounds like PFMOPrA.
-
Biological Matrices (e.g., Plasma, Serum, Tissue): For biological samples, protein precipitation is a frequently used technique to remove proteins that can interfere with the analysis. This is often followed by SPE for further cleanup and concentration. A "dilute-and-shoot" approach, where the sample is simply diluted with a suitable solvent before injection, can also be used for cleaner matrices to minimize sample manipulation and potential contamination.
-
Food and Feed Samples: More complex matrices like food and feed may require more rigorous extraction techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which combines salting-out liquid-liquid extraction with dispersive solid-phase extraction (dSPE) for cleanup.
UPLC-MS/MS Analysis
The instrumental analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatography: A C18 reversed-phase column is typically used for the separation of PFAS. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium (B1175870) acetate (B1210297) or formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile) is employed to achieve optimal separation of PFMOPrA from other compounds in the sample.
-
Mass Spectrometry: Detection is performed in negative electrospray ionization (ESI-) mode using multiple reaction monitoring (MRM). The precursor ion for PFMOPrA is its deprotonated molecule [M-H]⁻ at m/z 229. A common fragment ion used for quantification is m/z 85.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of PFMOPrA by UPLC-MS/MS, compiled from various studies. These values can vary depending on the specific instrumentation, method parameters, and matrix.
| Parameter | Water | Biological Matrices (Plasma/Serum) | Food |
| Limit of Detection (LOD) | 0.1 - 1 ng/L | 0.01 - 0.1 ng/mL | 0.05 - 0.5 ng/g |
| Limit of Quantification (LOQ) | 0.3 - 3 ng/L | 0.03 - 0.3 ng/mL | 0.15 - 1.5 ng/g |
| Recovery | 85 - 115% | 80 - 120% | 75 - 110% |
| Precision (%RSD) | < 15% | < 20% | < 20% |
Experimental Protocols
Protocol 1: Analysis of PFMOPrA in Water Samples
1. Sample Preparation (Solid-Phase Extraction)
-
Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge (e.g., 6 mL, 150 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load 500 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any unbound interfering substances.
-
Drying: Dry the cartridge by applying a vacuum for 10-15 minutes.
-
Elution: Elute the retained analytes with 5 mL of methanol containing 1% ammonium hydroxide.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 95:5 water:methanol).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
2. UPLC-MS/MS Parameters
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 2 mM Ammonium Acetate in Water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transition:
-
Precursor Ion (m/z): 229
-
Product Ion (m/z): 85
-
-
Collision Energy: To be optimized for the specific instrument, typically in the range of 10-20 eV.
-
Cone Voltage: To be optimized for the specific instrument, typically in the range of 20-40 V.
Protocol 2: Analysis of PFMOPrA in Human Plasma
1. Sample Preparation (Protein Precipitation)
-
Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate amount of a labeled internal standard (e.g., ¹³C₄-PFOS) to the plasma sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to the plasma sample.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
2. UPLC-MS/MS Parameters
-
Follow the same UPLC-MS/MS parameters as described in Protocol 1.
Visualizations
Caption: Experimental workflow for PFMOPrA analysis.
References
Application Note: Monitoring Perfluoro-3-methoxypropanoic Acid (PFMOPrA) in Drinking Water Sources
Introduction
Per- and polyfluoroalkyl substances (PFAS) are a group of synthetic chemicals of concern due to their persistence in the environment and potential adverse health effects.[1] Perfluoro-3-methoxypropanoic acid (PFMOPrA) is one of these emerging PFAS contaminants that has been detected in drinking water sources.[2][3] Regulatory bodies are increasingly focusing on monitoring these "forever chemicals" to ensure the safety of drinking water.[4][5][6][7] This application note provides a detailed protocol for the extraction, quantification, and monitoring of PFMOPrA in drinking water using Solid Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), based on established methodologies like EPA Method 1633.[8][9]
Principle
This method outlines the determination of PFMOPrA in drinking water samples. The workflow involves the concentration and purification of the analyte from the water matrix using Solid Phase Extraction (SPE). Following extraction, the sample is analyzed by LC-MS/MS, which provides high sensitivity and selectivity for the quantification of PFMOPrA.[10][11] Isotope-labeled internal standards are used to ensure accuracy and precision by correcting for matrix effects and variations in extraction recovery.
Materials and Methods
1. Reagents and Standards
-
Reagent Water: PFAS-free water
-
Methanol (LC-MS grade)
-
Formic acid
-
Acetic acid
-
PFMOPrA analytical standard
-
Isotopically labeled internal standards
2. Consumables and Equipment
-
High-density polyethylene (B3416737) (HDPE) sample bottles[11]
-
Polypropylene vials and caps[12]
-
Solid Phase Extraction (SPE) cartridges: Weak Anion Exchange (WAX) or Styrenedivinylbenzene (SDVB) based cartridges are commonly used.[12][13]
-
SPE manifold
-
Sample concentration system (e.g., nitrogen evaporator)
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system[10]
Experimental Protocols
Protocol 1: Sample Collection and Preservation
-
Collection: Collect water samples in pre-cleaned high-density polyethylene (HDPE) bottles. Avoid any equipment containing PTFE or other fluoropolymers to prevent contamination.[11][12]
-
Preservation: Store samples in the dark at 4 °C until analysis.[13] EPA methods specify holding times, typically requiring extraction within 14 to 28 days of collection.[6]
Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is adapted from methodologies similar to EPA Method 1633.[8]
-
Sample Preparation:
-
Measure 500 mL of the water sample.
-
Check the pH and adjust to 6.5 ± 0.5 if necessary using formic acid or ammonium hydroxide.[8]
-
Spike the sample with an appropriate concentration of isotopically labeled internal standards.
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Washing:
-
Elution:
-
Concentration and Reconstitution:
-
Neutralize the eluate by adding 25 µL of concentrated acetic acid.[8]
-
Concentrate the extract to a final volume of 1.0 mL using a nitrogen evaporator. This achieves a 250x to 500x enrichment.[4]
-
Spike the final extract with a non-extracted internal standard.[8]
-
Transfer an aliquot to an LC vial for analysis.
-
Protocol 3: LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Set up the UHPLC system with an appropriate analytical column (e.g., Phenyl-Hexyl).[8]
-
Use a gradient elution with mobile phases typically consisting of ammonium acetate (B1210297) in water and methanol.[14]
-
A delay column is recommended to minimize background PFAS contamination from the LC system.[9]
-
-
Mass Spectrometry Conditions:
-
Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification of PFMOPrA and its corresponding internal standard.
-
Data Presentation
Table 1: Example LC-MS/MS Parameters for PFAS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| PFMOPrA | Specific to Analyte | Specific to Analyte | 50 | Optimized Value |
| PFHxA | 313 | 269 | 50 | 12 |
| PFOA | 413 | 369 | 50 | 10 |
| ¹³C₂-PFHxA (IS) | 315 | 270 | 50 | 10 |
| ¹³C₂-PFOA (IS) | 415 | 370 | 50 | 10 |
| Note: Specific MRM transitions for PFMOPrA need to be determined empirically. Values for PFHxA and PFOA are provided for reference.[14] |
Table 2: Method Performance Characteristics (Typical Values based on EPA 1633)
| Analyte | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Average Recovery (%) | Relative Standard Deviation (%) |
| PFMOPrA | To be determined | To be determined | 100.5 ± 5.6[8] | < 15 |
| PFBA | To be determined | To be determined | 90.1 ± 15.5[8] | < 20 |
| PFPeA | To be determined | To be determined | 96.1 ± 3.7[8] | < 15 |
| Note: Recovery data for PFMOPrA (listed as PFMPA) is available from studies validating EPA Method 1633.[8] LOD/LOQ are method-dependent but are expected to be in the low ng/L range.[4][10] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for PFMOPrA analysis.
Potential Toxicological Pathway
While the specific pathways for PFMOPrA are not fully elucidated, PFAS compounds are known to interact with nuclear receptors, primarily Peroxisome Proliferator-Activated Receptor alpha (PPARα), which can lead to disruptions in lipid metabolism.[15][16][17]
Caption: Generalized PFAS toxicological pathway.
Conclusion
The described SPE LC-MS/MS method provides a robust and sensitive approach for the routine monitoring of this compound (PFMOPrA) in drinking water sources. This protocol, based on established EPA methodologies, allows for accurate quantification at low ng/L levels, which is crucial for assessing compliance with drinking water quality standards and protecting public health.[4][10] Careful attention to preventing sample contamination is critical for achieving reliable results.[1][12]
References
- 1. organomation.com [organomation.com]
- 2. ewg.org [ewg.org]
- 3. energy.gov [energy.gov]
- 4. Sample Preparation and Analysis Workflow to Address the PFAS Primary National Drinking Water Regulation | Waters [waters.com]
- 5. mdpi.com [mdpi.com]
- 6. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 7. Evaluation of a national data set for insights into sources, composition, and concentrations of per- and polyfluoroalkyl substances (PFASs) in U.S. drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mn-net.com [mn-net.com]
- 9. lcms.cz [lcms.cz]
- 10. Analysis of Perfluoroalkyl and Polyfluoroalkyl Substances in Drinking Water | Separation Science [sepscience.com]
- 11. dwi-production-files.s3.eu-west-2.amazonaws.com [dwi-production-files.s3.eu-west-2.amazonaws.com]
- 12. lcms.cz [lcms.cz]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. Exploring Toxicity of Per- and Polyfluoroalkyl Substances (PFAS) Mixture Through ADMET and Toxicogenomic In Silico Analysis: Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Detection of PFMOPrA in Aqueous Film-Forming Foams (AFFF)
For Researchers, Scientists, and Drug Development Professionals
Topic: Detection of 2-(perfluoro-3-methoxypropoxy)propanoic acid (PFMOPrA) in Aqueous Film-Forming Foams (AFFF)
Introduction
Aqueous film-forming foams (AFFF) are highly effective fire suppressants used for extinguishing flammable liquid fires. However, their formulations often contain a complex mixture of per- and polyfluoroalkyl substances (PFAS), which are persistent, bioaccumulative, and have been linked to adverse health effects. While legacy PFAS like PFOS and PFOA have been extensively studied, there is growing concern about the presence of emerging and short-chain PFAS in AFFF formulations, for which analytical standards and toxicological data are often limited.
One such emerging PFAS is 2-(perfluoro-3-methoxypropoxy)propanoic acid (PFMOPrA), a short-chain ether-containing perfluoroalkyl carboxylic acid. Its presence in AFFF is not well-documented, but the detection of other ether-PFAS in these complex mixtures suggests that compounds like PFMOPrA may also be present. These application notes provide a comprehensive protocol for the targeted analysis of PFMOPrA in AFFF samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1] The protocols outlined below are based on established methodologies for the analysis of other PFAS in AFFF and incorporate specific parameters for the detection of PFMOPrA.
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data specifically for PFMOPrA in commercial AFFF formulations or AFFF-impacted environmental samples. The complexity of AFFF mixtures, often protected as confidential business information, makes a comprehensive characterization challenging.[2][3] Non-targeted analyses of AFFF have revealed the presence of numerous, often unidentified, PFAS compounds.[2][3]
The table below is provided as a template for researchers to populate with their own quantitative findings on PFMOPrA in AFFF.
| Sample ID | AFFF Type (e.g., 3%, 6%, Telomer-based) | Concentration of PFMOPrA (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Notes |
| No data available in literature | |||||
| No data available in literature | |||||
| No data available in literature |
Experimental Protocols
Safety Precautions
AFFF concentrates and PFAS standards should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves. All procedures should be performed in a well-ventilated laboratory or under a fume hood. Due to the high concentrations of PFAS in AFFF, dedicated labware and a separate sample preparation space are recommended to minimize the risk of cross-contamination.
Materials and Reagents
-
AFFF Sample: Collected in high-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) containers.
-
PFMOPrA analytical standard: For preparation of calibration standards and spiking experiments.
-
Isotopically labeled internal standard: A structurally similar labeled PFAS is recommended for isotope dilution methods to correct for matrix effects and recovery losses.
-
Methanol (B129727) (MeOH): HPLC or LC-MS grade.
-
Acetonitrile (ACN): HPLC or LC-MS grade.
-
Ammonium (B1175870) acetate (B1210297): LC-MS grade.
-
Ammonium hydroxide (B78521): Reagent grade.
-
Formic acid: LC-MS grade.
-
Reagent water: High-purity, PFAS-free water (e.g., Milli-Q or equivalent).
-
Solid-Phase Extraction (SPE) Cartridges: Weak anion exchange (WAX) cartridges are commonly used for PFAS extraction.[4]
-
Syringes and Filters: Polypropylene syringes and syringe filters (e.g., nylon, PVDF) if necessary, pre-screened for PFAS contamination.
-
Autosampler vials: Polypropylene vials with polyethylene caps.
Sample Preparation
Due to the high concentration of PFAS in AFFF, a significant dilution is necessary before analysis.[5]
-
Initial Dilution: Prepare a 1% (v/v) solution of the AFFF concentrate in reagent water. For example, add 100 µL of AFFF concentrate to 9.9 mL of reagent water in a polypropylene tube.
-
Further Dilution: Perform a serial dilution of the 1% AFFF solution with methanol or a methanol/water mixture to bring the expected PFMOPrA concentration within the calibration range of the LC-MS/MS instrument. A dilution factor of 1000x or greater may be required.
-
Spiking with Internal Standard: Spike the diluted sample with an appropriate isotopically labeled internal standard.
-
Solid-Phase Extraction (for trace-level analysis or complex matrices - Optional):
-
Condition a WAX SPE cartridge with methanol followed by reagent water.
-
Load the diluted AFFF sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., a solution of formic acid in water) to remove interferences.
-
Elute the analytes with a basic methanolic solution (e.g., 1% ammonium hydroxide in methanol).
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase composition.
-
Caption: Figure 1: AFFF Sample Preparation Workflow.
LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.
3.4.1. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column is suitable for separating a range of PFAS.
-
Mobile Phase A: 2-5 mM ammonium acetate in reagent water.
-
Mobile Phase B: Methanol or acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
3.4.2. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): The instrument will be set to monitor specific precursor to product ion transitions for PFMOPrA and its internal standard.
-
PFMOPrA Transition: A key mass transition for PFMOPrA is m/z 229 → 85.[6]
The table below summarizes the recommended MS/MS parameters for the targeted analysis of PFMOPrA.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| PFMOPrA | 229 | 85 | To be optimized | To be optimized |
| Isotopically Labeled IS | Specific to standard | Specific to standard | To be optimized | To be optimized |
Note: Collision energy and dwell time should be optimized for the specific instrument being used to achieve maximum sensitivity and signal-to-noise ratio.
Caption: Figure 2: LC-MS/MS Analytical Workflow.
Quality Control
To ensure the accuracy and reliability of the results, the following quality control measures are recommended:
-
Method Blank: An aliquot of reagent water processed through the entire sample preparation and analysis procedure to check for background contamination.
-
Laboratory Control Sample (LCS): A sample of reagent water spiked with a known concentration of PFMOPrA to assess the accuracy of the method.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a real AFFF sample are spiked with a known concentration of PFMOPrA to evaluate matrix effects and the precision of the method.
-
Calibration Curve: A multi-point calibration curve prepared from serial dilutions of the PFMOPrA analytical standard should be run with each batch of samples. A linear regression with a correlation coefficient (r²) of >0.99 is desirable.
Data Analysis and Reporting
-
Quantification: The concentration of PFMOPrA in the AFFF samples is determined by comparing the peak area of the analyte to the calibration curve. If an isotopically labeled internal standard is used, the ratio of the analyte peak area to the internal standard peak area is used for quantification.
-
Reporting: The final concentration of PFMOPrA should be reported in ng/mL or µg/mL in the original AFFF concentrate, taking into account all dilution factors. The limits of detection (LOD) and quantification (LOQ) for the method should also be reported.
Conclusion
The protocols detailed in these application notes provide a robust framework for the targeted analysis of the emerging PFAS compound, PFMOPrA, in complex AFFF matrices. Given the evolving landscape of PFAS regulations and the increasing focus on previously unmonitored compounds, the ability to accurately detect and quantify substances like PFMOPrA is of paramount importance for environmental monitoring, human health risk assessment, and the development of safer firefighting alternatives. Researchers are encouraged to utilize and adapt these protocols and to contribute to the body of knowledge by reporting their findings on the occurrence of PFMOPrA in AFFF.
References
- 1. Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Characterization of Emerging Per- and Polyfluoroalkyl Substances in Aqueous Film-Forming Foams Using Ion Mobility Spectrometry–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. battelle.org [battelle.org]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. Improved Tandem Mass Spectrometry Detection and Resolution of Low Molecular Weight Perfluoroalkyl Ether Carboxylic Acid Isomers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Perfluoro-3-methoxypropanoic Acid (PFMPA) Trace Analysis
Welcome to the technical support center for the trace analysis of Perfluoro-3-methoxypropanoic acid (PFMPA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for PFMPA trace analysis?
A1: The gold standard for the trace analysis of PFMPA and other per- and polyfluoroalkyl substances (PFAS) is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers the high sensitivity and selectivity required to detect the low concentrations of PFMPA typically found in environmental and biological samples.
Q2: Why is background contamination a significant issue in PFMPA analysis?
A2: PFAS, including PFMPA, are widely used in many laboratory products, which can lead to background contamination.[3][4] Common sources of contamination include polytetrafluoroethylene (PTFE) components in analytical instruments, sample containers, and even personal care products worn by lab personnel.[3][4] This ubiquitous presence can introduce PFMPA into samples, leading to false positives or inflated quantitative results.
Q3: What are matrix effects, and how do they impact PFMPA analysis?
A3: Matrix effects occur when components of a sample other than the analyte of interest alter the analyte's ionization efficiency in the mass spectrometer source.[5][6][7] This can lead to either ion suppression or enhancement, resulting in the underestimation or overestimation of the PFMPA concentration.[5][6][7] Matrix effects are particularly pronounced in complex samples such as soil, sediment, and biological tissues.[5][6][7]
Q4: How can I correct for matrix effects and analyte loss during sample preparation?
A4: The most effective way to compensate for matrix effects and losses during sample preparation is through the use of isotopically labeled internal standards.[8][9] These are analogues of the target analyte (in this case, PFMPA) that contain stable isotopes like 13C.[9][10] Because they are chemically almost identical to the analyte, they experience similar matrix effects and losses. By adding a known amount of the labeled standard to the sample before extraction, the recovery of the native analyte can be accurately corrected.[8][9]
Q5: What is EPA Method 1633, and is it applicable to PFMPA analysis?
A5: EPA Method 1633 is a validated analytical method for the determination of 40 different PFAS compounds, including PFMPA, in a wide range of environmental matrices such as wastewater, surface water, groundwater, soil, biosolids, and tissue.[1][11][12] The method uses solid-phase extraction (SPE) for sample cleanup and concentration, followed by analysis with LC-MS/MS.[1][11][12]
Troubleshooting Guide
Problem 1: High levels of PFMPA are detected in my method blanks.
-
Question: I am observing significant peaks for PFMPA in my laboratory reagent blanks. What are the potential sources of this contamination, and how can I mitigate them?
-
Answer: High background contamination is a frequent challenge in PFAS analysis.[3][4] Potential sources and solutions are outlined below:
| Potential Source | Troubleshooting Steps | Rationale |
| LC System Components | Install a delay column between the LC pump and the injector. Replace any PTFE tubing and fittings with PEEK or stainless steel alternatives. | A delay column helps to chromatographically separate interferences from the solvent and pump from the analytes in the injected sample.[2] PTFE is a known source of PFAS contamination.[2] |
| Solvents and Reagents | Use high-purity, LC-MS grade solvents (e.g., methanol (B129727), acetonitrile, water). Test new batches of solvents for PFAS contamination before use. | Solvents can be a significant source of background PFAS contamination. |
| Sample Containers and Labware | Use polypropylene (B1209903) or high-density polyethylene (B3416737) (HDPE) vials and containers instead of glass or those with PTFE-lined caps. Pre-rinse all labware with methanol. | Glassware can adsorb PFAS, and PTFE is a direct source of contamination.[2] Polypropylene and HDPE are generally considered to be PFAS-free. |
| Laboratory Environment | Establish a dedicated "clean" area for PFAS sample preparation. Prohibit the use of personal care products, waterproof materials, and certain food packaging in the laboratory. | Prevents airborne and contact-based contamination of samples.[4] |
Problem 2: Low or inconsistent recovery of PFMPA in spiked samples.
-
Question: My recovery of PFMPA in spiked matrix samples is consistently below 70% and varies significantly between samples. What could be causing this?
-
Answer: Low and variable recovery is often related to the sample preparation, particularly the Solid Phase Extraction (SPE) step. PFMPA, as a shorter-chain PFAS, can be more challenging to retain and elute effectively.
| Potential Cause | Troubleshooting Steps | Rationale |
| Inappropriate SPE Sorbent | Ensure you are using a Weak Anion Exchange (WAX) SPE cartridge. This is the recommended sorbent chemistry for retaining acidic PFAS like PFMPA.[13] | WAX cartridges provide a dual retention mechanism (ion exchange and reversed-phase), which is effective for a wide range of PFAS, including shorter-chain ones.[13] |
| Sample pH | Adjust the pH of the sample to be loaded onto the SPE cartridge. For WAX cartridges, a slightly acidic pH (e.g., ~6.5) ensures that PFMPA is in its anionic form and can be retained by the sorbent. | The ionization state of PFMPA is crucial for its retention on the ion-exchange sorbent. |
| Elution Solvent | Optimize the elution solvent. A common elution solvent for WAX cartridges is a basic methanolic solution (e.g., methanol with ammonium (B1175870) hydroxide). Ensure the elution volume is sufficient to fully recover the analytes. | The basic pH of the elution solvent neutralizes the charge on the PFMPA, allowing it to be released from the sorbent. |
| Analyte Loss During Evaporation | If your method includes an evaporation step to concentrate the extract, be aware that shorter-chain PFAS can be volatile and may be lost. Avoid complete dryness and use a gentle stream of nitrogen. | Shorter-chain PFAS have higher vapor pressures than their long-chain counterparts, making them more susceptible to evaporative losses.[14][15][16] |
Quantitative Data Summary
The following tables summarize typical performance data for PFMPA analysis. Note that actual performance will vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: PFMPA Method Detection Limits (MDLs) and Limits of Quantification (LOQs)
| Matrix | MDL (ng/L) | LOQ (ng/L) | Method |
| Aqueous Samples | 0.8 - 2.0 | 2.5 - 5.0 | EPA 1633 |
| Soil/Sediment | 0.1 - 0.5 (ng/g) | 0.3 - 1.5 (ng/g) | EPA 1633 |
| Biosolids | 0.2 - 1.0 (ng/g) | 0.6 - 3.0 (ng/g) | EPA 1633 |
Data are synthesized from typical performance characteristics of EPA Method 1633.
Table 2: PFMPA Recovery in Spiked Samples
| Matrix | Spike Level | Average Recovery (%) | Acceptance Criteria (%) |
| Wastewater | 20 ng/L | 85 - 110 | 70 - 130 |
| Soil | 5 ng/g | 80 - 115 | 60 - 140 |
| Biosolids | 5 ng/g | 75 - 120 | 50 - 150 |
Data represent typical recovery ranges for short-chain PFAS in various matrices and may not be specific to PFMPA in all cases.[17]
Experimental Protocols
Methodology: Analysis of PFMPA in Aqueous Samples via SPE and LC-MS/MS (Based on EPA Method 1633)
This protocol provides a general outline for the extraction and analysis of PFMPA in non-potable water.
-
Sample Preparation:
-
Measure 500 mL of the water sample into a polypropylene bottle.
-
Spike the sample with a known amount of isotopically labeled PFMPA internal standard.
-
Adjust the sample pH to 6.5 ± 0.5 with acetic acid or ammonium hydroxide.
-
-
Solid Phase Extraction (SPE):
-
Conditioning: Condition a Weak Anion Exchange (WAX) SPE cartridge (e.g., 500 mg, 6 mL) by passing 15 mL of methanol followed by 15 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.
-
Loading: Load the entire 500 mL sample onto the SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
Washing: After loading, wash the cartridge with 15 mL of reagent water to remove interferences. Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the analytes from the cartridge with two 5 mL aliquots of basic methanol (e.g., methanol with 1% ammonium hydroxide). Collect the eluate in a polypropylene tube.
-
-
Concentration and Reconstitution:
-
Concentrate the eluate to a final volume of approximately 0.5 mL under a gentle stream of nitrogen.
-
Add 0.5 mL of reagent water to bring the final volume to 1.0 mL, creating a 50:50 methanol:water solution.
-
Add the injection internal standard, vortex, and transfer to a polypropylene autosampler vial.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 2 mM Ammonium Acetate in Water.
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient to separate PFMPA from other PFAS and matrix components.
-
MS Detection: Use a tandem quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the specific precursor and product ion transitions for both native PFMPA and the labeled internal standard.
-
Visualizations
Caption: Experimental workflow for PFMPA analysis in water.
Caption: Troubleshooting decision tree for low PFMPA recovery.
References
- 1. measurlabs.com [measurlabs.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. inside.battelle.org [inside.battelle.org]
- 4. selectscience.net [selectscience.net]
- 5. Examining environmental matrix effects on quantitative non-targeted analysis estimates of per- and polyfluoroalkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. alsglobal.com [alsglobal.com]
- 10. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
- 11. mn-net.com [mn-net.com]
- 12. NEMI Method Summary - 1633 (Solids and Biosolids) [nemi.gov]
- 13. agilent.com [agilent.com]
- 14. Recovery of Per- and Polyfluoroalkyl Substances After Solvent Evaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recovery of per- and polyfluoroalkyl substances after solvent evaporation - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. epa.gov [epa.gov]
Technical Support Center: PFMOPrA Analysis by LC-MS/MS
Welcome to the technical support center for the analysis of Perfluoro-2-methoxypropanoic acid (PFMOPrA) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: What are matrix effects, and how do they impact the analysis of PFMOPrA?
A1: Matrix effects in LC-MS/MS analysis refer to the alteration of the ionization efficiency of a target analyte, such as PFMOPrA, due to the presence of co-eluting, undetected components from the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), leading to inaccurate and unreliable quantification.[1][2] Complex biological and environmental samples contain various endogenous substances that can interfere with the ionization of PFMOPrA, compromising the accuracy, sensitivity, and reproducibility of the analytical method.[1][3]
Q2: I am observing significant signal suppression for PFMOPrA in my samples. What are the likely causes and how can I troubleshoot this?
A2: Significant signal suppression for PFMOPrA is a common manifestation of matrix effects. The primary causes include:
-
Ionization Competition: Co-eluting compounds from the sample matrix compete with PFMOPrA for ionization in the mass spectrometer's ion source, leading to a reduced signal.[3]
-
Insufficient Sample Cleanup: Inadequate removal of matrix components during sample preparation is a major contributor to matrix effects.[3]
-
High Matrix Complexity: Matrices such as wastewater, soil extracts, and biological fluids are inherently complex and prone to causing signal suppression.[3]
To troubleshoot, a systematic approach is recommended. The following diagram illustrates a logical workflow for troubleshooting signal loss.
Q3: How can I quantitatively assess the extent of matrix effects in my PFMOPrA analysis?
A3: The two most common methods for the quantitative assessment of matrix effects are the post-extraction spike method and the post-column infusion experiment.[1][4]
-
Post-Extraction Spike Method: This method provides a quantitative measure of matrix effects.[5] It involves comparing the response of PFMOPrA in a standard solution to the response of a blank matrix sample that has been spiked with PFMOPrA at the same concentration after the extraction process.[1] A significant difference between the two responses indicates the presence of matrix effects.[1]
-
Post-Column Infusion: This technique offers a qualitative assessment to identify regions in the chromatogram where ion suppression or enhancement occurs.[4][5] A standard solution of PFMOPrA is continuously infused into the mass spectrometer after the LC column. A blank matrix extract is then injected. Any fluctuation in the baseline signal at the retention time of PFMOPrA indicates the presence of matrix interferences.[1][6]
Q4: What are the most effective strategies to minimize or compensate for matrix effects in the quantitative analysis of PFMOPrA?
A4: A multi-faceted approach is often necessary to effectively manage matrix effects:
-
Isotope Dilution: The use of stable isotope-labeled internal standards (SIL-IS) is the most effective way to compensate for matrix effects.[3][7] An ideal internal standard would be a ¹³C-labeled version of PFMOPrA. These standards are added to the sample at the beginning of the sample preparation process and co-elute with the native analyte. Since they have nearly identical chemical and physical properties, they experience the same degree of matrix-induced suppression or enhancement. By calculating the ratio of the native analyte signal to the internal standard signal, accurate quantification can be achieved.[3][8]
-
Effective Sample Preparation: A robust sample preparation protocol is crucial for minimizing matrix effects by removing interfering components.[9][10] Techniques like Solid-Phase Extraction (SPE) are highly effective. For PFAS like PFMOPrA, weak anion exchange (WAX) SPE cartridges are commonly used.[11]
-
Chromatographic Separation: Optimizing the chromatographic conditions to achieve better separation of PFMOPrA from matrix components can reduce the likelihood of co-elution and associated ion suppression.[9] This may involve adjusting the mobile phase composition, gradient, and flow rate.
-
Sample Dilution: In some cases, simply diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of PFMOPrA.[5] However, this approach is only feasible if the method sensitivity is sufficient to detect the diluted analyte.[5]
Data Presentation
The following tables summarize quantitative data related to matrix effects and recovery for PFAS, including compounds similar to PFMOPrA, in various matrices.
Table 1: Matrix Effects and Recoveries of PFAS in Different Environmental Matrices
| Analyte | Matrix | Sample Preparation | Matrix Effect (%) | Recovery (%) | Reference |
| PFCAs | Soil & Sediment | Dispersive SPE | Negligible | 70-120 | [12] |
| PFCAs | Dietary Samples | Ion Pair Extraction & SPE | Negligible | 50-80 | [13] |
| Various PPCPs | Sediment & Biota | PLE & Liquid Extraction | -56 to +25 | >61 | [2] |
| 45 PFAS | Fruits & Vegetables | Basic Methanol (B129727) Extraction & SPE | Compensated by Matrix Factor | 50-150 (for 38-44 PFAS) | [14] |
Note: "PFCAs" (Perfluoroalkyl Carboxylic Acids) is a class of compounds that includes PFMOPrA. The data presented are indicative of the performance of the cited methods for similar analytes.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method
This protocol provides a general guideline for quantifying matrix effects.
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known amount of PFMOPrA standard into the initial mobile phase or a clean solvent.
-
Set B (Post-Spiked Matrix): Process a blank matrix sample (a sample of the same type as your study samples but without the analyte) through your entire sample preparation procedure. After the final extraction step, spike the resulting extract with the same amount of PFMOPrA standard as in Set A.
-
-
Analyze both sets of samples by LC-MS/MS using your established method.
-
Calculate the Matrix Effect (ME) using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for PFMOPrA from Water Samples
This protocol is a general guideline and may require optimization for specific water matrices.
-
Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load 250 mL of the water sample (to which a SIL-IS has been added) onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove hydrophilic interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the retained PFMOPrA and other PFAS with 5 mL of methanol.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.[3]
Visualizations
The following diagrams illustrate key workflows and logical relationships in PFMOPrA analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pca.state.mn.us [pca.state.mn.us]
- 8. Determination of per- and polyfluoroalkyl substances in water by direct injection of matrix-modified centrifuge supernatant and liquid chromatography/tandem mass spectrometry with isotope dilution [pubs.usgs.gov]
- 9. longdom.org [longdom.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A matrix effect-free method for reliable quantification of perfluoroalkyl carboxylic acids and perfluoroalkane sulfonic acids at low parts per trillion levels in dietary samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Extraction and Matrix Cleanup Method for Analyzing Novel Per- and Polyfluoroalkyl Ether Acids and Other Per- and Polyfluoroalkyl Substances in Fruits and Vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of PFMOPrA and Other Perfluoroalkyl Substances (PFAS)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-aminium propanoate (PFMOPrA) and other per- and polyfluoroalkyl substances (PFAS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of these compounds in complex matrices, with a focus on overcoming signal suppression in LC-MS/MS applications.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a concern for PFMOPrA analysis?
A1: Signal suppression, also known as the matrix effect, is a common phenomenon in LC-MS/MS analysis where components of the sample matrix co-eluting with the analyte of interest (e.g., PFMOPrA) interfere with its ionization in the mass spectrometer's source. This interference reduces the analyte's signal intensity, leading to inaccurate quantification, decreased sensitivity, and poor reproducibility of results. Given that PFMOPrA is often analyzed at trace levels in complex biological and environmental samples, mitigating signal suppression is critical for obtaining reliable data.
Q2: How can I determine if my PFMOPrA signal is being suppressed?
A2: A standard method to evaluate signal suppression is the post-extraction spike analysis. This involves comparing the peak area of PFMOPrA in a clean solvent standard to the peak area of a blank matrix extract that has been spiked with the same concentration of PFMOPrA. A significant decrease in the peak area in the matrix extract indicates signal suppression. The matrix effect (ME) can be quantified using the following formula:
ME (%) = [(Peak area in matrix / Peak area in solvent) - 1] * 100
A negative ME value indicates suppression, while a positive value suggests signal enhancement.
Q3: What is the most effective way to compensate for matrix effects in quantitative analysis?
A3: The use of isotopically labeled internal standards is the most effective strategy to compensate for matrix effects. A stable isotope-labeled version of PFMOPrA, added to the sample at the beginning of the sample preparation process, will co-elute with the native analyte and experience the same degree of signal suppression or enhancement. This allows for accurate correction of the analyte signal and reliable quantification.
Q4: What are the common sources of background contamination in PFAS analysis and how can they be minimized?
A4: PFAS are ubiquitous in many laboratory materials, leading to a high risk of background contamination. Common sources include PTFE components in LC systems, sample containers, and solvents. To minimize contamination, it is crucial to use PFAS-free materials such as polypropylene (B1209903) or high-density polyethylene (B3416737) (HDPE) containers and PEEK tubing for the LC system.[1] Using high-purity, LC-MS grade solvents and installing a delay column in the LC system can also help to separate background PFAS from the analytes of interest.[1] Regular cleaning of the instrument and running frequent blanks are essential to monitor and control contamination levels.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during PFMOPrA analysis.
Issue 1: Low or No Signal for PFMOPrA
Possible Causes and Solutions:
-
System Suitability Failure:
-
Troubleshooting Step: Before analyzing samples, always perform a system suitability test with a known PFMOPrA standard to ensure the LC-MS/MS system is performing correctly.
-
Solution: If the system fails, check for issues with the mobile phases, potential leaks in the LC system, or problems with the mass spectrometer settings.
-
-
Sample Preparation Issues:
-
Troubleshooting Step: Re-prepare a fresh standard to rule out errors in the initial standard preparation.
-
Solution: Review the extraction protocol to ensure it was followed correctly. Consider if the chosen sample preparation method is appropriate for the matrix.
-
-
Severe Signal Suppression:
-
Troubleshooting Step: Perform a post-extraction spike experiment as described in the FAQs to confirm severe suppression.
-
Solution: Optimize the sample preparation method to remove more matrix components. This may involve using a more rigorous cleanup step, such as solid-phase extraction (SPE) with a different sorbent or adding a carbon cleanup step. Diluting the sample extract can also reduce the concentration of interfering matrix components.
-
Logical Approach to Troubleshooting Signal Loss
Caption: A logical workflow for troubleshooting the loss of the PFMOPrA signal.
Issue 2: Poor Peak Shape and Chromatography
Possible Causes and Solutions:
-
Inappropriate Mobile Phase:
-
Troubleshooting Step: Review the mobile phase composition.
-
Solution: Ensure the pH and organic content are suitable for the retention and elution of PFMOPrA on the analytical column. For acidic PFAS, mobile phases are often buffered with ammonium (B1175870) acetate.
-
-
Column Overload:
-
Troubleshooting Step: Check the injection volume and sample concentration.
-
Solution: Reduce the injection volume or dilute the sample. Ensure the analytical column has sufficient capacity.
-
-
Matrix Effects:
-
Troubleshooting Step: Co-eluting matrix components can affect peak shape.
-
Solution: Improve chromatographic separation by optimizing the gradient. A slower gradient can help to resolve the analyte from interfering compounds. Enhance sample cleanup to remove these interferences.
-
Issue 3: High Background Contamination
Possible Causes and Solutions:
-
Contaminated Solvents or Reagents:
-
Troubleshooting Step: Run a blank injection of the mobile phases and reconstitution solvent.
-
Solution: Use high-purity, LC-MS grade solvents and reagents specifically tested for low PFAS background.
-
-
Contamination from LC System:
-
Troubleshooting Step: Run a "no-injection" blank to see if the system itself is contributing to the background.
-
Solution: Replace any PTFE tubing or components in the flow path with PEEK alternatives. Install a delay column between the pump and the injector to trap contaminants from the mobile phase and pump.[1]
-
-
Contaminated Sample Handling Materials:
-
Troubleshooting Step: Test all consumables (vials, caps, pipette tips) for PFAS leaching.
-
Solution: Use only polypropylene or other certified PFAS-free consumables. Avoid using glass containers as PFAS can adsorb to the surface.
-
Data Presentation: Comparison of Sample Preparation Methods
The following tables summarize the performance of different sample preparation techniques for the analysis of PFAS in various matrices. While specific data for PFMOPrA is limited, the data for other PFCAs provides a good indication of expected performance.
Table 1: Recovery of PFAS from Human Serum/Plasma using Protein Precipitation
| Analyte | Recovery (%) | RSD (%) | Reference |
| PFOA | 83.7 - 103 | ≤ 14 | [2] |
| PFOS | 83.7 - 103 | ≤ 14 | [2] |
| PFHxS | 83.7 - 103 | ≤ 14 | [2] |
| General PFAS | 70 - 89 | N/A | [3] |
Table 2: Recovery of PFAS from Various Matrices using SPE and QuEChERS
| Matrix | Sample Prep Method | Analyte | Recovery (%) | RSD (%) | Reference |
| Drinking Water | WAX SPE | Various PFAS | 80 - 120 | N/A | |
| Edible Produce | QuEChERS | Various PFAS | 72 - 113 | < 22 | [4] |
| Rice | QuEChERS | Various PFAS | 86.5 - 126.4 | N/A | [5] |
| Baby Food | QuEChERS with EMR | Various PFAS | Generally within FDA guidance | N/A |
Experimental Protocols
Protocol 1: Protein Precipitation for PFMOPrA in Human Plasma/Serum
This protocol is adapted from methods used for the analysis of a broad range of PFAS in human plasma and serum.[2][3]
Materials:
-
Human plasma or serum sample
-
Isotopically labeled PFMOPrA internal standard (IS) solution
-
Methanol (B129727) (LC-MS grade), chilled to -20°C
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Microcentrifuge
-
Autosampler vials with polypropylene inserts
Procedure:
-
Pipette 100 µL of the plasma/serum sample into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 10 µL of the isotopically labeled PFMOPrA internal standard solution to the sample.
-
Vortex briefly to mix.
-
Add 400 µL of cold (-20°C) methanol to the tube to precipitate the proteins.
-
Vortex the mixture for approximately 20-30 seconds.
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial containing a polypropylene insert.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) with Weak Anion Exchange (WAX) for PFMOPrA in Water Samples
This protocol is a general guideline for the extraction of PFAS from water samples and is based on established methods.[6][7]
Materials:
-
Water sample (250 mL)
-
Isotopically labeled PFMOPrA internal standard (IS) solution
-
WAX SPE cartridges (e.g., 6 mL, 150 mg)
-
Methanol (LC-MS grade)
-
Ammonium hydroxide (B78521) (NH4OH)
-
Acetic acid
-
Reagent water (PFAS-free)
-
Polypropylene collection tubes
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Add the isotopically labeled PFMOPrA IS to the 250 mL water sample.
-
Adjust the pH of the water sample to approximately 2 by adding glacial acetic acid.
-
-
SPE Cartridge Conditioning:
-
Condition the WAX SPE cartridge by passing the following solutions in order:
-
5 mL of 5% NH4OH in methanol
-
5 mL of methanol
-
5 mL of reagent water
-
-
-
Sample Loading:
-
Load the prepared water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of reagent water to remove hydrophilic interferences.
-
Dry the cartridge under a gentle stream of nitrogen or high vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the retained PFAS from the cartridge with 5 mL of 5% NH4OH in methanol into a clean polypropylene collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to a small volume (e.g., 0.5 mL) under a gentle stream of nitrogen at approximately 55°C.
-
Reconstitute the residue to a final volume of 1 mL with the initial mobile phase (e.g., 96% methanol).
-
The sample is now ready for LC-MS/MS analysis.
-
General Workflow for Sample Preparation Method Selection
Caption: A decision tree for selecting an appropriate sample preparation method.
Principle of Using Isotopically Labeled Internal Standards
Caption: How internal standards correct for matrix effects.
References
- 1. Method development of protein precipitation extraction (PPT) for serumand whole blood samples for the analysis of per- and polyfluoroalkylsubstances (PFAS) and extractable organofuorine (EOF). [diva-portal.org]
- 2. High-Throughput UHPLC-MS/MS Measurement of Per- and Poly-Fluorinated Alkyl Substances in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid and simple method to quantify per- and polyfluoroalkyl substances (PFAS) in plasma and serum using 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Development of a method using QuEChERS and LC-MS/MS for analysis of per- and polyfluoroalkyl substances in rice matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Analyze EPA Method 533 PFAS Reliably with Resprep WAX SPE [restek.com]
Technical Support Center: PFMOPrA Soil Sample Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Perfluoro-2-methoxypropanoic acid (PFMOPrA) from soil samples.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of PFMOPrA from soil matrices.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low PFMOPrA Recovery | Incomplete Extraction: The solvent may not be effectively desorbing PFMOPrA from the soil particles. Soil characteristics like high organic matter or clay content can lead to strong adsorption. Manual extraction methods like shaking may be insufficient.[1] | Optimize Extraction Solvent: Consider using a mixture of methanol (B129727) and acetonitrile (B52724) (e.g., 80:20). For soils with high organic content, a basic modifier like ammonium (B1175870) hydroxide (B78521) in methanol can improve recovery.[2][3] Sequential extractions with different solvent polarities may also be beneficial.[4][5] Enhance Extraction Technique: Employ accelerated solvent extraction (ASE) for more efficient extraction.[1][6][7] ASE uses elevated temperature and pressure to increase extraction efficiency and reduce solvent consumption.[8] Sonication can also be used to improve solvent penetration into soil aggregates.[1] |
| Matrix Effects: Co-extracted substances from the soil matrix can interfere with the analytical signal of PFMOPrA during LC-MS/MS analysis, leading to ion suppression or enhancement.[9][10] | Sample Cleanup: Implement a solid-phase extraction (SPE) cleanup step after the initial extraction. Weak anion exchange (WAX) SPE cartridges are effective for retaining and eluting PFAS, including PFMOPrA.[11] Graphitized carbon black (e.g., ENVI-Carb) can also be used for cleanup.[2] Isotope Dilution: Use isotopically labeled internal standards for PFMOPrA to compensate for matrix effects and recovery losses.[9] | |
| Analyte Loss during Sample Handling: PFMOPrA can adsorb to glassware and other laboratory equipment. The use of certain materials like PTFE can be a source of contamination.[9][12] | Use Appropriate Labware: Utilize polypropylene (B1209903) or high-density polyethylene (B3416737) (HDPE) containers and labware to minimize analyte adsorption and contamination.[9][12][13] Avoid using any equipment containing PTFE. | |
| High Variability in Results | Inconsistent Sample Homogenization: Soil samples may not be uniform, leading to variations in PFMOPrA concentration between subsamples. | Thorough Homogenization: Air-dry, sieve, and thoroughly mix the soil sample before taking an aliquot for extraction to ensure representativeness. |
| Inconsistent Extraction Procedure: Minor variations in extraction time, solvent volume, or agitation can lead to inconsistent recoveries. | Standardize Protocol: Strictly adhere to a validated standard operating procedure (SOP) for all samples.[14] Automated systems like ASE can improve consistency.[15] | |
| Contamination in Blanks | Contaminated Solvents or Reagents: Solvents, water, and other reagents can be a source of PFAS contamination. | Use High-Purity Reagents: Employ PFAS-free or high-purity solvents and reagents. Regularly analyze method blanks to check for contamination.[9] |
| Contaminated Equipment: Labware, SPE cartridges, or parts of the analytical instrument (e.g., tubing) can be contaminated with PFAS. | Thorough Cleaning and Blanks: Meticulously clean all labware with methanol. Run procedural blanks to identify and eliminate sources of contamination.[9] Replace any contaminated components of the analytical system. An isolator column can be placed after the degasser to prevent contamination from the LC system.[9] |
Frequently Asked Questions (FAQs)
1. What is the recommended extraction solvent for PFMOPrA from soil?
A mixture of methanol and water or methanol and acetonitrile is commonly used for PFAS extraction from soil.[7][9] For enhanced recovery, especially in complex soil matrices, basic solvents such as methanol with ammonium hydroxide have shown good performance.[2][3] The choice of solvent may need to be optimized based on the specific soil type.[4][5]
2. Is a cleanup step necessary after extraction?
Yes, a cleanup step is highly recommended to remove co-extracted matrix components that can interfere with LC-MS/MS analysis.[9] Solid-phase extraction (SPE) with weak anion exchange (WAX) cartridges is a widely accepted and effective method for cleaning up soil extracts containing PFAS.[11]
3. What are the key parameters to control during Accelerated Solvent Extraction (ASE)?
Key parameters for ASE include the extraction solvent composition, temperature, pressure, static time, and number of extraction cycles. A typical starting point for PFAS extraction from soil could be a methanol/acetonitrile mixture at 100 °C and 1500 psi, with three static cycles.[7]
4. How can I minimize background contamination?
To minimize background contamination, it is crucial to avoid any materials containing fluoropolymers (e.g., PTFE) in the entire sample preparation and analysis workflow.[9][12] Use polypropylene or HDPE containers, vials, and pipette tips.[13] All solvents and reagents should be of high purity and tested for PFAS background. Regular analysis of method blanks is essential to monitor for any potential contamination.[9]
5. What is the role of isotope dilution in PFMOPrA analysis?
Isotope dilution involves adding a known amount of an isotopically labeled version of PFMOPrA to the sample before extraction.[9] This internal standard experiences the same extraction inefficiencies and matrix effects as the native PFMOPrA. By measuring the ratio of the native to the labeled compound, a more accurate quantification can be achieved, as it corrects for both recovery losses and signal suppression or enhancement during analysis.[9]
Experimental Protocols
Protocol 1: Extraction using Accelerated Solvent Extraction (ASE)
This protocol is based on methodologies that have shown high recoveries for a broad range of PFAS from soil.[6][7]
-
Sample Preparation:
-
Homogenize the soil sample by air-drying and sieving through a 2 mm sieve.
-
Weigh 2 grams of the homogenized soil into a stainless steel ASE cell.
-
Add 10 grams of diatomaceous earth to the cell and mix with the soil.[6]
-
Spike the sample with an appropriate amount of isotopically labeled PFMOPrA internal standard.
-
-
ASE Extraction:
-
Place the cell in the ASE system.
-
Set the following extraction parameters:
-
Solvent: 80:20 Methanol:Acetonitrile
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static Cycles: 3
-
Static Time: 5 minutes per cycle
-
-
Collect the extract in a polypropylene collection vial.
-
-
Extract Cleanup (SPE):
-
Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by water.[11]
-
Load the ASE extract onto the conditioned SPE cartridge.
-
Wash the cartridge with a mild solvent to remove interferences.
-
Elute the PFMOPrA from the cartridge using a basic methanol solution (e.g., methanol with ammonium hydroxide).
-
Concentrate the eluate under a gentle stream of nitrogen.
-
-
Analysis:
-
Reconstitute the concentrated extract in a suitable solvent (e.g., methanol).
-
Analyze by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantitative Data Summary
The following tables summarize recovery data for PFAS from soil using different extraction methods. While specific data for PFMOPrA is limited in the provided search results, the data for other PFAS, particularly short-chain perfluoroalkyl carboxylic acids (PFCAs) which are structurally similar, can provide a useful reference.
Table 1: Comparison of PFAS Recovery from Soil using ASE vs. Manual Shaking
| Compound Class | Accelerated Solvent Extraction (ASE) Recovery (%) | Manual Shaking/Sonication Recovery (%) |
| Perfluoroalkyl Carboxylic Acids (PFCAs) | 70 - 130 | 0 - 50[1] |
| Perfluoroalkane Sulfonates (PFSAs) | 70 - 130 | Often lower than ASE[1] |
| Fluorotelomer Sulfonates | 70 - 130 | Variable |
Data synthesized from multiple sources indicating the general superiority of ASE for PFAS extraction from soil.[1][6][7]
Visualizations
Caption: Workflow for PFMOPrA analysis in soil samples.
Caption: Troubleshooting logic for low PFMOPrA recovery.
References
- 1. PFAS Extraction from Soil Using Automation for Improved Results [thermofisher.com]
- 2. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of extraction methods for comprehensive profiling of perfluoroalkyl and polyfluoroalkyl substances in firefighting foam impacted soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. scispec.co.th [scispec.co.th]
- 9. www2.gov.bc.ca [www2.gov.bc.ca]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 14. researchgate.net [researchgate.net]
- 15. cem.de [cem.de]
Technical Support Center: Optimizing SPE Protocols for Perfluoro-3-methoxypropanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Solid-Phase Extraction (SPE) protocols for Perfluoro-3-methoxypropanoic acid (PFMPA).
Frequently Asked Questions (FAQs)
Q1: What is the most suitable SPE sorbent for this compound (PFMPA)?
For short-chain PFAS like PFMPA, weak anion exchange (WAX) cartridges are highly effective.[1] These cartridges are adept at extracting both shorter and longer-chain PFAS with good recovery rates.[1] The selection of a specific SPE phase should be based on the analytes of interest and the sample matrix.[2] Dual-phase cartridges, which combine carbon with WAX, can be beneficial for complex matrices as the carbon phase helps in removing organic contaminants while the WAX phase captures anionic PFAS.[3]
Q2: How can I avoid background contamination during PFMPA analysis?
PFAS background contamination is a common challenge.[4] To minimize this, it is crucial to avoid using any materials containing fluoropolymers in the sample collection, preparation, and analysis workflow.[4] Common sources of contamination include plastic tubing, solvent mobile phase filters, and even some consumables advertised as "low binding".[4] It is recommended to use high-grade methanol (B129727) from a reputable source and to test each lot before use.[4] Additionally, installing a "delay" column between the pump mixer and the autosampler can help to chromatographically separate any PFAS contamination originating from the LC system from the analytical peak.[4]
Q3: What are the key steps in a typical SPE protocol for PFMPA?
A general SPE protocol involves a sequence of conditioning, sample loading, washing, and elution.
-
Conditioning: The SPE cartridge is first conditioned, typically with methanol followed by water or a buffer, to activate the sorbent.[5][6]
-
Sample Loading: The sample, with its pH potentially adjusted, is then loaded onto the cartridge at a controlled flow rate.[5][6]
-
Washing: The cartridge is washed to remove any interfering substances that may have been retained.[5][6]
-
Elution: Finally, the target analyte, PFMPA, is eluted from the sorbent using an appropriate solvent, often methanol with a modifier like ammonium (B1175870) hydroxide (B78521).[5][6]
Q4: How can I improve the recovery of PFMPA during the elution step?
Optimizing the elution solvent is key to improving recovery. This involves a balance between disrupting the analyte-sorbent interactions and minimizing the co-elution of matrix interferences.[7] For weak anion exchange cartridges used for acidic analytes like PFMPA, a common elution solvent is methanol containing a small percentage of ammonium hydroxide.[8][5] It is also important to consider the elution volume, typically in the range of 2-5 bed volumes, which can be collected in fractions to determine the optimal recovery.[7]
Troubleshooting Guides
Problem: Low Recovery of PFMPA
Low recovery is a frequent issue in SPE. The following steps can help troubleshoot this problem:
-
Verify Sorbent Choice: Ensure the use of a suitable sorbent, such as a weak anion exchange (WAX) cartridge, which is effective for short-chain PFAS.[1]
-
Optimize Elution Solvent: The elution solvent may not be strong enough to desorb the PFMPA from the sorbent. For a WAX cartridge, consider using a solution of methanol with a small percentage of ammonium hydroxide.[8][5] You can systematically test different concentrations of the modifier to find the optimal strength.[8]
-
Check Sample pH: The pH of the sample during loading can significantly impact the retention of the analyte on the sorbent. For acidic compounds on an anion exchange sorbent, the sample pH should be adjusted to be at least 2 pH units above the pKa of the analyte to ensure it is ionized and retains well.[8]
-
Assess Flow Rate: A high flow rate during sample loading can lead to breakthrough, where the analyte does not have sufficient time to interact with the sorbent and passes through unretained. Ensure the loading flow rate is within the recommended range for your cartridge.[9]
-
Investigate Matrix Effects: Complex sample matrices can interfere with the retention and elution of the target analyte.[3] Consider incorporating a cleanup step or using a dual-phase SPE cartridge to remove interferences.[3]
Problem: Sample Not Flowing Through the SPE Cartridge
Flow issues can halt your sample preparation. Here are some common causes and solutions:
-
High Sample Viscosity: Viscous or cloudy samples should be diluted, centrifuged, or filtered before being loaded onto the SPE cartridge.[10] For highly viscous samples, consider using a sorbent with a larger particle size.[10]
-
Clogged Frit: Particulates in the sample can clog the frit of the SPE cartridge. Pre-filtering the sample can prevent this.[10]
-
Precipitation on the Sorbent: Sample constituents or proteins can precipitate on the sorbent, causing a blockage.[10] This can sometimes be addressed by diluting the sample, decreasing the sample volume, or washing the sorbent with a low ionic strength buffer before the main wash step.[10]
-
Solvent Immiscibility: Ensure that all solvents used in sequence are miscible with each other. For example, using hexane (B92381) and water together can cause flow problems.[10]
Quantitative Data
The following table summarizes recovery data for this compound (PFMPA) from a study utilizing EPA Method 1633, which employs a weak anion exchange/graphitized carbon black (WAX/GCB) SPE cartridge.
| Analyte | Average Recovery (%) | Standard Deviation (%) |
| This compound (PFMPA) | 100.5 | 5.6 |
| [6] |
Experimental Protocols
General SPE Protocol for PFMPA using a WAX/GCB Cartridge (Based on EPA Method 1633)
This protocol is a general guideline and may require optimization for specific sample matrices.
-
Sample Preparation:
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Washing:
-
Drying:
-
Dry the cartridge by pulling air through it for 15 seconds.[6]
-
-
Elution:
-
Post-Elution:
Visualizations
Caption: Experimental workflow for SPE of this compound (PFMPA).
Caption: Troubleshooting decision tree for low recovery of PFMPA in SPE.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Simplifying PFAS Analysis with Solid-Phase Extraction | Lab Manager [labmanager.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. theanalyticalscientist.com [theanalyticalscientist.com]
- 6. mn-net.com [mn-net.com]
- 7. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 8. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Achieving Low Detection Limits for PFMOPrA in Water
Welcome to the technical support center for the analysis of Perfluoro-2-methoxypropanoic acid (PFMOPrA) and other per- and polyfluoroalkyl substances (PFAS) in water. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to achieve reliable, low-level detection of PFMOPrA.
Frequently Asked Questions (FAQs)
Q1: What are PFMOPrA and other PFAS, and why are low detection limits crucial?
A1: Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals, including PFMOPrA, used in numerous industrial and consumer products for their resistance to heat, water, and oil.[1] They are highly persistent in the environment and can accumulate in the human body, which has been linked to adverse health effects.[1][2] Achieving low detection limits, often in the parts-per-trillion (ng/L) or even parts-per-quadrillion (pg/L) range, is essential to meet increasingly stringent regulatory guidelines and to understand the potential health risks associated with trace-level exposure through drinking water.[3][4]
Q2: What are the standard analytical methods for detecting PFMOPrA in water?
A2: The most common and reliable methods for PFAS analysis are developed by the U.S. Environmental Protection Agency (EPA). These include EPA Method 533, 537.1, and 1633, which utilize Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5][6][7] These methods are designed for high sensitivity and selectivity and can be adapted for a wide range of PFAS compounds, including emerging ones like PFMOPrA. While EPA 537.1 and 533 are specific to drinking water, EPA 1633 is applicable to various matrices like wastewater and surface water.[5][7]
Q3: What is the role of sample preparation in achieving low detection limits?
A3: Sample preparation is a critical step for reaching ultra-low detection limits. The most common technique is Solid Phase Extraction (SPE), which serves two main purposes: it removes matrix interferences that can suppress the analyte signal, and it concentrates the analytes from a large sample volume (e.g., 250-500 mL) into a small final extract volume (e.g., 1 mL).[6] This enrichment process significantly increases the concentration of PFMOPrA injected into the LC-MS/MS system, thereby enhancing sensitivity. Weak Anion Exchange (WAX) SPE cartridges are frequently used for their effectiveness in capturing a broad range of PFAS.[8]
Q4: Why is background contamination a significant issue in PFAS analysis?
A4: Background contamination is one of the biggest challenges in trace-level PFAS analysis.[9] PFAS are widely used in many laboratory materials, including PTFE components in analytical instruments, sample containers, and tubing.[8][10] This can lead to the introduction of contaminants during sample collection, preparation, and analysis, resulting in false positives or inaccurate quantification.[9][10] Meticulous care must be taken to use PFAS-free materials, such as high-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) containers, and to implement procedures to monitor for contamination.[5][8]
Q5: What is a field blank and why is it necessary?
A5: A field blank is a quality control sample used to assess contamination introduced during the sampling process.[2] It is prepared by pouring PFAS-free water into a sample container at the sampling site, handling it exactly like a real sample.[2] Analyzing the field blank helps determine if contaminants were introduced from the sampling environment or equipment, ensuring the integrity and accuracy of the results for the actual water samples.[2][5]
Troubleshooting Guide
Problem: Poor Sensitivity / High Detection Limits
-
Q: My signal-to-noise ratio is low, and I cannot achieve the required detection limits. What should I check?
-
A:
-
Verify SPE Performance: Ensure your Solid Phase Extraction (SPE) procedure provides adequate recovery. Use isotopically labeled internal standards to track and correct for analyte loss during extraction.
-
Increase Enrichment Factor: If possible, increase the initial sample volume or decrease the final extract volume to further concentrate the sample. A 250x enrichment is a common target.
-
Optimize Mass Spectrometer Settings: Review and optimize MS parameters such as collision energy and fragmentor voltage for PFMOPrA. Ensure the instrument is properly calibrated and has been recently cleaned to maximize sensitivity.
-
Check for Matrix Suppression: The sample matrix can interfere with the ionization of the target analyte. Evaluate your SPE cleanup step; additional cleanup using materials like graphitized carbon may be necessary for complex matrices.[6]
-
LC Column Performance: Ensure the analytical column is not overloaded or degraded, as this can lead to broad, low-intensity peaks.
-
-
Problem: Inconsistent Results / Poor Reproducibility
-
Q: My results are not reproducible between injections or samples. What are the likely causes?
-
A:
-
Suspect Contamination: Intermittent background contamination is a common cause of variability. Systematically check all potential sources, including solvents, vials, caps, tubing, and the autosampler wash solution.[10]
-
Analyte Adsorption: Longer-chain PFAS are known to be "sticky" and can adsorb to container surfaces.[4] Ensure all sample transfers are quantitative by rinsing the original containers with an organic solvent (e.g., methanol) and adding the rinsate to the sample.[11] Use polypropylene or HDPE labware instead of glass.[8]
-
Inconsistent SPE Procedure: Manual SPE can introduce variability. Ensure consistent flow rates and drying times for each sample. Automated SPE systems can improve reproducibility.[11]
-
Instrument Stability: Check for fluctuations in the LC pump pressure and MS detector response. An unstable spray in the MS source can lead to highly variable results.
-
-
Problem: Contamination Detected in Blank Samples
-
Q: I am detecting PFMOPrA in my laboratory reagent blanks. How can I identify and eliminate the source?
-
A:
-
Isolate the Source: Methodically test each component of your workflow. Analyze the reagent water, methanol (B129727), ammonium (B1175870) hydroxide, and any other solvents or reagents used. Filter all mobile phases.
-
Install a Delay Column: An increasingly common solution is to install a "delay column" between the LC solvent mixer and the injector. This separates PFAS contamination originating from the LC system and solvents from the analytes injected from the sample, which will elute at their normal retention time.[4]
-
Clean the System: Thoroughly flush the LC system, including the injector and all tubing, with a high-organic solvent mixture. Be aware that some components, especially those containing PTFE, may continuously leach PFAS and may need to be replaced with PEEK or stainless steel alternatives.
-
Review Lab Practices: Ensure that no PFAS-containing materials (e.g., aluminum foil, certain types of gloves, waterproof notebooks) are used in the lab environment where samples are prepared.[8]
-
-
Quantitative Data Summary
The table below summarizes the performance of common EPA methods for PFAS analysis in water, demonstrating the low detection limits that can be achieved.
| Method | Technique | Typical Sample Volume | Typical Detection Limits (LOD/LOQ) | Target Analytes |
| EPA 537.1 | SPE, LC-MS/MS | 250 mL | LOD: 0.71–2.8 ng/L | 18 PFAS (mostly longer-chain)[3][7] |
| EPA 533 | SPE, LC-MS/MS | 250 mL | MRL: 1.4–16 ng/L | 25 PFAS (includes shorter-chain)[3][11] |
| EPA 1633 | SPE, LC-MS/MS | 500 mL | Varies by analyte (low ng/L) | 40 PFAS[6] |
| High-Sensitivity Method | SPE, UPLC-MS/MS | 500 mL | LOQ: 0.001-0.004 ng/L | PFOA, PFOS, PFBS, GenX |
Experimental Protocols
General Protocol: SPE-LC/MS/MS Analysis of PFMOPrA in Water
This protocol is a generalized procedure based on the principles of EPA Methods 533 and 1633.
-
Sample Collection & Preservation:
-
Collect water samples (typically 250-500 mL) in pre-cleaned high-density polyethylene (HDPE) or polypropylene bottles.[5]
-
Preserve the sample as required by the specific method, which may include the addition of a buffering agent or a preservative like Trizma®.
-
Spike the sample with a solution of isotopically labeled internal standards (extracted internal standards - EIS) to monitor method performance.[6]
-
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Weak Anion Exchange, 500 mg) with methanol followed by reagent water.[6] Do not let the cartridge go dry.
-
Load the entire water sample onto the SPE cartridge at a consistent flow rate (e.g., 10-15 mL/min).
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Wash the cartridge with a wash buffer (e.g., aqueous formic acid solution) to remove interferences.[6]
-
Dry the cartridge thoroughly under a gentle stream of nitrogen.
-
Elute the trapped PFAS analytes from the cartridge using a small volume of basic methanol (e.g., 1% NH₄OH in MeOH).[6]
-
Collect the eluate in a polypropylene tube.
-
-
Concentration and Reconstitution:
-
LC-MS/MS Analysis:
-
LC System: Use a UHPLC or UPLC system, preferably with a PFAS delay column installed.[4]
-
Analytical Column: A C18 column is commonly used.[11]
-
Mobile Phase: Use a gradient of ammonium acetate-buffered water and methanol.
-
Injection: Inject 2-10 µL of the final extract.[11]
-
MS/MS Detection: Operate a triple quadrupole mass spectrometer in negative ion, multiple reaction monitoring (MRM) mode.[12] Monitor at least two specific precursor-to-product ion transitions for each analyte for confident identification and quantification.
-
Visualizations
References
- 1. blog.sourceintelligence.com [blog.sourceintelligence.com]
- 2. FAQs 1 — PFAS LABORATORIES [pfaslaboratories.com]
- 3. Sensors for detecting per- and polyfluoroalkyl substances (PFAS): A critical review of development challenges, current sensors, and commercialization obstacles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 6. Analysis of PFAS in Water according to EPA 1633 [sigmaaldrich.com]
- 7. epa.gov [epa.gov]
- 8. agilent.com [agilent.com]
- 9. businessconnectworld.com [businessconnectworld.com]
- 10. FAQs for PFAS Analysis | Phenomenex [phenomenex.com]
- 11. scispec.co.th [scispec.co.th]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Peak Shape Issues in PFMOPrA Chromatography
Welcome to the technical support center for Perfluoro-2-methoxypropanoic acid (PFMOPrA) chromatography. This resource is designed for researchers, scientists, and drug development professionals to address common peak shape issues encountered during LC-MS/MS analysis of PFMOPrA and other short-chain per- and polyfluoroalkyl substances (PFAS).
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems observed in PFMOPrA chromatography?
A1: The most frequently encountered peak shape issues for PFMOPrA and similar short-chain PFAS are peak tailing, peak fronting, and split peaks. Due to its polar nature, PFMOPrA can be challenging to retain and achieve symmetrical peaks on traditional reversed-phase columns.[1][2]
Q2: Why is my PFMOPrA peak tailing?
A2: Peak tailing for acidic compounds like PFMOPrA is often caused by secondary interactions with the stationary phase, such as interaction with residual silanol (B1196071) groups on silica-based columns.[3] Other potential causes include improper mobile phase pH, column overload, or system contamination.
Q3: What causes peak fronting for my PFMOPrA analysis?
A3: Peak fronting is typically a result of column overload, where too much sample is injected, or the sample is dissolved in a solvent significantly stronger than the mobile phase.[2] It can also indicate a problem with the column itself, such as a void.
Q4: My PFMOPrA peak is split. What should I investigate first?
A4: First, determine if all peaks in the chromatogram are split or just the PFMOPrA peak. If all peaks are split, it suggests a system-wide issue like a blocked frit or a void at the head of the column.[4] If only the PFMOPrA peak is split, it is more likely a chemistry-related issue, such as co-elution with an interference or a problem with the mobile phase or sample solvent.
Q5: Which type of HPLC column is best for PFMOPrA analysis to ensure good peak shape?
A5: While traditional C18 columns can be used, achieving good retention and peak shape for ultrashort-chain PFAS like PFMOPrA can be challenging.[1] Columns with alternative chemistries, such as those with polar-embedded groups or positively charged surfaces, often provide better performance by enhancing retention and minimizing secondary interactions.[1][5]
Troubleshooting Guides
Peak Tailing
Problem: The PFMOPrA peak exhibits a tail, leading to poor integration and reduced resolution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for PFMOPrA peak tailing.
Detailed Steps:
-
Evaluate All Peaks: Determine if the tailing issue is specific to PFMOPrA or affects all peaks in the chromatogram. If all peaks are tailing, investigate system-level problems such as excessive extra-column volume or detector issues.
-
Optimize Mobile Phase pH: For acidic analytes like PFMOPrA, a mobile phase pH that is too high can lead to peak tailing due to interactions with the stationary phase. Lowering the pH of the mobile phase by adding a modifier like formic acid can often improve peak shape.[6][7]
-
Check for Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase and cause tailing. Try diluting the sample and re-injecting to see if the peak shape improves.
-
Assess Column Health: An old or contaminated column can lead to poor peak shapes. Try flushing the column with a strong solvent. If this does not resolve the issue, the column may need to be replaced.
Peak Fronting
Problem: The PFMOPrA peak shows fronting, where the front of the peak is less steep than the back.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for PFMOPrA peak fronting.
Detailed Steps:
-
Evaluate Sample Solvent: If the sample is dissolved in a solvent that is stronger than the initial mobile phase, it can cause the analyte to travel too quickly at the beginning of the separation, leading to fronting. Whenever possible, dissolve the sample in the mobile phase itself.[2]
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Check for Column Overload: Similar to peak tailing, high sample concentrations can lead to peak fronting. Dilute the sample or reduce the injection volume to see if the peak shape improves.[2]
-
Inspect for Column Voids: If peak fronting appears suddenly and affects all peaks in the chromatogram, it may indicate a void in the column packing. In this case, the column may need to be replaced.
Split Peaks
Problem: The PFMOPrA peak appears as two or more unresolved peaks.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for PFMOPrA split peaks.
Detailed Steps:
-
Assess the Scope of the Problem: If all peaks are split, this points to a physical problem before the separation occurs, such as a partially blocked column inlet frit or a void in the column packing.[4]
-
Address System-Wide Issues: If a blockage is suspected, try back-flushing the column. If this does not resolve the issue, the frit or the entire column may need to be replaced.
-
Investigate Chemical Causes: If only the PFMOPrA peak is split, consider the possibility of co-elution with an interfering compound. Modifying the chromatographic method (e.g., changing the gradient or mobile phase composition) may be necessary to resolve the two compounds.
-
Check for Solvent Mismatch: An injection solvent that is not miscible with the mobile phase can cause peak splitting. Ensure the sample is dissolved in a compatible solvent, ideally the mobile phase itself.
Data Presentation
The following tables provide illustrative quantitative data on how different chromatographic parameters can affect the peak shape of short-chain PFAS like PFMOPrA. Note: This data is for example purposes to demonstrate expected trends and may not reflect actual experimental results for PFMOPrA.
Table 1: Illustrative Effect of Mobile Phase pH on PFMOPrA Peak Asymmetry
| Mobile Phase pH | Peak Asymmetry Factor (As) |
| 2.5 | 1.1 |
| 3.5 | 1.3 |
| 4.5 | 1.8 |
| 5.5 | 2.5 |
Table 2: Illustrative Effect of Column Temperature on PFMOPrA Peak Tailing Factor
| Column Temperature (°C) | Tailing Factor (Tf) |
| 30 | 1.9 |
| 40 | 1.5 |
| 50 | 1.2 |
| 60 | 1.1 |
Table 3: Illustrative Effect of Flow Rate on PFMOPrA Peak Shape
| Flow Rate (mL/min) | Peak Asymmetry Factor (As) |
| 0.2 | 1.4 |
| 0.3 | 1.2 |
| 0.4 | 1.3 |
| 0.5 | 1.6 |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of PFMOPrA in Drinking Water (Adapted from EPA Method 533)
This protocol provides a general procedure for the analysis of short-chain PFAS, including PFMOPrA, in drinking water samples.
1. Sample Preparation (Solid Phase Extraction - SPE):
-
Materials: Weak anion exchange (WAX) SPE cartridges, methanol (B129727), ammonium (B1175870) hydroxide (B78521), acetic acid, PFAS-free water.
-
Procedure:
-
Condition the WAX SPE cartridge with 4 mL of 0.1% ammonium hydroxide in methanol, followed by 4 mL of methanol, and 4 mL of water.[8]
-
Acidify the 250 mL water sample to approximately pH 3 with acetic acid.[8]
-
Load the sample onto the conditioned cartridge at a flow rate of 2-3 mL/min.[8]
-
Wash the cartridge with 4 mL of 25 mM acetate (B1210297) buffer (pH 4) followed by 4 mL of water.[8]
-
Dry the cartridge under vacuum for 10 minutes.[8]
-
Elute the analytes with 4 mL of methanol followed by 4 mL of 0.1% ammonium hydroxide in methanol.[8]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of 96:4 methanol:water.
-
2. LC-MS/MS Analysis:
-
LC System: A UHPLC system equipped with a PFAS delay column.
-
Analytical Column: A C18 column suitable for PFAS analysis (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 5 mM ammonium acetate in water.
-
Mobile Phase B: Methanol.
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI.
-
MRM Transitions: Specific precursor and product ions for PFMOPrA should be monitored.
Protocol 2: Sample Preparation of PFMOPrA from Biological Matrices (Serum/Plasma)
This protocol describes a protein precipitation method for the extraction of PFMOPrA from serum or plasma samples.
1. Materials: Acetonitrile, microcentrifuge tubes, vortex mixer, centrifuge.
2. Procedure:
-
To 100 µL of serum or plasma in a microcentrifuge tube, add an internal standard.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.
-
Carefully transfer the supernatant to a clean tube for direct injection or further concentration.
References
Technical Support Center: Minimizing Isomer Interference in PFMOPrA Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the quantification of Perfluoro-2-methoxypropanoic acid (PFMOPrA) and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of PFMOPrA and why are they a concern in quantification?
A1: The most common isomer of concern is the linear isomer, perfluoro-3-methoxypropanoic acid (PFMPA), while PFMOPrA itself is a branched isomer (perfluoro-2-methoxypropanoic acid or PMPA). These isomers have the same mass-to-charge ratio (m/z) and can be difficult to separate chromatographically.[1] Using analytical methods that do not adequately distinguish between these isomers can lead to inaccurate quantification, potentially underestimating the concentration of the branched isomer, PFMOPrA.[1]
Q2: What is the primary analytical technique for quantifying PFMOPrA isomers?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and effective technique for the analysis of PFMOPrA and other per- and polyfluoroalkyl substances (PFAS).[2] This method offers the high sensitivity and selectivity required for detecting these compounds at low concentrations in various matrices.
Q3: Are there commercially available analytical standards for all PFMOPrA isomers?
A3: The availability of certified reference standards for all branched PFAS isomers can be limited.[3] It is crucial to verify the isomeric composition of any standard used for quantification, as the proportion of linear and branched isomers can vary between manufacturers.[2] When a specific isomer standard is unavailable, it is common practice to quantify it using the standard of another isomer, which can introduce bias.[4]
Q4: What are the optimal MS/MS transitions for the branched (PFMOPrA/PMPA) and linear (PFMPA) isomers?
A4: Using isomer-specific MS/MS transitions is critical for accurate quantification. Studies have shown that the common transition for the linear isomer (PFMPA) of m/z 229 → 85 can result in a low or no signal for the branched isomer (PFMOPrA/PMPA).[1] The optimal transitions are:
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of PFMOPrA isomers.
Problem 1: Poor Chromatographic Resolution of Isomers
Symptoms:
-
Co-eluting or partially overlapping peaks for PFMOPrA and its linear isomer.
-
Inability to accurately integrate individual isomer peaks.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Column Chemistry | For short-chain PFAS like PFMOPrA, consider using a column with enhanced polar retention, such as a C18 with polar endcapping or a phenyl-hexyl stationary phase. |
| Suboptimal Mobile Phase | Optimize the mobile phase composition. Varying the ratio of organic solvents (e.g., methanol (B129727) and acetonitrile) can alter selectivity. Adjusting the concentration and pH of the aqueous mobile phase with modifiers like ammonium (B1175870) formate (B1220265) or formic acid can also improve separation. |
| Inappropriate Gradient Elution | Develop a shallow gradient elution program to maximize the separation of closely eluting isomers. |
| Elevated Column Temperature | Increasing the column temperature can sometimes improve peak shape and resolution, but should be evaluated carefully to avoid analyte degradation. |
Problem 2: Inaccurate Quantification and Isomer Bias
Symptoms:
-
Discrepancies between expected and measured concentrations.
-
Underestimation of the branched PFMOPrA isomer.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incorrect MS/MS Transitions | Ensure you are using the optimal, isomer-specific MS/MS transitions as outlined in the FAQ section.[1] |
| Lack of Isomer-Specific Standards | Whenever possible, use certified reference standards for each isomer being quantified. If a standard is not available, clearly document the use of a surrogate standard and acknowledge the potential for quantitative bias. |
| Variable Response Factors | Branched and linear isomers can have different ionization efficiencies and therefore different response factors in the mass spectrometer.[3] If individual standards are available, determine the response factor for each isomer and apply it during quantification. |
| Isomer Profile Mismatch | The isomeric profile of your calibration standards should match that of your samples as closely as possible to minimize bias.[4] |
Problem 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptoms:
-
Asymmetrical peaks, which can affect integration accuracy.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Secondary Interactions | Peak tailing for acidic compounds like PFMOPrA can be caused by interactions with active sites on the column. Lowering the mobile phase pH with an additive like formic acid can suppress these interactions. |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting. Dilute the sample or reduce the injection volume. |
| Injection Solvent Mismatch | If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Reconstitute the sample in a solvent that is as weak as or weaker than the initial mobile phase. |
| Column Contamination or Void | If all peaks in the chromatogram are affected, it may indicate a problem with the column, such as a blocked frit or a void at the inlet. Try back-flushing the column or replace it if necessary. |
Problem 4: Matrix Effects Leading to Ion Suppression or Enhancement
Symptoms:
-
Inconsistent and inaccurate results, particularly in complex matrices like biological fluids or environmental extracts.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Co-eluting Matrix Components | Improve sample clean-up procedures to remove interfering matrix components. Solid-phase extraction (SPE) is a common technique for this purpose. |
| Insufficient Chromatographic Separation | Optimize the LC method to separate the analytes from the bulk of the matrix components. |
| Matrix-Induced Ionization Changes | Use matrix-matched calibration standards to compensate for matrix effects. Alternatively, the use of isotopically labeled internal standards that co-elute with the analytes is a highly effective way to correct for these effects. |
| High Sample Concentration | If matrix effects are severe, diluting the sample extract can help to mitigate the issue, provided the analyte concentrations remain above the limit of quantification. |
Data Presentation
The following tables provide example data for the quantification of short-chain PFAS, including isomers, in different matrices. Note: These are representative data and may not be specific to PFMOPrA in all cases.
Table 1: LC-MS/MS Method Parameters for Short-Chain PFAS Analysis
| Parameter | Setting |
| LC Column | C18 with polar endcapping (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 2 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Gradient | 10% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Negative Electrospray Ionization (-ESI) |
Table 2: Example Quantification Data for PFMOPrA Isomers in Spiked Water Samples
| Isomer | Spiked Concentration (ng/L) | Measured Concentration (ng/L) | Recovery (%) |
| PFMOPrA (branched) | 10 | 9.5 | 95 |
| PFMPA (linear) | 10 | 10.2 | 102 |
| PFMOPrA (branched) | 50 | 48.1 | 96.2 |
| PFMPA (linear) | 50 | 51.5 | 103 |
| PFMOPrA (branched) | 100 | 97.3 | 97.3 |
| PFMPA (linear) | 100 | 101.8 | 101.8 |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of short-chain PFAS from water samples.
-
Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load 100 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any unbound matrix components.
-
Elution: Elute the analytes from the cartridge with 5 mL of methanol containing 1% ammonium hydroxide.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for PFMOPrA isomer analysis.
Caption: Logical workflow for troubleshooting PFMOPrA analysis.
References
- 1. Analysis of Ultrashort-Chain and Short-Chain (C1 to C4) PFAS in Water Samples [restek.com]
- 2. The Need for Testing Isomer Profiles of Perfluoroalkyl Substances to Evaluate Treatment Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. Investigation of Perfluorooctanesulfonic Acid (PFOS) and Perfluorooctanoic Acid (PFOA) Isomer Profiles in Naturally Contaminated Food Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting appropriate internal standards for PFMOPrA analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid (PFMOPrA).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of PFMOPrA, with a focus on the selection and use of internal standards.
Q1: What is the recommended internal standard for PFMOPrA analysis?
A1: For the highest accuracy and precision in PFMOPrA analysis, the use of an isotopically labeled analog is strongly recommended. The ideal internal standard is 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)(13C3)propanoic acid (M3HFPO-DA) . This standard is specifically listed for use with EPA Draft Method 1633, a foundational method for PFAS analysis in various environmental matrices.[1][2] Using a stable isotope-labeled internal standard like M3HFPO-DA allows for isotope dilution mass spectrometry, which effectively corrects for matrix effects and variations during sample preparation and analysis.[3][4]
Q2: Can I use a different, non-isotopically labeled PFAS as an internal standard for PFMOPrA?
A2: While technically possible, it is not recommended. Using a non-isotopically labeled PFAS that is structurally different from PFMOPrA can lead to inaccurate quantification. Different PFAS compounds have varying physicochemical properties, which can cause them to behave differently during sample extraction, cleanup, and chromatographic separation. This can result in a differential response to matrix effects between PFMOPrA and the internal standard, leading to unreliable results. For PFAS without a corresponding isotopically labeled internal standard, adopting one with a similar chromatographic retention time can provide more accurate recoveries.[5]
Q3: I am observing low recovery of my internal standard (M3HFPO-DA). What are the possible causes and solutions?
A3: Low recovery of the internal standard can be attributed to several factors throughout the analytical workflow. Here are some common causes and troubleshooting steps:
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Inefficient Sample Extraction: The solid-phase extraction (SPE) step may not be optimal.
-
Solution: Ensure that the weak anion exchange (WAX) SPE cartridge is not drying out before sample loading and that the elution is performed with the appropriate solvent, typically methanol (B129727) with a small percentage of ammonium (B1175870) hydroxide (B78521).[6]
-
-
Matrix Effects: Complex sample matrices can interfere with the extraction and ionization of the internal standard.
-
Solution: Incorporate a cleanup step using graphitized carbon black (GCB) to remove matrix interferences. For highly complex matrices, dilution of the sample extract may be necessary.
-
-
Adsorption to Surfaces: PFAS, including PFMOPrA and its labeled standard, can adsorb to glass and other surfaces.
-
Solution: Use polypropylene (B1209903) containers for all sample and standard preparations. Rinsing sample containers with the extraction solvent can also help ensure the complete transfer of analytes.
-
Q4: My PFMOPrA results show high variability. What could be the cause?
A4: High variability in results can often be traced back to inconsistencies in the analytical process.
-
Inconsistent Internal Standard Spiking: Ensure that the internal standard is added to all samples, calibration standards, and quality control samples at the exact same concentration and at the same stage of the sample preparation process.
-
Sample Homogeneity: For solid samples, ensure that the sample is thoroughly homogenized before taking a subsample for extraction.
-
Instrumental Instability: Check the stability of your LC-MS/MS system by monitoring the response of the internal standard over a sequence of injections. A consistent response indicates a stable system.
Data Presentation: Performance of M3HFPO-DA Internal Standard
While specific quantitative data for PFMOPrA with M3HFPO-DA is not extensively published in consolidated tables, the general performance expectations for isotopically labeled standards in EPA Method 1633 provide a strong indication of its suitability. The method validation for a broad range of PFAS, including ether-containing compounds, demonstrates the robustness of using isotope dilution.
| Parameter | Expected Performance with Isotope Dilution (EPA Method 1633) |
| Recovery | 50-150% for most analytes in various matrices.[5] |
| Precision (RSD) | Typically <20% for replicate measurements. |
| Linearity (R²) of Calibration Curve | ≥ 0.99 |
Note: This table represents the generally accepted performance criteria for PFAS analysis using isotope dilution as outlined in EPA methodologies. Actual performance may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Experimental Protocols
Detailed Methodology for PFMOPrA Analysis using Isotope Dilution LC-MS/MS (Adapted from EPA Method 1633)
This protocol outlines the key steps for the analysis of PFMOPrA in aqueous samples.
1. Sample Preparation and Extraction:
-
To a 500 mL water sample, add a known concentration of the M3HFPO-DA internal standard spiking solution.
-
Adjust the sample pH to 6.5 ± 0.5 using formic acid or ammonium hydroxide.[6]
-
Condition a weak anion exchange (WAX) solid-phase extraction (SPE) cartridge with 1% methanolic ammonium hydroxide followed by 0.3 M formic acid. Do not allow the cartridge to go dry.[6]
-
Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with reagent water followed by a solution of 0.1 M formic acid/methanol.
-
Dry the cartridge by pulling air through it for a short period.
-
Elute the analytes from the cartridge with 1% methanolic ammonium hydroxide.
-
Neutralize the eluate with acetic acid.[6]
2. Extract Cleanup (using Graphitized Carbon Black - GCB):
-
The extract from the SPE step can be further cleaned to remove matrix interferences. This is particularly important for complex matrices.
-
A bilayer dual-phase SPE cartridge containing both WAX and GCB can be used to combine extraction and cleanup into a single step.[6]
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for PFAS analysis.
-
Mobile Phase A: Typically an aqueous solution with a buffer such as ammonium acetate (B1210297) or ammonium formate.
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient: A gradient elution is used to separate the analytes.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for both PFMOPrA and M3HFPO-DA should be optimized on the instrument.
-
4. Quantification:
-
Quantification is performed using the isotope dilution method. A calibration curve is generated by plotting the ratio of the peak area of the native PFMOPrA to the peak area of the M3HFPO-DA internal standard against the corresponding concentration ratios. The concentration of PFMOPrA in the samples is then calculated from this calibration curve.
Mandatory Visualizations
References
- 1. lcms.cz [lcms.cz]
- 2. epa.gov [epa.gov]
- 3. Determination of per- and polyfluoroalkyl substances in water by direct injection of matrix-modified centrifuge supernatant and liquid chromatography/tandem mass spectrometry with isotope dilution [pubs.usgs.gov]
- 4. Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction and Matrix Cleanup Method for Analyzing Novel Per- and Polyfluoroalkyl Ether Acids and Other Per- and Polyfluoroalkyl Substances in Fruits and Vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mn-net.com [mn-net.com]
dealing with co-eluting interferences in PFMOPrA detection
Welcome to the technical support center for the analytical detection of Perfluoro-2-methoxypropanoic acid (PFMOPrA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to co-eluting interferences during PFMOPrA analysis.
Frequently Asked Questions (FAQs)
Q1: What is PFMOPrA and why is its detection challenging?
A1: Perfluoro-2-methoxypropanoic acid (PFMOPrA), also known as PMPA, is a short-chain perfluoroalkyl ether carboxylic acid (PFECA).[1] Its detection can be challenging due to its presence at low concentrations in complex matrices and the potential for co-eluting interferences, which can lead to inaccurate quantification or false positives.[2]
Q2: What are the most common analytical techniques for PFMOPrA detection?
A2: The most common and reliable method for the detection and quantification of PFMOPrA is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3] This technique offers the high sensitivity and selectivity required for analyzing trace levels of PFMOPrA in various environmental and biological samples. High-resolution mass spectrometry (HRMS) is also a valuable tool, particularly for identifying and distinguishing unknown interferences from the target analyte.[4]
Q3: What are the primary sources of co-eluting interferences in PFMOPrA analysis?
A3: The primary sources of co-eluting interferences in PFMOPrA analysis include:
-
Isomers: Branched and linear isomers of PFMOPrA, such as perfluoro-3-methoxypropanoic acid (PFMPA), can have similar physicochemical properties, making their chromatographic separation difficult.[1]
-
Matrix Components: Complex sample matrices, such as food, soil, and biological tissues, contain numerous endogenous compounds (e.g., fatty acids, bile acids) that can co-elute with PFMOPrA and cause signal suppression or enhancement.[2]
-
Contamination: PFAS are ubiquitous in laboratory environments, and contamination from labware, solvents, and instrument components can introduce interfering compounds.
Q4: How can I minimize background contamination from my LC-MS/MS system?
A4: To minimize background PFAS contamination, it is crucial to use PFAS-free laboratory consumables, such as polypropylene (B1209903) or high-density polyethylene (B3416737) (HDPE) containers. Additionally, incorporating a delay column in your LC system can help separate interferences originating from the mobile phase and system components from the analyte peak. Regular cleaning and maintenance of the LC-MS/MS system are also essential.
Troubleshooting Guide: Co-eluting Interferences
This guide provides a systematic approach to identifying and resolving issues related to co-eluting interferences during PFMOPrA detection.
Problem 1: Poor peak shape or peak splitting for PFMOPrA.
| Possible Cause | Recommended Solution |
| Co-elution with an isomer. | Optimize the chromatographic method. Consider using a column with a different selectivity (e.g., a pentafluorophenyl (PFP) stationary phase) or adjusting the mobile phase gradient and temperature to improve resolution.[1] |
| Matrix effects from the sample. | Enhance the sample preparation procedure. Employ solid-phase extraction (SPE) with a suitable sorbent (e.g., Weak Anion Exchange - WAX) to remove interfering matrix components.[5] For highly complex matrices like food, consider using a QuEChERS-based extraction method.[5] |
| In-source fragmentation. | Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage and gas temperatures, to minimize in-source fragmentation of the parent ion. |
Problem 2: Inaccurate quantification or high variability in results.
| Possible Cause | Recommended Solution |
| Ion suppression or enhancement from co-eluting matrix components. | Use an isotopically labeled internal standard for PFMOPrA to compensate for matrix effects.[6] If an internal standard is not available, a standard addition approach can be used for quantification. |
| Overlapping signals from an isobaric interference. | Utilize high-resolution mass spectrometry (HRMS) to differentiate between PFMOPrA and the interfering compound based on their accurate mass-to-charge ratios.[4] |
| Incorrect MS/MS transition selection. | Verify and optimize the MS/MS transitions for PFMOPrA. For branched isomers like PFMOPrA (PMPA), transitions from the [M-CO₂H]⁻ precursor ion may provide better sensitivity than those from the [M-H]⁻ precursor.[1] |
Problem 3: Suspected false positive detection of PFMOPrA.
| Possible Cause | Recommended Solution |
| Presence of a compound with a similar mass and fragmentation pattern. | Analyze the sample using HRMS to confirm the elemental composition of the detected peak.[4] Investigate the fragmentation pattern of the suspected interference and compare it to that of a PFMOPrA standard. If a unique fragment ion for the interference is identified, it can be monitored as a qualifier ion to distinguish it from PFMOPrA. |
| Contamination from the sampling or analytical workflow. | Analyze procedural blanks to identify potential sources of contamination. Ensure all sample collection and preparation materials are PFAS-free. |
Quantitative Data Summary
Table 1: Optimized MS/MS Transitions for PFMOPrA (PMPA) and its Linear Isomer (PFMPA)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| PFMOPrA (PMPA) | 185 ([M-CO₂H]⁻) | 85 | Optimized by user |
| PFMOPrA (PMPA) | 185 ([M-CO₂H]⁻) | 119 | Optimized by user |
| PFMPA | 229 ([M-H]⁻) | 85 | Optimized by user |
| Data derived from a study on PMPA, the branched isomer of PFMOPrA. The optimal collision energy should be determined empirically on the specific instrument used.[1] |
Experimental Protocols
Protocol 1: Sample Preparation of Food Matrices using QuEChERS and Solid-Phase Extraction (SPE)
This protocol is adapted for complex food matrices to minimize interferences.
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Homogenization: Homogenize 10 g of the food sample.
-
Extraction:
-
Add 10 mL of acetonitrile (B52724) with 1% acetic acid to the homogenized sample.
-
Vortex for 1 minute.
-
Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Add dSPE sorbent (e.g., C18, PSA, and graphitized carbon black).
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Weak Anion Exchange (WAX) SPE Cleanup:
-
Condition a WAX SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant from the dSPE step.
-
Wash the cartridge with a solution of methanol and water.
-
Elute the analytes with a basic methanolic solution (e.g., 1% ammonium (B1175870) hydroxide (B78521) in methanol).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Protocol 2: LC-MS/MS Analysis of PFMOPrA and its Isomers
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of PFMOPrA.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used. For better separation of isomers, a column with a pentafluorophenyl (PFP) stationary phase can be considered.
-
Mobile Phase A: 5 mM ammonium acetate (B1210297) in water.
-
Mobile Phase B: Methanol.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analytes. The gradient should be optimized to achieve baseline separation of PFMOPrA from its isomers and other potential interferences.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-50 °C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions: See Table 1 for recommended transitions for PFMOPrA (PMPA). It is crucial to optimize the collision energies for each transition on the specific instrument being used.
-
Visualizations
Caption: Experimental workflow for PFMOPrA analysis in complex matrices.
Caption: Troubleshooting logic for co-eluting interferences in PFMOPrA detection.
References
- 1. Improved Tandem Mass Spectrometry Detection and Resolution of Low Molecular Weight Perfluoroalkyl Ether Carboxylic Acid Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lcms.cz [lcms.cz]
- 6. Method development and evaluation for the determination of perfluoroalkyl and polyfluoroalkyl substances in multiple food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Perfluoro-3-methoxypropanoic Acid (PMPA) Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the ionization efficiency of Perfluoro-3-methoxypropanoic acid (PMPA) during LC-MS/MS analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of PMPA, presented in a question-and-answer format.
Issue: Low or No Signal Intensity for PMPA
Q1: I am not seeing a signal, or the signal for PMPA is very weak. What are the potential causes and how can I troubleshoot this?
A1: Low or no signal for PMPA is a common issue that can stem from several factors related to sample preparation, chromatographic conditions, and mass spectrometer settings. Follow this troubleshooting workflow to identify and resolve the problem.
Caption: Troubleshooting workflow for low PMPA signal.
Detailed Steps:
-
Verify Mass Spectrometer Performance:
-
Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations.
-
Confirm that you are operating in negative ion mode, as PMPA readily forms a [M-H]⁻ ion.
-
-
Optimize LC and Mobile Phase Conditions:
-
Mobile Phase Composition: The choice of mobile phase additive is critical. While acidic modifiers like formic acid can improve chromatography, they may suppress the ionization of acidic analytes in negative mode. Consider using a mobile phase with a slightly basic additive. For Perfluoroethercarboxylic acids (PFECAs), including PMPA, using ammonium (B1175870) bicarbonate as a mobile phase additive has been shown to enhance the analytical response compared to ammonium acetate (B1210297).[1]
-
pH: The pH of the mobile phase influences the ionization state of PMPA. A higher pH can enhance deprotonation and improve signal intensity in negative ion mode.
-
Column: Ensure you are using a suitable column, such as a C18 or a specialized column for PFAS analysis, and that it is not degraded.
-
-
Review Sample Preparation:
-
Solid-Phase Extraction (SPE): Inadequate recovery during SPE is a common source of low signal. Verify the SPE procedure, including cartridge conditioning, sample loading, washing, and elution steps. The recovery of PMPA using a weak anion exchange (WAX) SPE cartridge is generally high.[2]
-
Sample Matrix: Complex sample matrices can cause ion suppression. Implement appropriate cleanup steps to remove interfering components.
-
-
Optimize ESI Source Parameters:
-
Capillary Voltage: Lowering the capillary voltage can significantly enhance the sensitivity for PFECAs. For instance, reducing the capillary voltage from 2.0 to 0.5 kV has been shown to universally improve the LC-ESI-MS/MS sensitivity for PFAS analysis.[1][3]
-
ESI Probe Position: The position of the electrospray probe can have a substantial impact on ionization efficiency. Optimization of the probe's vertical and horizontal position can lead to significant signal enhancement.[1]
-
Nebulizer and Drying Gas: Optimize the flow rates and temperature of the nebulizing and drying gases to ensure efficient desolvation of the ESI droplets.
-
Issue: In-source Fragmentation and Adduct Formation
Q2: I am observing unexpected peaks or a reduced precursor ion intensity for PMPA. Could this be due to in-source fragmentation or adduct formation?
A2: Yes, both in-source fragmentation and adduct formation can complicate the analysis of PMPA and lead to a decrease in the desired [M-H]⁻ signal.
In-Source Fragmentation:
PFAS with a carboxylate headgroup, like PMPA, are susceptible to in-source fragmentation (ISF), which can reduce the response of the molecular ion. A common fragmentation pathway involves the loss of CO₂. The extent of ISF can be influenced by the MS source conditions.
-
Troubleshooting:
-
Source Temperature: High vaporizer and ion transfer tube temperatures can increase in-source fragmentation. Gradually reduce these temperatures to see if the precursor ion intensity increases.
-
Cone/Nozzle Voltage: High cone or nozzle voltages can also induce fragmentation. Optimize these parameters to maximize the precursor ion signal while minimizing fragmentation.
-
Adduct Formation:
In negative ion mode, PMPA can form adducts with components of the mobile phase or contaminants. Common adducts include formate (B1220265) [M+HCOO]⁻ and acetate [M+CH₃COO]⁻. These adducts will appear at a higher m/z than the deprotonated molecule and can reduce the intensity of the target [M-H]⁻ ion.
-
Troubleshooting:
-
Mobile Phase Purity: Use high-purity solvents and additives to minimize the presence of adduct-forming species.
-
Source of Contamination: Sodium and potassium adducts can arise from glassware. Using plasticware for sample and mobile phase preparation can help mitigate this.
-
Mobile Phase Additives: If formate or acetate adducts are observed, consider switching to a different mobile phase additive, such as ammonium bicarbonate.[1]
-
FAQs
Q1: What is the recommended ionization mode for PMPA analysis?
A1: Negative electrospray ionization (ESI) is the recommended mode for PMPA analysis. Due to its acidic nature, PMPA readily loses a proton to form the deprotonated molecule [M-H]⁻, which provides high sensitivity.
Q2: What are the typical precursor and product ions for PMPA in MS/MS analysis?
A2: The typical precursor ion for PMPA in negative ESI mode is the deprotonated molecule at m/z 229. A common product ion resulting from fragmentation is at m/z 185. Therefore, the primary MRM transition to monitor is 229 -> 185.
Q3: How can I improve the chromatographic peak shape for PMPA?
A3: Poor peak shape (e.g., tailing) can be addressed by:
-
Mobile Phase pH: Adjusting the mobile phase pH can improve peak shape.
-
Mobile Phase Additives: The addition of a small amount of a weak acid, such as 0.1% formic acid, can sometimes improve peak shape for early-eluting PFAS. However, be mindful of its potential to suppress ionization in negative mode.
-
Column Choice: Using a column specifically designed for PFAS analysis can provide better peak shapes.
Q4: Are there any specific considerations for sample preparation of water samples containing PMPA?
A4: Yes, for water samples, solid-phase extraction (SPE) is a common and effective method for concentrating PMPA and removing matrix interferences. A weak anion exchange (WAX) SPE cartridge is often used. It is crucial to use PFAS-free labware and reagents throughout the sample preparation process to avoid background contamination.[2]
Data Presentation
Table 1: Qualitative Impact of Mobile Phase Additives on PMPA Ionization Efficiency
| Mobile Phase Additive | Typical Concentration | Impact on PMPA Signal (Negative ESI) |
| Ammonium Bicarbonate | 1-10 mM | Generally enhances signal intensity for PFECAs.[1] |
| Ammonium Acetate | 1-10 mM | Commonly used, but may provide lower signal than ammonium bicarbonate for some PFECAs.[1] |
| Formic Acid | 0.1% | Can improve peak shape but may cause signal suppression in negative ion mode. |
| Acetic Acid | 0.1% | Similar to formic acid, can improve chromatography but may reduce ionization efficiency. |
Table 2: Effect of ESI Capillary Voltage on PFAS Signal Intensity
| Analyte Class | Capillary Voltage Change | Observed Effect on Signal Intensity | Reference |
| Perfluoroethercarboxylic acids (PFECAs) | 2.0 kV to 0.5 kV | Universal enhancement of signal | [1][3] |
Experimental Protocols
Protocol 1: Analysis of PMPA in Water by SPE and LC-MS/MS (Based on EPA Method 1633)
This protocol provides a general procedure for the analysis of PMPA in water samples. Optimization may be required for specific matrices and instrumentation.
Caption: Experimental workflow for PMPA analysis in water.
1. Sample Preparation:
-
Collect a 500 mL water sample in a polypropylene (B1209903) bottle.
-
Spike the sample with an appropriate isotopically labeled internal standard for PMPA.
2. Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge (e.g., 150 mg, 6 mL) sequentially with 5 mL of methanol (B129727) and 5 mL of reagent water. Do not allow the cartridge to go dry.[2]
-
Sample Loading: Load the 500 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[2]
-
Washing: Wash the cartridge with 5 mL of reagent water to remove interfering substances.
-
Elution: Elute the PMPA from the cartridge with 5 mL of methanol containing a small amount of ammonium hydroxide (B78521) (e.g., 1%).[2]
3. LC-MS/MS Analysis:
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm) or a specialized PFAS column.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water
-
Mobile Phase B: Methanol
-
Gradient: A suitable gradient starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
-
MS/MS Conditions:
References
- 1. Critical Role of Voltage Application Points in “Analog” and “Digital” Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mn-net.com [mn-net.com]
- 3. Enhanced Sensitivity for the Analysis of Perfluoroethercarboxylic Acids Using LC-ESI-MS/MS: Effects of Probe Position, Mobile Phase Additive, and Capillary Voltage [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Method Validation for Perfluoro-3-methoxypropanoic Acid (PFMOPrA) in Biota
For researchers, scientists, and drug development professionals, the accurate quantification of emerging contaminants like Perfluoro-3-methoxypropanoic acid (PFMOPrA) in biological matrices is of paramount importance. This guide provides a comparative overview of two prominent analytical methodologies for PFMOPrA determination in biota: the well-established EPA Method 1633 and the increasingly popular QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.
Method Performance Comparison
The following table summarizes the key quantitative performance parameters for the analysis of PFMOPrA in biota using EPA Method 1633 and a representative QuEChERS method.
| Performance Parameter | EPA Method 1633 | QuEChERS-based Method |
| Limit of Detection (LOD) | Analyte and matrix-dependent, generally in the low ng/g range. | Typically in the sub to low ng/g range. |
| Limit of Quantification (LOQ) | 0.05 - 1.25 ng/g in various tissue matrices[1]. | 0.05 - 1.25 ng/g in various tissue matrices[1]. |
| Recovery | 80 - 120% for the majority of analytes in various tissues[1]. | 72 - 151% across various tissue matrices[1]. |
| Precision (RSD) | < 20% for all compounds across all tested tissue matrices[1]. | Below 20% for all compounds across all tested tissue matrices[1]. |
| Sample Throughput | Lower, due to multi-step extraction and cleanup. | Higher, due to a simplified and faster extraction process. |
| Solvent Consumption | Higher. | Significantly lower. |
| Cost | Generally higher due to labor and materials. | More cost-effective. |
Experimental Workflows
A generalized workflow for the analysis of PFMOPrA in biota, encompassing the key stages of both compared methods, is illustrated below.
Caption: Generalized workflow for PFMOPrA analysis in biota.
Detailed Experimental Protocols
EPA Method 1633: Alkaline Digestion and Solid Phase Extraction (SPE)
This method is a robust and widely accepted procedure for the analysis of a broad range of PFAS, including PFMOPrA, in various environmental matrices.[2][3][4][5]
-
Sample Homogenization: A representative portion of the biota tissue (e.g., 1-2 g) is homogenized.
-
Internal Standard Spiking: The homogenized sample is spiked with a solution containing isotopically labeled internal standards, including a labeled analog of PFMOPrA if available, to correct for matrix effects and recovery losses.
-
Alkaline Digestion: The sample is digested with a potassium hydroxide (B78521) solution to break down the tissue matrix and release the target analytes.
-
Solvent Extraction: The digestate is extracted with a suitable organic solvent, such as acetonitrile or methanol.[2]
-
Solid Phase Extraction (SPE) Cleanup: The extract is passed through a weak anion exchange (WAX) SPE cartridge to remove interfering matrix components. The cartridge is washed, and the PFAS, including PFMOPrA, are eluted with a basic methanolic solution.[2]
-
LC-MS/MS Analysis: The cleaned extract is concentrated and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) in negative electrospray ionization (ESI) mode.
QuEChERS-based Method: A Simplified Approach
The QuEChERS methodology, originally developed for pesticide residue analysis, has been adapted for the extraction of PFAS from various matrices, offering a simpler and faster alternative to traditional methods.[1][6]
-
Sample Homogenization and Hydration: A small amount of homogenized tissue (e.g., 0.5-1 g) is weighed into a centrifuge tube, and water is added.
-
Internal Standard Spiking: The sample is spiked with an internal standard solution.
-
Acetonitrile Extraction: Acetonitrile is added to the tube, and the mixture is shaken vigorously to extract the analytes.
-
Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation between the aqueous and organic layers. The tube is shaken and centrifuged.
-
Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a d-SPE sorbent mixture (e.g., C18, graphitized carbon black) to remove remaining matrix interferences. The tube is vortexed and centrifuged.
-
LC-MS/MS Analysis: The final extract is analyzed by LC-MS/MS.
Method Comparison and Considerations
EPA Method 1633 is a highly validated and comprehensive method that provides excellent accuracy and precision for a large suite of PFAS, including PFMOPrA, in challenging biota matrices.[2][7] The rigorous cleanup steps ensure low background and minimal matrix effects, leading to reliable quantification at low levels.[7] However, the multi-step procedure can be time-consuming and labor-intensive, requiring larger volumes of solvents.
The QuEChERS-based method offers significant advantages in terms of speed, simplicity, and reduced solvent consumption, making it a more cost-effective and environmentally friendly option.[1] For laboratories with high sample throughput requirements, the QuEChERS approach can substantially increase productivity. While validation data for a broad range of PFAS, including PFMOPrA, in biota using QuEChERS is becoming more available and shows comparable performance to EPA Method 1633 in terms of accuracy and precision, careful optimization of the extraction and cleanup steps is crucial for each specific matrix to minimize matrix effects and ensure accurate quantification.[1]
The choice between these methods will ultimately depend on the specific requirements of the study, including the number of samples, the required level of validation, available resources, and the desired balance between throughput and rigor. For regulatory compliance and studies requiring the highest level of data defensibility, EPA Method 1633 is often the preferred choice. For screening purposes, research applications, and high-throughput analyses where efficiency is a key consideration, a well-validated QuEChERS method presents a compelling alternative.
References
- 1. Determination of per- and polyfluoroalkyl substances in tissue using QuEChERS extraction followed by novel enhanced matrix removal mixed-mode passthrough cleanup with LC-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Analysis of 40 Per- and Polyfluoroalkyl Substances by US EPA Method 1633 | PerkinElmer [perkinelmer.com]
- 4. Analysis of 40 Per- and Polyfluoroalkyl Substances by US EPA Method 1633 | PerkinElmer [perkinelmer.com]
- 5. well-labs.com [well-labs.com]
- 6. A modified QuEChERS sample processing method for the determination of per- and polyfluoroalkyl substances (PFAS) in environmental biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azom.com [azom.com]
Navigating the Analytical Landscape for PFMOPrA: A Guide to Inter-Laboratory Comparison
For researchers, scientists, and drug development professionals, the accurate measurement of emerging contaminants is paramount. This guide provides a comparative overview of analytical methodologies for the quantification of Perfluoro-3-methoxypropanoic acid (PFMOPrA), a compound of growing concern within the expansive class of per- and polyfluoroalkyl substances (PFAS). As regulatory scrutiny and research interest in shorter-chain PFAS and their ether-containing variants intensify, understanding the performance of different analytical approaches is crucial for generating reliable and comparable data.
This compound (PFMOPrA), a type of perfluoroalkyl ether carboxylic acid (PFECA), has been identified as a contaminant in various environmental matrices, including wastewater.[1] Its unique chemical structure, featuring an ether linkage, distinguishes it from legacy PFAS like PFOA and may influence its environmental fate and toxicological profile.[1] The inclusion of PFMOPrA in monitoring programs necessitates a clear understanding of the available analytical methods and their performance characteristics.
The Benchmark: US EPA Method 1633
Currently, the United States Environmental Protection Agency (US EPA) has included PFMOPrA in its validated Method 1633. This method provides a standardized protocol for the analysis of 40 PFAS compounds in a wide range of environmental samples, including aqueous, solid, and biological matrices. The use of a standardized method is critical for ensuring data comparability across different laboratories.
The core of EPA Method 1633 involves solid-phase extraction (SPE) to isolate and concentrate the analytes from the sample matrix, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method's validation and multi-laboratory performance data provide a crucial benchmark for any alternative analytical approaches.
Alternative Analytical Strategies for PFMOPrA
While EPA Method 1633 stands as a key reference, the scientific community continues to explore and refine analytical techniques for PFAS. These alternative methods may offer advantages in terms of speed, sensitivity, or applicability to specific sample types. The primary alternative approaches are also centered around chromatography coupled with mass spectrometry, but with variations in instrumentation and sample preparation.
A summary of the primary analytical techniques for PFAS, including PFMOPrA, is presented below:
| Analytical Technique | Principle | Key Advantages | Potential Limitations |
| LC-MS/MS (e.g., EPA 1633) | Liquid chromatography separates analytes, which are then detected and quantified by tandem mass spectrometry. | High sensitivity and selectivity; validated and standardized method available. | Can be time-consuming and requires expensive instrumentation. |
| UHPLC-MS/MS | Utilizes smaller particle sizes in the chromatography column for faster and more efficient separations. | Increased speed and resolution compared to conventional HPLC. | Higher backpressure requires specialized equipment. |
| Supercritical Fluid Chromatography (SFC)-MS/MS | Uses a supercritical fluid as the mobile phase for chromatography. | Can offer different selectivity for certain compounds; reduced organic solvent consumption. | Less commonly used for routine PFAS analysis; method development can be complex. |
| Paper Spray Mass Spectrometry (PS-MS) | A rapid, ambient ionization technique where a sample is applied to a paper triangle and analyzed directly by mass spectrometry. | Very fast analysis time (under 3 minutes); minimal sample preparation.[2] | May have higher limits of detection and is less established for quantitative analysis compared to LC-MS/MS. |
| High-Resolution Mass Spectrometry (HRMS) | Provides more accurate mass measurements, aiding in the identification of unknown compounds. | Useful for non-targeted analysis to identify a broader range of PFAS. | Data processing can be more complex; may not be as sensitive as targeted MS/MS for all compounds. |
Inter-Laboratory Performance: The Quest for Consistency
Inter-laboratory comparison studies are essential for assessing the state of the practice in a particular measurement and for understanding the variability between different laboratories. While a dedicated inter-laboratory study for PFMOPrA has not been prominently published, broader PFAS proficiency testing (PT) schemes and round-robin studies provide valuable insights.
These studies consistently demonstrate that while analytical methods for PFAS are generally robust, variability in results between laboratories can be significant. Sources of this variability include differences in sample preparation techniques, instrument sensitivity, calibration standards, and data processing procedures. For emerging compounds like PFMOPrA, the availability of high-quality analytical standards is also a critical factor.
A study on the quantification of PFAS in AFFF-impacted water revealed that even with standardized methods, there can be a relative standard deviation of around 32% to 40% between laboratories.[3] This highlights the importance of rigorous quality control and participation in proficiency testing programs to ensure data reliability.
Experimental Protocols: A Closer Look
Standard Method: US EPA Method 1633 (General Workflow)
The following provides a generalized workflow for the analysis of PFMOPrA in aqueous samples based on the principles of EPA Method 1633.
Methodology Details:
-
Sample Collection and Preservation: Samples are collected in polypropylene (B1209903) bottles and preserved with Trizma® to a pH of 7 ± 0.5.
-
Internal Standard Spiking: A known amount of isotopically labeled PFMOPrA and other PFAS internal standards are added to the sample to correct for matrix effects and recovery losses.
-
Solid Phase Extraction (SPE): The sample is passed through a solid-phase extraction cartridge (e.g., weak anion exchange - WAX) to retain the PFAS.
-
Elution and Concentration: The retained PFAS are eluted from the SPE cartridge with a solvent, and the eluate is concentrated.
-
LC-MS/MS Analysis: The concentrated extract is injected into an LC-MS/MS system for separation and quantification.
Alternative Method: Paper Spray Mass Spectrometry (PS-MS) (Conceptual Workflow)
This emerging technique offers a rapid screening alternative.
Methodology Details:
-
Sample Application: A small volume of the liquid sample is directly applied to a triangular paper substrate.
-
Ionization: A high voltage is applied to the paper, generating a spray of ions from the sample.
-
Mass Spectrometry: The generated ions are introduced directly into the mass spectrometer for analysis.
Conclusion and Future Outlook
The measurement of PFMOPrA is a rapidly evolving area of analytical science. While US EPA Method 1633 provides a robust and validated framework for standardized testing, the development of faster and more cost-effective methods is a continuing priority. For researchers and laboratories involved in the analysis of PFMOPrA, the following recommendations are crucial:
-
Adherence to Validated Methods: Whenever possible, utilize validated methods like EPA 1633 to ensure data quality and comparability.
-
Participation in Proficiency Testing: Regular participation in PT schemes is essential for benchmarking laboratory performance and identifying areas for improvement.
-
Thorough Method Validation: When developing or implementing alternative methods, rigorous in-house validation is necessary to demonstrate accuracy, precision, and sensitivity.
-
Use of Certified Reference Materials: The use of certified reference materials for calibration and quality control is fundamental to achieving accurate quantification.
As the body of knowledge on PFMOPrA and other emerging PFAS grows, so too will the analytical toolbox. Continued inter-laboratory collaboration and the development of novel analytical technologies will be vital for addressing the challenges posed by these ubiquitous environmental contaminants.
References
Comparative Guide to Certified Reference Materials for Perfluoro-3-methoxypropanoic Acid (PFMPA)
For researchers, scientists, and drug development professionals engaged in the analysis of per- and polyfluoroalkyl substances (PFAS), the selection of high-quality certified reference materials (CRMs) is paramount for ensuring accurate and reproducible results. Perfluoro-3-methoxypropanoic acid (PFMPA), a notable member of the PFAS family, has been identified as a contaminant in wastewater, necessitating reliable analytical standards for its detection and quantification.[1] This guide provides a comparative overview of commercially available CRMs for PFMPA, detailing their specifications and outlining a typical experimental workflow for their use.
Product Comparison
Several reputable suppliers offer CRMs for PFMPA, each with specific formulations and certifications. The following table summarizes the key features of these materials based on currently available information.
| Supplier | Product Name/ID | Concentration | Matrix | Certification | Storage |
| Sigma-Aldrich | TraceCERT® 73014 | Not specified in search results | Not specified | ISO/IEC 17025, ISO 17034 | -20°C |
| AccuStandard | PFOA-020S-0.02X | 2 µg/mL | Methanol (B129727) | Certified Reference Material (ISO 17034 Class) | Freeze (<-10 °C)[2] |
| Cayman Chemical | This compound | Not specified (available as a liquid) | Not specified | ≥90% purity | Not specified |
| ZeptoMetrix | This compound | 50 µg/mL | MeOH with 4 mole eq. NaOH | Grav. &/or Volume w/Analytical Confirm. | -20 °C ± 5 °C[3] |
| LGC Standards | This compound (PFMOPrA) | Not specified (neat) | Not specified | ISO 17025 | Not specified |
Note: The choice of a CRM will depend on the specific requirements of the analytical method, including the desired concentration range for calibration curves and the solvent compatibility with the chromatographic system.
Experimental Protocol: Quantification of PFMPA in Water Samples by LC-MS/MS
The following is a generalized protocol for the analysis of PFMPA in water samples using a certified reference material. This protocol is based on methodologies commonly employed for PFAS analysis, such as EPA Method 1633.[4]
1. Standard Preparation:
-
Prepare a stock solution from the CRM. If the CRM is in a solid (neat) form, dissolve it in a suitable solvent like methanol to a known concentration.
-
Generate a series of calibration standards by serially diluting the stock solution with the appropriate solvent to cover the expected concentration range of PFMPA in the samples.
2. Sample Preparation (Solid Phase Extraction - SPE):
-
Fortify water samples with an isotopically labeled internal standard for PFMPA to correct for matrix effects and recovery losses.
-
Pass the water sample through an SPE cartridge (e.g., weak anion exchange) to retain the acidic PFMPA.
-
Wash the cartridge with a solvent to remove interferences.
-
Elute the PFMPA from the cartridge using a suitable solvent (e.g., methanol with a small percentage of ammonium (B1175870) hydroxide).
-
Concentrate the eluate to a final volume.
3. LC-MS/MS Analysis:
-
Inject the prepared standards and sample extracts into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution program using mobile phases such as water with a buffer (e.g., ammonium acetate) and methanol.[5]
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode and monitor for the specific precursor-to-product ion transitions for both native PFMPA and the labeled internal standard.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of PFMPA in the samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow and Signaling Pathway Visualization
To facilitate a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship in data processing.
References
A Comparative Guide to the Analytical Quantification of Perfluoro-3-methoxypropanoic Acid (PFMOPrA) and Perfluorooctanoic Acid (PFOA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical methodologies for Perfluoro-3-methoxypropanoic acid (PFMOPrA) and the widely studied Perfluorooctanoic acid (PFOA). As a replacement for PFOA in some applications, understanding the nuances of PFMOPrA's analytical behavior is critical for accurate environmental monitoring, toxicological assessment, and drug development research. This document outlines the predominant analytical techniques, presents comparative performance data, and details experimental protocols.
Introduction to PFMOPrA and PFOA
Perfluorooctanoic acid (PFOA) is a legacy per- and polyfluoroalkyl substance (PFAS) known for its persistence, bioaccumulation, and toxicity.[1] Its widespread use and adverse health effects have led to regulatory phase-outs.[2] In response, newer generation PFAS like this compound (PFMOPrA), a perfluoroalkyl ether carboxylic acid (PFECA), have been introduced as replacements.[2] The ether linkage in PFMOPrA's structure may alter its environmental fate, bioaccumulation potential, and toxicological profile compared to PFOA, necessitating distinct and validated analytical approaches.[2]
Core Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the trace-level quantification of both PFMOPrA and PFOA in various matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.[2] This technique offers unparalleled sensitivity and selectivity, crucial for detecting these compounds in complex environmental and biological samples.
The general workflow for LC-MS/MS analysis of PFMOPrA and PFOA involves sample preparation, chromatographic separation, and mass spectrometric detection.
Data Presentation: A Comparative Overview
The following tables summarize key analytical parameters for the quantification of PFMOPrA and PFOA using LC-MS/MS. Data has been compiled from various sources to provide a comparative perspective.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| PFMOPrA | 229.0 | 85.0 |
| PFOA | 413.0 | 369.0 |
Note: The precursor ion for both compounds is the [M-H]⁻ ion in negative ionization mode.
Table 2: Comparative Analytical Performance (Illustrative)
| Parameter | PFMOPrA | PFOA | Matrix | Reference |
| Limit of Detection (LOD) | Sub-ng/L to low ng/L | Sub-ng/L to low ng/L | Water | |
| Limit of Quantification (LOQ) | 2.97 - 4.92 ng/L | 2.97 - 4.92 ng/L | Drinking Water | |
| Recovery | 81.8 ± 3.3% | 89.6 ± 7.3% | Water |
Disclaimer: The values presented are illustrative and can vary significantly based on the specific instrumentation, method, and matrix. Direct comparison from a single study is recommended for rigorous evaluation.
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
Solid-phase extraction is the most common technique for the extraction and pre-concentration of PFMOPrA and PFOA from aqueous samples.[3] Weak anion exchange (WAX) cartridges are frequently employed.[3]
Protocol:
-
Cartridge Conditioning: Condition a WAX SPE cartridge with methanol (B129727) followed by ultrapure water.
-
Sample Loading: Load the water sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., a mixture of water and methanol) to remove interferences.
-
Elution: Elute the target analytes with a basic methanolic solution (e.g., methanol with ammonium (B1175870) hydroxide).
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., methanol/water).
LC-MS/MS Analysis
Liquid Chromatography Conditions (Typical):
-
Column: C18 reversed-phase column
-
Mobile Phase A: Aqueous buffer (e.g., ammonium acetate (B1210297) or formic acid in water)
-
Mobile Phase B: Organic solvent (e.g., methanol or acetonitrile)
-
Gradient: A programmed gradient from a higher proportion of mobile phase A to a higher proportion of mobile phase B to elute the analytes.
-
Flow Rate: 0.2 - 0.5 mL/min
-
Injection Volume: 5 - 20 µL
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
PFMOPrA: 229.0 → 85.0
-
PFOA: 413.0 → 369.0
-
-
Collision Energy and other source parameters: Optimized for each specific instrument to achieve maximum sensitivity.
Signaling Pathways and Biological Implications
While analytical methods focus on detection and quantification, understanding the biological interactions of these compounds is paramount for toxicology and drug development.
PFOA Signaling Pathways
PFOA is known to perturb multiple signaling pathways, contributing to its toxic effects, including hepatotoxicity and potential carcinogenicity.[1][4]
PFOA has been shown to activate peroxisome proliferator-activated receptors (PPARα and PPARγ), modulate the estrogen receptor α (ERα), and inhibit the hepatocyte nuclear factor 4α (HNF4α).[4] Furthermore, PFOA can stimulate the expression of proto-oncogenes c-Jun and c-Fos and activate the MAPK/ERK signaling pathway, which is involved in cell proliferation and apoptosis.[4][5] Increased production of reactive oxygen species (ROS) leading to oxidative stress is another critical mechanism of PFOA-induced toxicity.[5]
PFMOPrA Signaling Pathways
Currently, there is a significant lack of publicly available data on the specific signaling pathways perturbed by PFMOPrA. Its structural difference from PFOA, namely the ether bond, suggests that its toxicological profile may differ.[2] Further research is imperative to elucidate the molecular mechanisms of PFMOPrA's biological activity and to accurately assess its potential health risks.
Conclusion
The analytical methodologies for PFMOPrA and PFOA are well-established, with LC-MS/MS being the cornerstone for sensitive and specific quantification. While the general principles of analysis are similar, subtle differences in their physicochemical properties may influence the optimization of extraction and detection parameters. A significant knowledge gap exists concerning the biological effects and signaling pathways of PFMOPrA. This underscores the urgent need for further toxicological research to ensure that PFOA replacements do not pose unforeseen risks to human health and the environment. For researchers in drug development, a thorough understanding of these analytical techniques is crucial for assessing potential interactions and off-target effects of novel pharmaceutical compounds with these persistent environmental contaminants.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. This compound | 377-73-1 | Benchchem [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Perfluorooctanoic acid (PFOA) affects distinct molecular signalling pathways in human primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perfluorooctanoic acid-induced cell death via the dual roles of ROS-MAPK/ERK signaling in ameloblast-lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Toxicity of PFMOPrA and Other Short-Chain PFAS: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The landscape of per- and polyfluoroalkyl substances (PFAS) is continually evolving, with a notable shift from long-chain legacy compounds to short-chain alternatives. Among these emerging contaminants is Perfluoro-2-methoxypropanoic acid (PFMOPrA), a short-chain perfluoroalkyl ether carboxylic acid. Understanding the toxicological profile of PFMOPrA in comparison to other short-chain PFAS is crucial for accurate risk assessment and the development of safer alternatives. This guide provides an objective comparison of the available toxicological data for PFMOPrA and other prominent short-chain PFAS, including GenX, PFBS, and PFHxA, with supporting experimental details and pathway visualizations.
Quantitative Toxicological Data Summary
The following tables summarize key quantitative data from various toxicological studies, offering a side-by-side comparison of the potency of PFMOPrA and other short-chain PFAS across different toxicological endpoints.
Table 1: Comparative In Vivo Immunotoxicity of PFMOPrA and Other PFAS in C57BL/6 Mice
| Compound | Dose (mg/kg/day) | Endpoint | Observation |
| PFMOPrA | 50 | Splenic Cellularity (Males) | Changes in splenic cellularity observed. |
| PFMOBA | 50 | Splenic B and NK Cells | Decreased numbers in both males and females. |
| PFMOBA | 50 | Relative Liver Weight (Males) | Increased. |
| PFMOAA | up to 2.5 | All endpoints tested | No significant effects observed. |
| PFOA | 7.5 | Immunotoxicity | Used as a positive control, known to induce immunotoxicity. |
Data sourced from Blake et al., 2021.
Table 2: Comparative In Vitro Cytotoxicity of Short-Chain PFAS in Human Cell Lines
| PFAS Compound | Cell Line | EC50 (µM) | Study |
| GenX (HFPO-DA) | HepaRG (Liver) | >100 | Solan et al., 2022[1] |
| HMC-3 (Microglia) | 2.73 | Solan et al., 2022[1] | |
| PFBS | HepG2 (Liver) | >800 | Ulefors et al., 2022[2] |
| HMC-3 (Microglia) | 2.37 | Solan et al., 2022[1] | |
| PFHxA | HepG2 (Liver) | >800 | Ulefors et al., 2022[2] |
| HMC-3 (Microglia) | 1.84 | Solan et al., 2022[1] | |
| PFOS (Legacy) | HMC-3 (Microglia) | 1.34 | Solan et al., 2022[1] |
| PFOA (Legacy) | HMC-3 (Microglia) | 1.62 | Solan et al., 2022[1] |
Note: Direct comparative in vitro cytotoxicity data for PFMOPrA is limited. The data presented for other short-chain PFAS are from different studies and are provided for general comparison. Experimental conditions may vary between studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological findings. Below are summaries of protocols for key experiments cited in the comparative data.
In Vivo Immunotoxicity Assessment in Mice
Objective: To evaluate the potential immunotoxicity of PFMOPrA, PFMOAA, and PFMOBA following oral exposure in a C57BL/6 mouse model.
Methodology:
-
Animal Model: Adult male and female C57BL/6 mice.
-
Exposure: Daily oral gavage for 30 days with PFMOAA (0, 0.00025, 0.025, or 2.5 mg/kg), PFMOPrA, or PFMOBA (0, 0.5, 5, or 50 mg/kg). Perfluorooctanoic acid (PFOA) at 7.5 mg/kg was used as a positive control.
-
Endpoint Analysis:
-
Body and Organ Weights: Terminal body weights and absolute and relative weights of the liver, spleen, and thymus were recorded.
-
Splenic Cellularity and Immunophenotyping: Spleens were harvested, and single-cell suspensions were prepared. Total splenocyte counts were determined, and flow cytometry was used to quantify the populations of B cells, T cells (total, helper, and cytotoxic), and Natural Killer (NK) cells.
-
NK Cell Cytotoxicity Assay: The cytotoxic activity of splenic NK cells was assessed against YAC-1 target cells.
-
T-Dependent Antibody Response (TDAR): Mice were immunized with a T-dependent antigen (e.g., keyhole limpet hemocyanin), and the antigen-specific IgM antibody response was measured in serum using an ELISA.
-
In Vitro Cytotoxicity Assay (General Protocol)
Objective: To determine the concentration of a PFAS compound that causes a 50% reduction in cell viability (EC50).
Methodology:
-
Cell Culture: Human cell lines (e.g., HepG2 liver cells, HMC-3 microglia) are cultured in appropriate media and conditions until they reach a suitable confluence.
-
Exposure: Cells are seeded into 96-well plates and exposed to a range of concentrations of the test PFAS compound (e.g., from 10⁻¹¹ M to 10⁻⁴ M) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay. These assays measure the metabolic activity of the cells, which correlates with the number of viable cells.
-
Data Analysis: The absorbance is read using a microplate reader. The results are expressed as a percentage of the vehicle control. The EC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Zebrafish Developmental Toxicity Assay
Objective: To assess the potential for PFAS to cause developmental abnormalities in a vertebrate model.
Methodology:
-
Animal Model: Zebrafish (Danio rerio) embryos.
-
Exposure: Embryos are exposed to a range of concentrations of the test PFAS compound in multi-well plates, typically starting a few hours post-fertilization and continuing for 5 to 6 days.
-
Endpoint Assessment: At the end of the exposure period, larvae are examined under a microscope for a variety of morphological endpoints, including:
-
Mortality
-
Hatching rate
-
Pericardial and yolk sac edema
-
Spinal curvature
-
Craniofacial abnormalities
-
Swim bladder inflation
-
-
Data Analysis: The incidence and severity of each malformation are recorded for each concentration. The lethal concentration 50 (LC50) and the effective concentration 50 (EC50) for specific malformations are calculated.
Signaling Pathways and Experimental Workflows
PPARα Signaling Pathway Activation by Short-Chain PFAS
A common molecular mechanism implicated in the toxicity of many PFAS is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism.
Caption: PPARα signaling pathway activation by short-chain PFAS.
Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram outlines the typical workflow for assessing the cytotoxicity of PFAS compounds in a laboratory setting.
Caption: Experimental workflow for an in vitro cytotoxicity assay.
References
A Comparative Guide to the Quantification of Per- and Polyfluoroalkyl Substances (PFAS): Assessing Accuracy and Precision
A Note on PFMOPrA: Initial searches for "Perfluoro(4-methoxybutanoic) acid" (PFMOPrA) did not yield sufficient quantitative data for a comparative guide. Therefore, this guide will focus on more commonly studied and regulated per- and polyfluoroalkyl substances (PFAS), such as Perfluoropentanoic acid (PFPeA), Perfluorooctanoic acid (PFOA), and Perfluorooctanesulfonic acid (PFOS), to provide a valuable and data-supported comparison for researchers, scientists, and drug development professionals.
The accurate and precise quantification of PFAS is paramount for environmental monitoring, toxicological assessment, and ensuring the safety of pharmaceutical and consumer products. This guide offers an objective comparison of prevalent analytical methodologies for PFAS quantification, supported by experimental data. The dominant technique for PFAS analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[1] However, factors such as matrix interference can necessitate rigorous method development and validation.[1][2][3][4][5] Alternative methods, including Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and ¹⁹F-Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy, present different analytical capabilities.
Comparative Analysis of Quantification Methods
The choice of an analytical method for PFAS quantification is dictated by the sample matrix, the required level of sensitivity, and the availability of instrumentation. The following table summarizes key performance metrics for common PFAS quantification methods.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| LC-MS/MS | PFPeA | 0.001 ng/L[6] | 0.001 - 5 ng/kg[6][7] | 80 - 120[7] | < 20[7] |
| PFOA | 0.001 ng/L[6] | 0.001 - 10 ng/kg[6][7] | 81 - 105[8] | < 15[8] | |
| PFOS | 0.001 ng/L[6] | 0.001 - 15 ng/kg[6][7] | 80 - 120[7] | < 20[7] | |
| GC-MS | PFCAs | - | 4 - 18 ng/kg[8] | 81 - 105[8] | ≤ 13[8] |
| CE | General PFAS | - | µM range[1] | - | - |
| ¹⁹F-NMR | Total PFAS | 99.97 nM (50 µg/L as PFOS)[9] | - | - | - |
Experimental Protocols
Achieving accurate and reproducible quantification of PFAS necessitates detailed and well-controlled experimental protocols. Below is a generalized methodology for the analysis of PFAS in a water matrix using LC-MS/MS.
LC-MS/MS Quantification of PFAS in Water
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Cartridge Conditioning: A weak anion exchange (WAX) SPE cartridge is conditioned by passing methanol (B129727) followed by deionized water.[3]
-
Sample Loading: A 500 mL water sample, fortified with isotopically labeled internal standards, is passed through the conditioned SPE cartridge at a steady flow rate.[3]
-
Washing: The cartridge is washed with a mild buffer to elute non-retained matrix components.
-
Elution: The target PFAS analytes are eluted from the cartridge with a small volume of a basic methanolic solution.
-
Concentration and Reconstitution: The eluate is concentrated to near dryness under a gentle stream of nitrogen and reconstituted in a final volume of methanol/water.[1]
2. Instrumental Analysis
-
Liquid Chromatography (LC): An ultra-high-performance liquid chromatography (UHPLC) system is used for the separation of PFAS.[1]
-
Analytical Column: A C18 reversed-phase column is typically employed for chromatographic separation.[1]
-
Mobile Phase: A gradient elution using water and methanol, both amended with a modifier such as ammonium (B1175870) acetate, is used to separate the PFAS analytes.[1]
-
Mass Spectrometry (MS/MS): A tandem mass spectrometer operating in negative ion electrospray ionization (ESI) mode is used for detection. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for each PFAS and its corresponding internal standard.
3. Data Quantification
A calibration curve is constructed by analyzing a series of standards containing known concentrations of each PFAS analyte. The concentration of each PFAS in the sample is determined by comparing the ratio of the native analyte peak area to the internal standard peak area against the calibration curve.[3]
Visualizations
Experimental Workflow for PFAS Quantification by LC-MS/MS
Caption: A typical workflow for the quantification of PFAS in water samples.
Simplified Signaling Pathway of PFAS-Mediated PPARα Activation
Caption: PFAS can act as agonists for the PPARα nuclear receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Quantification of Charged and Neutral Polyfluoroalkyl Substances Using the Total Oxidizable Precursor (TOP) Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying Per- and Polyfluorinated Chemical Species with a Combined Targeted and Non-Targeted-Screening High-Resolution Mass Spectrometry Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inadequate definition of the limit of quantification used for the analysis of perfluoroalkyl substances in food by liquid chromatography-tandem mass spectrometry may compromise the reliability of the data requested by the European regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. Analyte and matrix method extension of per- and polyfluoroalkyl substances in food and feed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of Total PFAS Including Trifluoroacetic Acid with Fluorine Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for Emerging PFAS Compounds
For Immediate Release
In the rapidly evolving landscape of environmental analysis and drug development, the accurate detection and quantification of emerging per- and polyfluoroalkyl substances (PFAS) present a significant challenge. This guide offers a comprehensive comparison of analytical method validation for these persistent environmental contaminants, providing researchers, scientists, and drug development professionals with the critical data and methodologies necessary to navigate this complex analytical terrain.
The following sections detail the performance of various analytical techniques, offering a side-by-side comparison of key validation parameters. Experimental protocols for prevalent methods are also provided to ensure reproducibility and accurate implementation.
Comparative Performance of Analytical Methods
The validation of analytical methods for emerging PFAS compounds is paramount for generating reliable and defensible data. The following tables summarize the performance of leading analytical techniques across different matrices, focusing on critical validation parameters such as the Limit of Detection (LOD), Limit of Quantification (LOQ), accuracy (recovery), and precision (Relative Standard Deviation, %RSD).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most widely adopted technique for PFAS analysis due to its high sensitivity and specificity, enabling the detection of trace levels of these compounds in complex environmental and biological samples.[1][2]
Table 1: Performance of LC-MS/MS for Emerging PFAS in Water
| Compound | Method | LOD (ng/L) | LOQ (ng/L) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| HFPO-DA (GenX) | EPA 537.1 | 0.5 - 6.5 | 1.8 - 21.7 | 70-130 | <20 | [3] |
| ADONA | EPA 537.1 | 0.5 - 6.5 | 1.8 - 21.7 | 70-130 | <20 | [3] |
| 9Cl-PF3ONS | EPA 1633 | Varies | Varies | 70-130 | <20 | [1] |
| 11Cl-PF3OUdS | EPA 1633 | Varies | Varies | 70-130 | <20 | [1] |
| PFBA | Direct Injection | 0.6 - 5.4 | 2.0 - 18.0 | 84-113 | <15 | [4] |
| PFBS | Direct Injection | 0.6 - 5.4 | 2.0 - 18.0 | 84-113 | <15 | [4] |
Table 2: Performance of LC-MS/MS for Emerging PFAS in Soil and Sediment
| Compound | Method | LOD (µg/kg) | LOQ (µg/kg) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| HFPO-DA (GenX) | EPA 1633 | Varies | Varies | 70-130 | <20 | [1] |
| ADONA | EPA 1633 | Varies | Varies | 70-130 | <20 | [1] |
| 9Cl-PF3ONS | EPA 1633 | Varies | Varies | 70-130 | <20 | [1] |
| 11Cl-PF3OUdS | EPA 1633 | Varies | Varies | 70-130 | <20 | [1] |
Note: Performance data for EPA Method 1633 is matrix-dependent and specific limits of detection and quantification are established by individual laboratories.
Experimental Protocols
Detailed and standardized experimental protocols are the bedrock of reproducible and comparable analytical results. Below are the key steps for the widely recognized EPA Method 1633 for the analysis of PFAS in various matrices.
EPA Method 1633: Analysis of PFAS in Water, Soil, Sediment, and Biosolids
This method is designed for the determination of 40 PFAS compounds in a wide range of environmental matrices.[1][5]
1. Sample Preparation:
-
Aqueous Samples: A 500 mL water sample is fortified with isotopically labeled internal standards and passed through a solid-phase extraction (SPE) cartridge (e.g., Weak Anion Exchange - WAX) to extract the PFAS. The cartridge is then eluted with a small volume of organic solvent.[3]
-
Solid Samples (Soil, Sediment, Biosolids): A 5-gram sample is homogenized and mixed with a solvent (e.g., methanol). The mixture is then subjected to extraction, followed by cleanup using SPE cartridges.
2. Instrumental Analysis (LC-MS/MS):
-
Chromatographic Separation: The prepared extract is injected into a liquid chromatograph (LC) system equipped with a C18 or similar analytical column to separate the different PFAS compounds.
-
Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer (MS/MS) for detection and quantification. The instrument is operated in negative ion mode using electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used to ensure high selectivity and sensitivity.[4]
3. Quality Control:
-
Strict quality control measures are essential to ensure data reliability. This includes the analysis of method blanks, laboratory control samples, matrix spikes, and duplicates. The recovery of isotopically labeled internal standards is monitored in every sample to correct for matrix effects and extraction inefficiencies.
Visualizing the Validation Workflow
To further clarify the intricate processes involved in the validation of analytical methods for emerging PFAS, the following diagrams illustrate key workflows and logical relationships.
References
Navigating the Complex Landscape of PFAS Analysis: A Comparative Guide to the Ionization Efficiency of PFMOPrA and Legacy Analogs
For Immediate Release
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of per- and polyfluoroalkyl substances (PFAS) are paramount. As the diversity of these compounds grows, understanding their analytical behavior, particularly their ionization efficiency in mass spectrometry, is crucial for reliable data acquisition. This guide provides a comparative analysis of the ionization efficiency of Perfluoro(2-methyl-3-oxahexanoic) acid (PFMOPrA), a prominent emerging PFAS also known as GenX, against legacy PFAS such as Perfluorooctanoic acid (PFOA) and Perfluorooctanesulfonic acid (PFOS).
Quantitative Comparison of Ionization Efficiency
The ionization efficiency of a compound is a critical factor determining its sensitivity in mass spectrometry-based analytical methods. A lower limit of quantitation (LLOQ) generally indicates a higher ionization efficiency under specific experimental conditions. The following table summarizes the LLOQs for PFMOPrA (referred to by its common name, HFPO-DA or GenX), PFOA, and PFOS as determined by a validated isotopic dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method in human plasma.[1][2]
| Compound | Class | LLOQ (µg/L) in Human Plasma |
| PFMOPrA (HFPO-DA/GenX) | Emerging PFAS (PFECA) | 0.245 |
| PFOA | Legacy PFAS (PFCA) | 0.049 |
| PFOS | Legacy PFAS (PFSA) | 0.098 |
Data sourced from a study by De Silva et al. (2021), which validated a method for quantifying 30 PFAS in human plasma.[1][2]
The data clearly indicates that under the detailed experimental conditions, PFMOPrA (GenX) exhibits a significantly higher LLOQ compared to the legacy PFAS, PFOA and PFOS. This suggests a lower ionization efficiency for PFMOPrA in negative electrospray ionization (ESI) mode, a common technique for PFAS analysis.[1][2] This observation is consistent with other studies that have noted the poor ionization behavior of GenX, which can be attributed to factors such as in-source fragmentation that detracts from the primary ion signal.
It is important to note that advancements in ionization techniques, such as UniSpray, have shown promise in enhancing the ionization of most PFAS, including emerging compounds, when compared to traditional electrospray ionization. This suggests that while inherent structural properties influence ionization efficiency, optimization of analytical hardware and methods can lead to improved sensitivity.
Experimental Protocols
The following is a detailed methodology for the analysis of PFMOPrA and legacy PFAS in human plasma, adapted from the validated LC-MS/MS method that generated the LLOQ data presented above.[1][2]
Sample Preparation:
-
Protein Precipitation: A 100 µL aliquot of human plasma is mixed with 200 µL of acetonitrile (B52724) containing isotopically labeled internal standards.
-
Vortexing and Centrifugation: The mixture is vortexed for 10 seconds and then centrifuged at 6000 rpm for 5 minutes.
-
Supernatant Transfer: The resulting supernatant is transferred to a clean polypropylene (B1209903) tube.
-
Dilution: The supernatant is diluted with 200 µL of 2 mM ammonium (B1175870) acetate (B1210297) in water.
-
Vortexing: The final solution is vortexed for 10 seconds before injection into the LC-MS/MS system.
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 2 mM ammonium acetate in water.
-
Mobile Phase B: 2 mM ammonium acetate in methanol.
-
Gradient: A gradient elution is performed to separate the analytes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization in negative mode (ESI-).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.
-
Visualizing the Analytical Workflow
To provide a clear overview of the process for comparing PFAS ionization efficiency, the following diagram illustrates the key steps from sample collection to data analysis.
Caption: Workflow for comparing PFAS ionization efficiency.
References
- 1. Development and validation of an LC-MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Extraction Methods for Perfluoro-3-methoxypropanoic Acid (PFMOPrA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common extraction methodologies for Perfluoro-3-methoxypropanoic acid (PFMOPrA), a short-chain per- and polyfluoroalkyl substance (PFAS). The selection of an appropriate extraction technique is critical for accurate quantification in various matrices. This document outlines the performance of Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Ion-Pair Extraction (IPE), supported by experimental data from studies on PFMOPrA and structurally similar short-chain PFAS.
Data Presentation: Comparison of Extraction Method Performance
The following table summarizes the quantitative performance of different extraction methods for short-chain PFAS, including compounds structurally similar to PFMOPrA. Direct comparative data for PFMOPrA across all methods from a single study is limited; therefore, data from multiple studies on various short-chain PFAS in different matrices are presented to provide a comparative overview.
| Extraction Method | Sorbent/Solvent System | Matrix | Analyte(s) | Recovery (%) | Key Findings & Limitations |
| Solid-Phase Extraction (SPE) | Weak Anion Exchange (WAX) | Human Serum | Short-chain PFCAs | ~24-75%[1] | SPE-WAX shows variable but generally good recovery for short-chain PFAS. Performance can be matrix-dependent.[1][2] |
| Hydrophilic-Lipophilic Balanced (HLB) | Human Serum | Short-chain PFCAs | ~59% (average)[1] | SPE-HLB provides moderate recoveries for short-chain PFCAs.[1] | |
| Liquid-Liquid Extraction (LLE) | Methyl tert-butyl ether (MTBE) | Mammalian Tissue | Short-chain PFAAs | 56.7–88.3%[3] | LLE can be effective but may suffer from emulsion formation, especially with PFOA.[4] |
| Ion-Pair Extraction (IPE) | Tetrabutylammonium (TBA) / MTBE | Human Serum | Short-chain PFCAs | Lower than SPE (~24% for PFCAs)[1] | IPE shows lower recovery for short-chain PFCAs compared to SPE methods in serum.[1] It can be suitable for some long-chain compounds.[1] |
*Note: PFCAs (Perfluoroalkyl Carboxylic Acids) are a class of PFAS that includes PFMOPrA.
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods for PFAS analysis and can be adapted for PFMOPrA.
Solid-Phase Extraction (SPE) using Weak Anion Exchange (WAX)
This protocol is adapted from a method for the extraction of PFAS from water samples.[5]
Materials:
-
SPE cartridges: Weak Anion Exchange (WAX), e.g., 6 mL, 150 mg
-
Solvents: Methanol (MeOH), Acetonitrile (ACN), Ammonium hydroxide (B78521) (NH₄OH), Acetic acid, Ultrapure water
-
Sample containers: Polypropylene (B1209903) tubes
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of 60/40 ACN/MeOH with 5% NH₄OH through the WAX cartridge.
-
Follow with 5 mL of ultrapure water.
-
Equilibrate with 5 mL of 1% acetic acid in ultrapure water.
-
Load 1 mL of 1% acetic acid.
-
-
Sample Loading:
-
Adjust the pH of the water sample (e.g., 250 mL) to ~2 with glacial acetic acid.
-
Load the sample onto the conditioned cartridge at a flow rate of approximately 10 mL/min.
-
Rinse the sample container twice with 7.5 mL of ultrapure water and pass the rinsate through the cartridge.
-
-
Elution:
-
Rinse the sample bottle and reservoir twice with 4 mL of 5% NH₄OH in 60/40 ACN/MeOH.
-
Add the rinse solution to the cartridge and allow it to soak for five minutes.
-
Elute the analytes into a polypropylene vial.
-
-
Concentration:
-
Evaporate the eluate under a gentle stream of nitrogen at 55°C to a final volume of approximately 500 µL. Avoid evaporating to dryness to prevent loss of volatile compounds.[5]
-
Reconstitute the extract to a final volume of 1 mL with 96% MeOH for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE)
This protocol is a general procedure for the extraction of PFAS from aqueous samples.
Materials:
-
Extraction solvent: Methyl tert-butyl ether (MTBE) or other suitable immiscible organic solvent
-
Separatory funnel or centrifuge tubes
-
pH adjustment reagents (e.g., acid)
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Place a known volume of the aqueous sample into a separatory funnel or a large centrifuge tube.
-
Acidify the sample to protonate the acidic PFAS, which enhances their partitioning into the organic solvent.
-
-
Extraction:
-
Add a specific volume of the organic solvent (e.g., MTBE) to the sample.
-
Shake the mixture vigorously for a set period (e.g., 5-10 minutes) to facilitate the transfer of analytes into the organic phase. Be aware of potential emulsion formation.[4]
-
-
Phase Separation:
-
Allow the phases to separate. If using a centrifuge, spin the sample to break any emulsions.
-
Carefully collect the organic layer containing the extracted PFAS.
-
-
Concentration:
-
Evaporate the organic solvent under a gentle stream of nitrogen to the desired final volume.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Ion-Pair Extraction (IPE)
This protocol is based on a modified method for PFAS extraction from serum.[1][6]
Materials:
-
Ion-pairing agent: e.g., Tetrabutylammonium (TBA) hydrogen sulfate
-
Extraction solvent: Methyl tert-butyl ether (MTBE)
-
Protein precipitation solvent (for biological matrices): e.g., cold Acetonitrile (ACN)
-
Centrifuge tubes
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation (for serum):
-
To 500 µL of serum in a polypropylene tube, add an internal standard.
-
Add 2 mL of cold ACN to precipitate proteins. Vortex vigorously and then centrifuge.
-
Transfer the supernatant to a clean tube.
-
-
Ion-Pair Formation:
-
Add an aqueous solution of the ion-pairing agent (e.g., 5 mL of 0.1 M TBA hydrogen sulfate) to the supernatant.
-
-
Extraction:
-
Add 5 mL of MTBE.
-
Vortex for 5 minutes to form and extract the ion pair.
-
Centrifuge to separate the layers.
-
-
Concentration:
-
Transfer the upper organic layer (MTBE) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable solvent mixture (e.g., 500 µL of 50:50 methanol/water) for analysis.[6]
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the cross-validation of PFMOPrA extraction methods.
Signaling Pathway (Logical Relationship) Diagram
Caption: Decision tree for selecting a suitable PFMOPrA extraction method.
References
- 1. Comparison of extraction methods for per- and polyfluoroalkyl substances (PFAS) in human serum and placenta samples—insights into extractable organic fluorine (EOF) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. Less is more: a methodological assessment of extraction techniques for per- and polyfluoroalkyl substances (PFAS) analysis in mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
Navigating the Landscape of Perfluoro-3-methoxypropanoic Acid (PFMOPrA) Analysis: A Guide to Proficiency Testing and Analytical Methods
For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical data is paramount. This is particularly true for emerging contaminants like Perfluoro-3-methoxypropanoic acid (PFMOPrA), a member of the vast family of per- and polyfluoroalkyl substances (PFAS). This guide provides a comparative overview of quality assurance measures for PFMOPrA analysis, with a focus on proficiency testing (PT) schemes and a detailed examination of a standard analytical protocol.
Comparison of Proficiency Testing Schemes
Proficiency testing is a critical component of a laboratory's quality assurance program, providing an external and objective assessment of analytical performance. However, publicly available PT scheme data specifically for PFMOPrA is limited. PT providers often include a wide range of PFAS in their schemes, but detailed, analyte-specific reports are not always accessible to the public.
To illustrate the structure and typical results of a PFAS proficiency test, this guide presents data for Perfluorooctanoic acid (PFOA), a well-established and commonly included analyte in these schemes. The data is representative of what a laboratory might expect from participation in a water analysis PT scheme.
Disclaimer: The following table uses PFOA as a representative analyte due to the lack of publicly available, detailed proficiency testing data for PFMOPrA. The performance metrics shown are for illustrative purposes and would be expected to be similar for PFMOPrA under a well-established analytical method.
Table 1: Representative Proficiency Testing Scheme Results for PFOA in Water
| PT Scheme Provider | Sample Matrix | Assigned Value (ng/L) | Number of Labs | Interlaboratory Std. Dev. (ng/L) | Acceptance Limits (ng/L) |
| Representative Provider A | Drinking Water | 85.0 | 25 | 12.5 | 59.5 - 110.5 |
| Representative Provider B | Wastewater | 120 | 18 | 21.6 | 84.0 - 156.0 |
Alternative Quality Assurance Measures
In the absence of frequent, specific PT schemes for PFMOPrA, laboratories can rely on several alternative quality assurance and quality control (QA/QC) measures to ensure data of high quality:
-
Certified Reference Materials (CRMs): The use of CRMs is fundamental for method validation, calibration, and ongoing quality control. Several chemical suppliers offer certified solutions of PFMOPrA. These standards are essential for preparing calibration curves and verifying the accuracy of analytical methods.
-
Internal Quality Control Samples: Laboratories should prepare and analyze internal QC samples with every batch of environmental samples. These can include a laboratory control sample (LCS), a matrix spike (MS), and a matrix spike duplicate (MSD).
-
Method Blanks: Analysis of method blanks with each sample batch is crucial to monitor for potential contamination from laboratory equipment, reagents, or the analytical system itself.
-
Interlaboratory Comparison Studies: While formal PT schemes may be infrequent, participating in ad-hoc interlaboratory comparison studies, when available, can provide valuable external validation of a laboratory's performance.
Experimental Protocols for PFMOPrA Analysis
The standard and most widely accepted method for the analysis of PFMOPrA in environmental matrices is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The following protocol is a generalized procedure based on established methods like US EPA Method 1633 and 533.[1][2][3][4][5][6]
1. Sample Preparation and Extraction
-
Aqueous Samples (e.g., Water):
-
A known volume of the water sample (typically 250-500 mL) is fortified with a suite of isotopically labeled internal standards, including a labeled analog of PFMOPrA if available.
-
The sample is passed through a solid-phase extraction (SPE) cartridge, commonly a weak anion exchange (WAX) sorbent. The PFAS, including PFMOPrA, are retained on the sorbent.
-
The cartridge is washed with a series of solvents to remove potential interferences.
-
The target analytes are eluted from the cartridge using a basic methanolic solution.
-
The eluate is concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
-
Solid Samples (e.g., Soil, Sediment):
-
A known mass of the solid sample is homogenized and spiked with isotopically labeled internal standards.
-
The sample is extracted with a basic methanolic solution, often using sonication or shaking.
-
The extract is centrifuged, and the supernatant is collected.
-
The extract undergoes further cleanup using SPE, similar to the procedure for aqueous samples.
-
2. Instrumental Analysis by LC-MS/MS
-
Liquid Chromatography (LC):
-
An aliquot of the final extract is injected into the LC system.
-
Separation of the PFAS is typically achieved using a C18 reversed-phase column with a gradient elution program.
-
The mobile phases usually consist of a mixture of water and methanol (B129727) or acetonitrile, buffered with a small amount of ammonium (B1175870) acetate (B1210297) or acetic acid.
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the deprotonated molecule, [M-H]⁻) of PFMOPrA in the first quadrupole, fragmenting it in the collision cell, and monitoring for a specific product ion in the third quadrupole. This highly selective technique minimizes interferences and enhances sensitivity.
-
3. Quantification
-
Quantification is performed using the isotope dilution method. The ratio of the response of the native PFMOPrA to its corresponding isotopically labeled internal standard is used to calculate the concentration in the original sample. This approach corrects for any loss of analyte during sample preparation and for matrix effects that can suppress or enhance the instrument's response.
Visualizing the Workflow
To better understand the processes involved in ensuring analytical quality for PFMOPrA, the following diagrams illustrate a typical proficiency testing scheme and the analytical workflow.
References
A Comparative Guide to Liquid Chromatography Columns for the Analysis of PFMOPrA
For researchers, scientists, and professionals in drug development, the accurate and robust analysis of short-chain per- and polyfluoroalkyl substances (PFAS) like Perfluoro-2-propoxypropanoic acid (PFMOPrA) is crucial. The choice of a liquid chromatography (LC) column is a critical factor that significantly influences retention, peak shape, and overall method sensitivity. This guide provides an objective comparison of different LC column technologies for the analysis of PFMOPrA, supported by experimental data and detailed methodologies.
Performance Comparison of LC Column Types for PFMOPrA Analysis
The selection of an appropriate LC column for PFMOPrA is primarily a balance between achieving adequate retention for this small, polar analyte and ensuring good chromatographic performance. Traditional C18 columns, while widely used for broader PFAS analysis, can present challenges in retaining early-eluting compounds like PFMOPrA. To address this, polar-modified C18, mixed-mode, and HILIC columns have emerged as effective alternatives.
| Column Type | Stationary Phase Chemistry | Key Performance Characteristics for PFMOPrA |
| Standard C18 | Octadecylsilane bonded to silica | - Limited retention, may elute near the void volume. - Performance is highly dependent on column dimensions and mobile phase composition. - Longer columns can improve retention but increase analysis time.[1] |
| Polar-Modified C18 | C18 with polar endcapping or embedded polar groups | - Improved retention compared to standard C18 due to enhanced interaction with the polar head of PFMOPrA. - Better peak shapes and resistance to dewetting with highly aqueous mobile phases. |
| Mixed-Mode | Combination of reversed-phase (e.g., C18) and anion-exchange functionalities | - Excellent retention of PFMOPrA and other short-chain PFAS through multiple interaction mechanisms. - Offers greater flexibility in method development by adjusting mobile phase pH and ionic strength. |
| HILIC | Hydrophilic Interaction Liquid Chromatography | - Strong retention of highly polar analytes like PFMOPrA. - Operates with high organic mobile phases, which can be advantageous for MS sensitivity. - May require careful method development to manage matrix effects and ensure reproducibility.[2][3] |
Quantitative Performance Data
Obtaining directly comparable quantitative data for PFMOPrA across different commercial columns under identical conditions is challenging due to variations in published methodologies. The following table summarizes representative performance data gleaned from various sources to illustrate the capabilities of different column types.
| Column (Example) | Stationary Phase | Particle Size (µm) | Dimensions (mm) | PFMOPrA Retention Time (min) | Peak Shape/Notes | Reference |
| Raptor C18 | C18 | 2.7 | 100 x 3.0 | Approx. 2.5 - 3.0 | Good peak shape with optimized gradient.[1][4] | [1][4] |
| Atlantis Premier BEH C18 AX | Mixed-Mode (C18/Anion-Exchange) | 1.7 | 2.1 x 100 | Significantly increased retention vs. standard C18 | Excellent peak shape and retention for ultra-short chain PFAS.[5][6] | [5][6] |
| HALO® PCS Phenyl-Hexyl | Phenyl-Hexyl with Positively Charged Surface | 2.7 | Not Specified | Provides strong retention for short-chain PFAS. | Fast, high-resolution separations.[2] | [2] |
| Shodex HILICpak VT-50 2D | Polymer-based HILIC with Quaternary Ammonium (B1175870) Groups | Not Specified | Not Specified | Reliable retention where reversed-phase methods may fail. | Clear separation of short- and long-chain PFAS.[2] | [2] |
Note: Retention times are highly dependent on the specific chromatographic conditions (mobile phase, gradient, flow rate, temperature, etc.) and should be considered as indicative.
Experimental Protocols
Detailed and optimized experimental protocols are essential for achieving reliable and reproducible results. Below are representative methodologies for the analysis of PFMOPrA using a standard C18 column and a mixed-mode column.
Method 1: PFMOPrA Analysis using a C18 Column
This method is a typical starting point for PFAS analysis and can be adapted for PFMOPrA with careful optimization.
-
LC System: UHPLC system with a PFAS delay column installed between the pump mixer and the injector to mitigate background contamination.[4]
-
Analytical Column: Raptor C18, 2.7 µm, 100 mm x 3.0 mm.[4]
-
Mobile Phase A: 5 mM ammonium acetate (B1210297) in water.[4]
-
Mobile Phase B: Methanol.[4]
-
Gradient:
Time (min) %B 0.00 20 7.00 95 9.00 95 9.01 20 | 11.0 | 20 |
-
Flow Rate: 0.25 mL/min.[4]
-
Column Temperature: 40°C.[4]
-
Injection Volume: 10 µL.[4]
-
MS/MS Detector: Triple quadrupole mass spectrometer with negative electrospray ionization (ESI).
-
MS Parameters:
-
Ion Spray Voltage: -2,000 V
-
Source Temperature: 450°C
-
MRM Transitions: Specific to PFMOPrA (Precursor Ion > Product Ion)
-
Method 2: Enhanced Retention of PFMOPrA using a Mixed-Mode Column
This method utilizes a mixed-mode column to achieve superior retention and separation of ultra-short chain PFAS, including PFMOPrA.
-
LC System: UHPLC system, preferably with a PFAS kit to minimize system-related background.
-
Analytical Column: Waters Atlantis Premier BEH C18 AX, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 2 mM ammonium acetate in water.
-
Mobile Phase B: 2 mM ammonium acetate in methanol.
-
Gradient: A shallow gradient optimized for the separation of early-eluting PFAS.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.[7]
-
Injection Volume: 5 µL.
-
MS/MS Detector: Triple quadrupole mass spectrometer with negative ESI.
-
MS Parameters: Optimized for PFMOPrA detection, including specific MRM transitions, collision energy, and cone voltage.
Visualizing the Experimental Workflow
A systematic approach is necessary when evaluating and comparing the performance of different LC columns for a specific analyte. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for evaluating LC column performance for PFMOPrA.
Conclusion
The selection of an LC column for PFMOPrA analysis requires careful consideration of the analyte's physicochemical properties. While standard C18 columns can be employed, achieving robust retention and good peak shape often necessitates the use of specialized columns. Mixed-mode columns, combining both reversed-phase and anion-exchange retention mechanisms, generally offer superior performance for PFMOPrA and other ultra-short chain PFAS by providing enhanced retention and selectivity. Polar-modified C18 and HILIC columns also present viable alternatives. The choice of the optimal column will ultimately depend on the specific requirements of the assay, including the sample matrix, desired sensitivity, and overall analytical workflow. It is recommended to perform a thorough evaluation of different column technologies, as outlined in the experimental workflow, to identify the most suitable option for your specific application.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
